molecular formula C15H11ClF3NO4 B1260610 (-)-Haloxyfop CAS No. 95977-27-8

(-)-Haloxyfop

Número de catálogo: B1260610
Número CAS: 95977-27-8
Peso molecular: 361.7 g/mol
Clave InChI: GOCUAJYOYBLQRH-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-haloxyfop is a 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid that has S configuration. It is the least-active enantiomer of the (racemic) herbicide haloxyfop. It is a conjugate acid of a (S)-haloxyfop(1-). It is an enantiomer of a haloxyfop-P.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

95977-27-8

Fórmula molecular

C15H11ClF3NO4

Peso molecular

361.7 g/mol

Nombre IUPAC

(2S)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid

InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m0/s1

Clave InChI

GOCUAJYOYBLQRH-QMMMGPOBSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

SMILES isomérico

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

SMILES canónico

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to (-)-Haloxyfop: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloxyfop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class, utilized for the control of annual and perennial grass weeds in broadleaf crops. As a chiral compound, it exists as two enantiomers: (R)-haloxyfop and (S)-haloxyfop. The herbicidal activity is almost exclusively attributed to the (R)-enantiomer, also known as haloxyfop-P, which is a potent inhibitor of acetyl-CoA carboxylase (ACCase) in susceptible grass species. This technical guide focuses on the chemical structure and properties of (-)-Haloxyfop , which has been identified as the (S)-enantiomer . While significantly less herbicidally active than its (R)-(+)-counterpart, understanding the properties and fate of the (S)-enantiomer is crucial for comprehensive environmental risk assessment and metabolic studies, particularly due to its potential for stereoinversion to the active (R)-form in certain biological systems.

Chemical Structure and Identification

This compound is the levorotatory enantiomer of haloxyfop, corresponding to the (S) configuration at the chiral center of the propanoic acid moiety.

  • IUPAC Name: (2S)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid[1]

  • Synonyms: (S)-Haloxyfop, (S)-(-)-Haloxyfop[1]

  • CAS Number: 95977-27-8[1]

  • Chemical Formula: C₁₅H₁₁ClF₃NO₄

  • Molecular Weight: 361.70 g/mol [2]

Chemical Structure:

G Mechanism of Action: ACCase Inhibition acetyl_coa Acetyl-CoA accase ACCase Enzyme acetyl_coa->accase Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Biosynthesis malonyl_coa->fatty_acids membranes Cell Membrane Formation fatty_acids->membranes growth Plant Growth & Viability membranes->growth accase->malonyl_coa Catalyzes haloxyfop_r (+)-(R)-Haloxyfop haloxyfop_r->accase Strong Inhibition haloxyfop_s (-)-(S)-Haloxyfop haloxyfop_s->accase Weak Interaction inhibition Inhibition no_effect Negligible Effect G Metabolic Fate and Stereoinversion of Haloxyfop Esters cluster_plant In Plants cluster_soil_animal In Soil & Animals s_ester_p (S)-Haloxyfop Ester s_acid_p (-)-(S)-Haloxyfop Acid (Inactive) s_ester_p->s_acid_p Hydrolysis r_ester_p (R)-Haloxyfop Ester r_acid_p (+)-(R)-Haloxyfop Acid (Active) r_ester_p->r_acid_p Hydrolysis s_ester_sa (S)-Haloxyfop Ester s_acid_sa (-)-(S)-Haloxyfop Acid s_ester_sa->s_acid_sa Hydrolysis r_ester_sa (R)-Haloxyfop Ester r_acid_sa (+)-(R)-Haloxyfop Acid (Active) r_ester_sa->r_acid_sa Hydrolysis s_acid_sa->r_acid_sa Stereoinversion G Workflow for Chiral HPLC Analysis start Start sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep hplc_injection Inject Sample into HPLC System sample_prep->hplc_injection chiral_column Separation on Chiral Stationary Phase hplc_injection->chiral_column uv_detection UV Detection (e.g., 280 nm) chiral_column->uv_detection chromatogram Generate Chromatogram (Two separated peaks) uv_detection->chromatogram quantification Quantification (Compare peak areas to standards) chromatogram->quantification end End quantification->end

References

An In-depth Technical Guide on the Mechanism of Action of (-)-Haloxyfop on Acetyl-CoA Carboxylase (ACCase)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haloxyfop, the herbicidally active enantiomer of haloxyfop, is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical class.[1][2][3] Its primary mode of action is the potent and specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][3] ACCase is a crucial biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][4][5][6] By disrupting this vital pathway, this compound halts the production of fatty acids necessary for cell membrane formation, leading to the cessation of growth and eventual death of the plant.[1] This guide provides a comprehensive technical overview of the molecular mechanism of this compound's action on ACCase, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Acetyl-CoA Carboxylase (ACCase)

ACCase is a multi-domain enzyme with two key catalytic activities: biotin carboxylase (BC) and carboxyltransferase (CT).[6] The overall reaction occurs in two steps:

  • Biotin Carboxylation: The BC domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group, which is covalently linked to the biotin carboxyl carrier protein (BCCP) domain.[7][8]

    • ATP + HCO₃⁻ + Biotin-Enzyme → ADP + Pi + Carboxybiotin-Enzyme

  • Carboxyl Transfer: The CT domain then transfers the carboxyl group from carboxybiotin to acetyl-CoA, producing malonyl-CoA.[7][8]

    • Carboxybiotin-Enzyme + Acetyl-CoA → Malonyl-CoA + Biotin-Enzyme

In most plants, two forms of ACCase exist: a heteromeric form in the plastids and a homomeric form in the cytosol.[5] Grass species, however, possess a homodimeric, chloroplastic ACCase that is particularly sensitive to APP herbicides like this compound.[1][9] Dicotyledonous plants are generally tolerant due to a less sensitive form of the ACCase enzyme.[10]

Mechanism of this compound Inhibition

This compound is a potent, reversible, and noncompetitive inhibitor of ACCase with respect to its substrates MgATP, bicarbonate (HCO₃⁻), and acetyl-CoA.[1][11] This indicates that this compound binds to a site on the enzyme distinct from the active sites for these substrates.[1] Structural and biochemical studies have confirmed that the binding site for this compound is located within the carboxyltransferase (CT) domain of ACCase, at the dimer interface.[4][9]

Binding of this compound to the CT domain induces significant conformational changes in the enzyme, which ultimately blocks the carboxylation of acetyl-CoA.[4] The inhibition is stereospecific, with the R-enantiomer [this compound] being the active inhibitor. The S-enantiomer is essentially ineffective.[4][12] Kinetic studies have shown that the transcarboxylation reaction (the second step) is more sensitive to inhibition by haloxyfop than the biotin carboxylation reaction.[1][11]

Quantitative Data on ACCase Inhibition by this compound

The inhibitory potential of this compound has been quantified through various kinetic studies. The data below summarizes key inhibition constants.

ParameterSubstrateValue (µM)SpeciesReference
Kis Acetyl-CoA0.36Zea mays[11]
HCO₃⁻0.87Zea mays[11]
MgATP2.89Zea mays[11]
Kii Acetyl-CoA> KisZea mays[11]
HCO₃⁻< KisZea mays[11]
MgATP< KisZea mays[11]
Ki -~250Yeast (CT domain)[4]
  • Kis : Inhibition constant for the free enzyme.

  • Kii : Inhibition constant for the enzyme-substrate complex.

Molecular Basis of Selectivity and Resistance

The selectivity of this compound for grass ACCases and the development of resistance in weed populations are primarily due to specific amino acid variations within the CT domain.

Structural Insights into the Binding Pocket

Crystallographic studies of the yeast ACCase CT domain in complex with haloxyfop have revealed the key amino acid residues that form the herbicide-binding pocket.[4] These residues are located at the dimer interface and include Ala-1627, Leu-1705, and Val-1967.[4][9] The methyl group of the active R-enantiomer of haloxyfop has favorable van der Waals interactions within this pocket, while the S-enantiomer would clash with a carboxylate oxygen, explaining the stereoselectivity.[4]

Target-Site Resistance (TSR)

The most common mechanism of resistance to this compound is target-site resistance (TSR), which arises from mutations in the ACCase gene leading to amino acid substitutions in the CT domain. These substitutions reduce the binding affinity of the herbicide, rendering it less effective. Several key mutations have been identified in resistant weed biotypes:

MutationWeed SpeciesConferred ResistanceReference
Ile-1781-LeuAlopecurus myosuroides, Lolium rigidumAPP and CHD herbicides[13][14]
Ile-2041-AsnAlopecurus myosuroidesAPP herbicides[13][15]
Ile-2041-ThrPoa annuaHaloxyfop[16]
Asp-2078-GlyLolium spp.APP and CHD herbicides[14]
Cys-2088-ArgLolium spp.APP and CHD herbicides[14]

APP: Aryloxyphenoxypropionates; CHD: Cyclohexanediones

Non-Target-Site Resistance (NTSR)

Non-target-site resistance (NTSR) mechanisms prevent the herbicide from reaching its target in a toxic concentration. The most common NTSR mechanism is enhanced herbicide metabolism, often mediated by enzyme families such as cytochrome P450 monooxygenases.

Visualizing the Mechanism of Action

Signaling Pathway of ACCase Inhibition

ACCase_Inhibition cluster_cell Grass Plant Cell AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes conversion Death Plant Death ACCase->Death Inhibition leads to FattyAcids Fatty Acids MalonylCoA->FattyAcids Leads to synthesis of Membranes Cell Membranes FattyAcids->Membranes Essential for Growth Plant Growth Membranes->Growth Essential for Haloxyfop This compound Haloxyfop->ACCase Inhibits Resistance_Mechanism WT_ACCase Wild-Type ACCase (Susceptible) Binding Effective Binding WT_ACCase->Binding Mutation ACCase Gene Mutation (e.g., Ile-1781-Leu) WT_ACCase->Mutation alters Haloxyfop This compound Haloxyfop->Binding ReducedBinding Reduced Binding Haloxyfop->ReducedBinding Inhibition ACCase Inhibition Binding->Inhibition leads to PlantDeath Plant Death Inhibition->PlantDeath Mutant_ACCase Mutant ACCase (Resistant) Mutation->Mutant_ACCase results in Mutant_ACCase->ReducedBinding NoInhibition No Significant Inhibition ReducedBinding->NoInhibition leads to PlantSurvival Plant Survival NoInhibition->PlantSurvival Assay_Workflow Start Start Homogenization Plant Tissue Homogenization Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Enzyme Extract) Centrifugation->Supernatant AddEnzyme Add Enzyme Extract Supernatant->AddEnzyme ReactionMix Prepare Reaction Mix (Buffer, ATP, Acetyl-CoA, [14C]HCO3-, Haloxyfop) ReactionMix->AddEnzyme Incubate Incubate at 32°C AddEnzyme->Incubate StopReaction Stop Reaction with HCl Incubate->StopReaction Dry Dry and Add Scintillation Cocktail StopReaction->Dry Measure Measure Radioactivity Dry->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

References

Enantioselective Synthesis of (-)-Haloxyfop: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Haloxyfop is a selective herbicide used to control grass weeds in broad-leaf crops.[1][2] It belongs to the aryloxyphenoxypropionate class of herbicides, which function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in lipid synthesis.[3][4] Haloxyfop exists as a racemic mixture of two enantiomers, (R)- and (S)-haloxyfop. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, also known as (-)-Haloxyfop or Haloxyfop-P.[1][5][6] Consequently, the development of enantioselective synthetic routes to produce the active (R)-enantiomer is of significant commercial and environmental interest, as it allows for lower application rates and reduces the environmental load of the less active isomer.

This technical guide provides an in-depth overview of a key enantioselective synthesis method for preparing this compound-methyl, the methyl ester of the active enantiomer. The guide details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The enantioselective synthesis of this compound-methyl is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine. The second, and key stereochemical step, is a nucleophilic substitution reaction between this intermediate and a chiral sulfonyloxy propionate derivative to introduce the desired stereocenter.

Enantioselective_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Enantioselective Nucleophilic Substitution A 2,3-dichloro-5- trifluoromethylpyridine I 3-chloro-2-(4-hydroxyphenoxy) -5-trifluoromethylpyridine A->I K2CO3, DMF 105-110 °C B Hydroquinone B->I C (L)-2-methylsulfonyloxy methyl propionate P This compound-methyl (Haloxyfop-R-methyl) C->P I_ref Intermediate I I_ref->P K2CO3, Chlorobenzene 70-110 °C

Figure 1. Overall synthetic workflow for this compound-methyl.

Experimental Protocols

The following protocols are based on a patented method for preparing high optical purity Haloxyfop-R-methyl.[7]

Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (Intermediate)

This initial step involves an aromatic nucleophilic substitution reaction to create the core ether linkage.

  • Reactants:

    • 2,3-dichloro-5-trifluoromethylpyridine

    • Hydroquinone

    • Potassium carbonate (K₂CO₃)

    • N,N-dimethylformamide (DMF) as solvent

  • Procedure:

    • Charge a reaction vessel with 2,3-dichloro-5-trifluoromethylpyridine, hydroquinone, and K₂CO₃ in DMF.

    • Heat the reaction mixture to 105-110 °C.

    • Maintain the temperature and stir until the reaction is complete (monitoring by a suitable technique like TLC or HPLC is recommended).

    • After completion, the reaction mixture is subjected to separation and purification steps to isolate the intermediate product, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.

Step 2: Enantioselective Synthesis of this compound-methyl

This key step establishes the chiral center of the molecule through a nucleophilic substitution reaction.

  • Reactants:

    • 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (from Step 1)

    • (L)-2-metylsulfonyloxy methyl propionate (chiral auxiliary)

    • Potassium carbonate (K₂CO₃) as base

    • Chlorobenzene as solvent

  • Procedure:

    • In a reaction vessel, combine the intermediate, K₂CO₃, and chlorobenzene.

    • Add (L)-2-metylsulfonyloxy methyl propionate to the mixture. The molar ratio of the intermediate to the propionate and K₂CO₃ is typically 1:1.5–2.5:1.2–2.[7]

    • Heat the reaction mixture to a temperature between 70-110 °C. A recommended temperature is 80-85 °C for a reaction time of 48 hours.[7]

    • Upon completion of the reaction, perform a post-treatment workup which may include filtration, washing, and solvent removal under reduced pressure to obtain the crude product.

    • The final product, this compound-methyl, is obtained as a colorless to light yellow oil.[7]

Data Presentation

The selection of solvent and reaction conditions in the second step has a significant impact on the yield, purity, and enantiomeric excess (ee) of the final product. The following table summarizes the results from various experimental conditions as described in the source patent.[7]

SolventTemperature (°C)Time (h)Yield (%)Purity (%)ee Value (%)
Chlorobenzene 105-110 40 94.9 93.0 91.2
BenzeneReflux (80)6075.293.788.3
TolueneReflux (110)3685.991.283.5
DMF25-30497.187.275.6
N-Methylpyrrolidone25-301096.085.972.6

Data extracted from a patent on the preparation of Haloxyfop-R-methyl.[7] The patent highlights that chlorobenzene provides the highest optical purity.

Logical Relationship Diagram

The critical choice in the synthesis is the solvent for the nucleophilic substitution step, as it directly influences the key outcomes of the process.

Logical_Relationship Solvent Solvent Choice (Step 2) Chlorobenzene Chlorobenzene Solvent->Chlorobenzene Optimal OtherSolvents Other Solvents (DMF, Toluene, etc.) Solvent->OtherSolvents Alternative Outcome_High_ee High Optical Purity (ee > 91%) Chlorobenzene->Outcome_High_ee Outcome_Yield High Yield Chlorobenzene->Outcome_Yield Outcome_Purity High Purity Chlorobenzene->Outcome_Purity Outcome_Lower_ee Lower Optical Purity (ee < 89%) OtherSolvents->Outcome_Lower_ee

Figure 2. Influence of solvent choice on synthesis outcome.

References

Spectroscopic Data for (-)-Haloxyfop: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Haloxyfop, the herbicidally active R-enantiomer of haloxyfop. The information is tailored for researchers, scientists, and professionals in drug development who require detailed spectroscopic and methodological data for this compound. This document summarizes available mass spectrometry (MS) and infrared (IR) data, and provides detailed experimental protocols. Please note that publicly available experimental Nuclear Magnetic Resonance (NMR) data for this compound is limited; this guide presents data for the closely related methyl ester where applicable.

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for its identification and quantification in various matrices. The fragmentation pattern provides a fingerprint for structural confirmation.

Data Presentation

Table 1: Mass Spectrometry Data for Haloxyfop

Ionization Mode Precursor Ion (m/z) Fragment Ions (m/z) Notes
ESI (+) 362.04 [M+H]⁺ 288.0034, 98.9842, 91.0543, 75.0229, 65.0386 Data corresponds to the racemic mixture of haloxyfop acid.[1]
ESI (-) 360.0256 [M-H]⁻ Not specified LC-ESI-QTOF analysis.[1]

| GC-MS (of TMS derivative) | Not specified | 374 → 73 | Multiple Reaction Monitoring (MRM) setting for the trimethylsilyl (TMS) derivative.[2] |

Note: The molecular weight of Haloxyfop (C₁₅H₁₁ClF₃NO₄) is 361.70 g/mol .[1]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of herbicides like this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound analytical standard.

    • Dissolve the sample in a suitable solvent such as acetonitrile or methanol to a concentration of 1 mg/mL to create a stock solution.

    • Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).[3]

  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm) is commonly used.[1]

    • Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry:

    • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

    • Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive polarity.

    • MS Parameters:

      • Capillary Voltage: 3-4 kV

      • Source Temperature: 120-150 °C

      • Desolvation Gas Flow: 600-800 L/hr

      • Collision Gas: Argon

    • Data Acquisition: Set up Multiple Reaction Monitoring (MRM) by selecting the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and optimizing collision energies to obtain characteristic product ions.

Infrared (IR) Spectroscopy

Data Presentation

Table 2: Infrared Spectroscopy Data for Haloxyfop-R-methyl

Wavenumber (cm⁻¹) Assignment
1728 C=O (carbonyl) stretching of the ester

| 1218 | C-O-C (ether) stretching |

Source: Data is for Haloxyfop-R-methyl.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal. No extensive sample preparation is required for this technique.

    • Ensure the sample makes good contact with the crystal by applying pressure using the instrument's pressure clamp.

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Background Scan: Perform a background scan of the empty ATR crystal to subtract any atmospheric or crystal-related absorbances.

    • Sample Scan: Collect the spectrum of the sample.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, and aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain. The following tables provide predicted chemical shifts based on the molecular structure. These are for estimation purposes and should be confirmed by experimental data.

Predicted Data Presentation

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~1.7 Doublet 3H -CH₃
~4.8 Quartet 1H -CH-
~7.0-7.2 Multiplet 4H Phenoxy aromatic protons
~8.0 Singlet 1H Pyridinyl proton
~8.3 Singlet 1H Pyridinyl proton

| ~12-13 | Broad Singlet | 1H | -COOH |

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~18 -CH₃
~75 -CH-
~118-125 Aromatic CH carbons
~122 (q) -CF₃
~135-160 Aromatic quaternary carbons

| ~175 | -COOH |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.[6]

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

      • 2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

    • Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified this compound NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR IR IR Spectroscopy (FT-IR/ATR) Purified_Compound->IR MS Mass Spectrometry (LC-MS/MS) Purified_Compound->MS Structure_Elucidation Structural Information (Connectivity, Functional Groups) NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Molecular_Weight->Structure_Elucidation Functional_Groups->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to (-)-Haloxyfop (Haloxyfop-P)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (-)-Haloxyfop, also known as Haloxyfop-P, the active enantiomer of the herbicide haloxyfop. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering key data, experimental insights, and a summary of its mechanism of action.

Core Chemical and Physical Properties

This compound is a selective herbicide used to control annual and perennial grasses in a variety of broadleaf crops. Its herbicidal activity is primarily attributed to the R-enantiomer, Haloxyfop-P.[1] The compound is often used in its methyl ester form, Haloxyfop-P-methyl, which is readily absorbed by plants.

A summary of the key identifiers and molecular weights for Haloxyfop-P and its methyl ester is provided below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Haloxyfop-P95977-29-0C₁₅H₁₁ClF₃NO₄361.70[1][2]
Haloxyfop-P-methyl72619-32-0C₁₆H₁₃ClF₃NO₄375.73[3][4][5]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development. The inhibition of this enzyme disrupts the production of lipids, leading to the cessation of growth and eventual death of the plant.

The following diagram illustrates the simplified signaling pathway of this compound's mode of action.

Haloxyfop_Mechanism cluster_plant_cell Plant Cell Haloxyfop This compound ACCase Acetyl-CoA Carboxylase (ACCase) Haloxyfop->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Catalyzes Cell_Membrane Cell Membrane Integrity & Growth Fatty_Acid_Synthesis->Cell_Membrane Essential for Plant_Death Plant Death Cell_Membrane->Plant_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for studying the effects and properties of this compound are crucial for reproducible research. Below are generalized methodologies for key experiments.

In Vitro ACCase Inhibition Assay

This experiment is designed to determine the inhibitory effect of this compound on the activity of acetyl-CoA carboxylase.

Workflow Diagram

ACCase_Assay_Workflow cluster_workflow ACCase Inhibition Assay Workflow start Start enzyme_prep Prepare ACCase Enzyme Extract start->enzyme_prep incubation Incubate Enzyme with This compound and Substrates enzyme_prep->incubation reaction_stop Stop Reaction incubation->reaction_stop measurement Measure Product Formation (e.g., Radiolabeled Malonyl-CoA) reaction_stop->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: Workflow for an in vitro ACCase inhibition assay.

Methodology:

  • Enzyme Extraction: Isolate ACCase from a susceptible plant species (e.g., maize) following established biochemical procedures.

  • Incubation: In a reaction mixture, combine the enzyme extract with varying concentrations of this compound. Initiate the reaction by adding the substrates: acetyl-CoA, ATP, and bicarbonate (often radiolabeled for detection).

  • Reaction Termination: After a defined incubation period, stop the reaction, typically by adding acid.

  • Quantification: Measure the amount of product (malonyl-CoA) formed. If a radiolabeled substrate is used, this can be quantified using liquid scintillation counting.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole Plant Herbicide Efficacy Study

This experiment evaluates the herbicidal effectiveness of this compound on target plant species.

Methodology:

  • Plant Growth: Grow a susceptible grass species (e.g., Avena fatua) and a resistant broadleaf crop (e.g., soybean) under controlled greenhouse conditions.

  • Herbicide Application: Apply different doses of this compound (typically as Haloxyfop-P-methyl) to the plants at a specific growth stage.

  • Evaluation: At set time points after application, assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

  • Data Collection: Collect quantitative data, such as plant height, biomass, and survival rate.

  • Data Analysis: Analyze the dose-response relationship to determine the effective dose for controlling the target weed and the selectivity towards the crop.

References

Toxicology Profile of (-)-Haloxyfop in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Haloxyfop, the herbicidally active R-enantiomer of haloxyfop, is a selective post-emergence herbicide widely used for the control of grass weeds in broad-leaf crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in susceptible plants. While effective in its agricultural application, a thorough understanding of its toxicological profile in non-target organisms is essential for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the toxicology of this compound and its related forms (haloxyfop-methyl, haloxyfop-ethoxyethyl) in various non-target species, including mammals, birds, fish, aquatic invertebrates, and other terrestrial and aquatic life. The information is presented through summarized data tables, detailed experimental protocols based on international guidelines, and visualizations of key pathways and workflows to facilitate a clear and comprehensive understanding for researchers and professionals in the field.

Introduction

Haloxyfop is a member of the aryloxyphenoxypropionate class of herbicides. It is commonly marketed as its methyl or ethoxyethyl esters, which are rapidly hydrolyzed to the active acid form in plants and the environment. The herbicidal activity is almost exclusively due to the R-enantiomer, also known as this compound or haloxyfop-P. This guide focuses on the toxicological effects of these various forms of haloxyfop on organisms not targeted by its herbicidal action.

Mechanism of Action in Non-Target Organisms

The primary mode of action of haloxyfop in target plants is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis. While this is the established mechanism in plants, the potential for interaction with ACCase and other biological pathways in non-target organisms is a key area of toxicological investigation. In non-target animals, the toxic effects observed are generally not due to the inhibition of ACCase, as the structure of the enzyme in animals is different from that in susceptible plants. The toxicological effects in animals are typically observed at much higher doses and are related to general organ toxicity.

cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Action of this compound AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate ATP MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase CellMembranes Cell Membranes & Other Lipids FattyAcids->CellMembranes ACCase->MalonylCoA Haloxyfop This compound Haloxyfop->ACCase Inhibition

Figure 1: Mechanism of Action of this compound on Acetyl-CoA Carboxylase.

Toxicology Profile in Non-Target Organisms

The toxicological effects of haloxyfop have been evaluated in a range of non-target organisms. The following sections summarize the key findings.

Mammals

Studies on various mammalian species, including rats, mice, rabbits, and dogs, have been conducted to determine the acute, sub-chronic, and chronic toxicity of haloxyfop and its esters.

Table 1: Acute Toxicity of Haloxyfop in Mammals

Test SubstanceSpeciesRouteLD50Reference
Haloxyfop-methylRatOral393 mg/kg bw[2]
Haloxyfop-ethoxyethylRatOral518-531 mg/kg bw[2]
Haloxyfop-methylRabbitDermal>5,000 mg/kg bw[2]
Haloxyfop-ethoxyethylRatDermal>2,000 mg/kg bw[2]

Table 2: Short-term and Long-term Toxicity of Haloxyfop in Mammals

SpeciesDurationEffectNOAELReference
Mouse2 yearsLiver tumors0.03 mg/kg bw/day[3]
Rat2 yearsNo carcinogenic effects0.1 mg/kg bw/day[2]
Dog1 yearDecreased serum cholesterol, decreased thyroid weight5 mg/kg/day[2]
Rat4 weeksLiver effects (hepatocellular swelling)0.1 mg/kg bw/day[4]

Reproductive and Developmental Toxicity:

  • In rats, oral doses of 10 and 50 mg/kg/day of haloxyfop-ethoxyethyl during pregnancy resulted in a reduced number of live offspring and vaginal bleeding in the mothers.[2]

  • Developmental abnormalities in the urogenital system and fetal death were observed in rats at a dose of 50 mg/kg/day of haloxyfop-ethoxyethyl.[2]

  • Delayed bone formation was noted in the offspring of rats given 7.5 mg/kg/day of haloxyfop-methyl during pregnancy.[2]

Genotoxicity and Carcinogenicity:

  • Haloxyfop is not considered to be genotoxic based on a range of in vitro and in vivo tests.

  • Long-term studies in rats did not show any evidence of carcinogenicity.[2] However, a 2-year study in mice indicated an increased incidence of liver tumors at doses of 0.065 and 0.6 mg/kg bw/day.[3]

Birds

Haloxyfop and its esters have been found to be practically non-toxic to birds in acute and dietary studies.

Table 3: Toxicity of Haloxyfop in Birds

Test SubstanceSpeciesEndpointValueReference
Haloxyfop-methyl/ethoxyethylMallard duckAcute Oral LD50>2,150 mg/kg bw[2]
Haloxyfop-methyl/ethoxyethylBobwhite quail8-day Dietary LC50>5,620 mg/kg diet[2]
Aquatic Organisms

The toxicity of haloxyfop to aquatic organisms varies depending on the specific form of the chemical and the species.

Table 4: Toxicity of Haloxyfop to Aquatic Organisms

Test SubstanceSpeciesEndpoint (Duration)ValueReference
Haloxyfop-methylFish (general)LC5096 to >1000 mg/L[2]
Haloxyfop-ethoxyethylFathead minnowLC50 (96-hour)0.54 mg/L[2]
Haloxyfop-ethoxyethylBluegill sunfishLC50 (96-hour)0.28 mg/L[2]
Haloxyfop-ethoxyethylRainbow troutLC50 (96-hour)1.8 mg/L[2]
Haloxyfop-ethoxyethylDaphnia magnaLC50 (48-hour)4.64 mg/L[2]
Other Non-Target Organisms
  • Bees: Haloxyfop is considered not toxic to bees. The 48-hour contact and oral LD50 is greater than 100 micrograms per bee.[2]

  • Soil Organisms: Haloxyfop-ethoxyethyl is rapidly converted to haloxyfop in the soil. The half-life of haloxyfop in soil ranges from 55 to 100 days, depending on soil type.[2]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While the specific details of the original proprietary studies are not always publicly available, the following sections describe the general methodologies for the key toxicological assessments.

cluster_0 Toxicological Assessment Workflow start Test Substance: This compound acute Acute Toxicity Testing (e.g., LD50, LC50) start->acute genotox Genotoxicity Assays (e.g., Ames test, in vitro/in vivo cytogenetics) start->genotox ecotox Ecotoxicological Studies (Fish, Daphnia, Algae, Birds, Bees) start->ecotox subchronic Sub-chronic Toxicity (e.g., 28-day, 90-day studies) acute->subchronic chronic Chronic Toxicity & Carcinogenicity (e.g., 2-year studies) subchronic->chronic repro_dev Reproductive & Developmental Toxicity subchronic->repro_dev risk_assessment Risk Assessment & Regulatory Decision chronic->risk_assessment repro_dev->risk_assessment genotox->risk_assessment ecotox->risk_assessment

Figure 2: Generalized Experimental Workflow for Toxicological Assessment.
Acute Oral Toxicity (LD50) in Rats (based on OECD Guideline 423)

  • Principle: The acute toxic class method is a stepwise procedure with the use of 3 animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, on average 2-4 steps may be necessary to allow a judgement on the acute toxicity of the test substance.

  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Two-Generation Reproductive Toxicity Study in Rats (based on OECD Guideline 416)
  • Principle: The test substance is administered to parental (P) generation animals for a specified period before mating, during mating, gestation, and lactation. The F1 generation is then selected and administered the test substance through maturity, mating, gestation, and lactation to produce the F2 generation.

  • Test Animals: Young, sexually mature rats are used.

  • Dose Administration: The test substance is typically administered in the diet or by gavage.

  • Endpoints: Effects on male and female reproductive performance, including gonadal function, estrous cycles, mating behavior, conception, parturition, lactation, and pup viability and growth are evaluated. Gross necropsy and histopathology of reproductive organs are performed. The No-Observed-Adverse-Effect-Level (NOAEL) for parental and offspring toxicity is determined.

Long-Term Carcinogenicity Study in Mice (based on OECD Guideline 451)
  • Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for the majority of their lifespan.

  • Test Animals: Typically, mice of a commonly used laboratory strain are used, starting from weaning and continuing for up to 24 months.

  • Dose Administration: The test substance is usually administered in the diet.

  • Observations: Animals are observed for signs of toxicity and the development of tumors. Body weight and food consumption are recorded. At the end of the study, all animals are subjected to a full necropsy and histopathological examination of all organs and tissues.

  • Endpoint: The primary endpoint is the incidence of tumors in treated groups compared to a control group. A NOAEL for non-carcinogenic chronic toxicity is also determined.

Fish Acute Toxicity Test (LC50) (based on OECD Guideline 203)
  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.

  • Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (median lethal concentration) at 96 hours is calculated, which is the concentration of the test substance that is lethal to 50% of the test fish.

Avian Dietary Toxicity Test (LC50) (based on OECD Guideline 205)
  • Principle: Young birds are fed a diet containing the test substance at various concentrations for a 5-day period, followed by a 3-day observation period on a normal diet.

  • Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are typically used.

  • Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

  • Endpoint: The LC50 is determined, which is the dietary concentration that is lethal to 50% of the test birds over the 8-day period.

Conclusion

The available data indicate that this compound and its esters present a varied toxicological profile to non-target organisms. In mammals, it is moderately toxic on an acute oral basis, and long-term exposure in mice has been associated with liver tumors, although it was not found to be carcinogenic in rats. Reproductive and developmental effects in mammals are observed at relatively high dose levels. For birds, haloxyfop is considered practically non-toxic. In aquatic ecosystems, the ethoxyethyl ester of haloxyfop is moderately to highly toxic to fish and aquatic invertebrates, while the methyl ester is practically non-toxic to fish. Haloxyfop is not considered to be toxic to bees.

This in-depth technical guide provides a comprehensive summary of the current toxicological knowledge on this compound. The data tables, pathway diagrams, and generalized experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of environmental contaminants and the development of safer chemical alternatives. It is important to note that while this guide provides a thorough overview, the specific details of the original toxicological studies may not be fully accessible in the public domain. The provided protocols are based on standard international guidelines and represent the likely methodologies employed.

References

The Environmental Fate and Degradation of (-)-Haloxyfop in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Haloxyfop, the R-isomer of haloxyfop, is a selective post-emergence herbicide widely used for the control of grass weeds in a variety of broad-leaved crops.[1] As with any agrochemical, understanding its environmental fate and degradation in soil is paramount for assessing its ecological impact and ensuring food safety.[2] This technical guide provides a comprehensive overview of the degradation kinetics, metabolic pathways, and analytical methodologies related to this compound in the soil environment.

Upon application, the ester form, this compound-methyl, undergoes rapid transformation in the soil to its herbicidally active acid metabolite, this compound.[3] The persistence and behavior of this acid form are critical determinants of its environmental profile.[3] This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the degradation process and analytical workflows.

Data Presentation: Degradation Kinetics of this compound in Soil

The degradation of this compound in soil is a two-step process initiated by the rapid hydrolysis of the parent ester, followed by the microbially-mediated degradation of the resulting acid.[3][4] The rate of these processes is influenced by various soil properties and environmental conditions.[5]

Table 1: Half-life (DT₅₀) of this compound-P-methyl in Soil

The hydrolysis of this compound-P-methyl to this compound-P acid is a rapid chemical process that occurs readily in both sterile and fresh soil.[3][6]

Soil TypeOrganic Carbon (%)Half-life (DT₅₀) in daysReference
Various TopsoilsNot Specified~0.5[3][6]
Sandy Clay Loam2.2< 0.9 (dark control)[7]
Silt LoamNot Specified< 1[3]
Borstel (sand)0.20.6[7]
Borstel (sandy loam)1.20.7[7]
Table 2: Half-life (DT₅₀) of this compound-P Acid in Soil

The degradation of the herbicidally active this compound-P acid is a slower, biologically mediated process.[3][4] Its persistence is notably longer in subsoils with low organic carbon content.[3][6]

Soil TypeOrganic Carbon (%)pHHalf-life (DT₅₀) in daysReference
Various TopsoilsNot SpecifiedNot Specified9 - 21[3][6][7]
SubsoilsLowNot Specified28 - 129[3][6]
Marcham Soils (n=2)Not SpecifiedNot Specified9[3][8]
Speyer 2.2 (sandy loam)Not SpecifiedNot Specified20[8]
Borstel (sandy loam, 30-60 cm)1.26.528[7]
Borstel (sand, 60-100 cm)0.26.4129[7]
Rhizosphere soilNot SpecifiedNot Specified2.6 - 4.9[9]
Table 3: Major Metabolites of this compound-P in Aerobic Soil Metabolism

Several metabolites have been identified during the degradation of this compound-P in soil.[6][7]

MetaboliteMaximum % of Applied DoseDay of Maximum OccurrenceReference
Haloxyfop-P68% - 86%2 - 14[7]
Phenol metabolite4.0% - 9.3%7 - 120[7]
Pyridinone metabolite7.7% - 17%120 - 268[7]
Pyridinol metabolite22% - 37%59 - 181[7]

Experimental Protocols

Accurate assessment of the environmental fate of this compound relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments.

Aerobic Soil Degradation Study

This protocol outlines a typical laboratory experiment to determine the rate of aerobic degradation of this compound in soil.[10]

1. Soil Collection and Preparation:

  • Collect fresh soil from the desired location, avoiding areas with recent pesticide application.

  • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

  • Determine the soil's physicochemical properties, including texture, pH, organic carbon content, and moisture holding capacity.

  • Adjust the soil moisture to a specific level, typically 40-60% of its maximum water holding capacity.

  • Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for several days to allow microbial activity to stabilize.

2. Application of Test Substance:

  • Prepare a stock solution of radiolabeled ([¹⁴C]) or non-labeled this compound-P-methyl in a suitable solvent.

  • Apply the test substance to the soil samples to achieve the desired concentration. Ensure even distribution.

  • For studies involving radiolabeled compounds, the application rate is typically around 0.108 mg ai/kg soil.[7]

3. Incubation:

  • Place the treated soil samples in incubation vessels (e.g., biometers or flow-through systems).

  • Incubate the samples in the dark at a constant temperature (e.g., 20°C).[6][7]

  • Maintain aerobic conditions by continuously supplying humidified, carbon dioxide-free air.

  • Include traps for volatile organic compounds and ¹⁴CO₂ (e.g., sodium hydroxide solution) to monitor mineralization.[8]

4. Sampling and Analysis:

  • Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 2, 4, 7, 14, 30, 60, 90, and 120 days).

  • Store samples at ≤ -18°C until analysis.

5. Extraction and Cleanup:

  • Extract the soil samples using a suitable solvent mixture. A common method involves refluxing with methanolic sodium hydroxide to extract and hydrolyze all residues to the haloxyfop acid.[6]

  • After cooling and filtering, acidify the extract to pH < 2.

  • Perform liquid-liquid partitioning with a non-polar solvent like dichloromethane to isolate the acidic analytes.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it.

6. Derivatization and Quantification:

  • For GC analysis, derivatize the this compound acid to a volatile ester (e.g., methyl ester) using a methylating agent like diazomethane or BF₃-Methanol.

  • Further cleanup of the derivatized extract may be performed using column chromatography (e.g., silica gel or Florisil).[11]

  • Analyze the final extract using an appropriate analytical instrument, such as a Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS), or by High-Performance Liquid Chromatography (HPLC).[11][12]

  • Quantify the analyte using an external standard calibration curve.

Mandatory Visualizations

Degradation Pathway of this compound in Soil

G A This compound-P-methyl B This compound-P (Acid) A->B Rapid Chemical Hydrolysis (DT₅₀ ~0.5 days) C Phenol metabolite B->C Microbial Degradation D Pyridinone metabolite B->D Microbial Degradation E Pyridinol metabolite B->E Microbial Degradation G Unextracted Residues (Bound to Soil) B->G Sorption F Mineralization (CO₂) C->F D->F E->F

Caption: Proposed degradation pathway of this compound-P-methyl in soil.

Experimental Workflow for Soil Degradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Soil Collection & Sieving B Characterization (pH, OC%, etc.) A->B C Moisture Adjustment & Pre-incubation B->C D Application of This compound C->D E Aerobic Incubation (20°C, Dark) D->E F Periodic Sampling E->F G Extraction & Hydrolysis F->G H Cleanup & Derivatization G->H I GC-MS / HPLC Quantification H->I

Caption: General workflow for a laboratory-based soil degradation study.

Conclusion

The environmental fate of this compound in soil is characterized by a rapid initial transformation followed by a slower, microbially-driven degradation of its active acid metabolite. The persistence of this compound acid is highly dependent on soil characteristics, particularly organic carbon content, with significantly longer half-lives observed in subsoils. The degradation pathway leads to the formation of several minor metabolites and eventual mineralization. The standardized protocols and analytical methods outlined in this guide provide a framework for the consistent and accurate assessment of this compound's behavior in the soil environment, which is crucial for regulatory purposes and environmental risk assessment.

References

The Inhibition of Acetyl-CoA Carboxylase by (-)-Haloxyfop: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haloxyfop, the herbicidally active enantiomer of haloxyfop, is a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the first committed step in the fatty acid biosynthesis pathway, a critical metabolic route in susceptible plant species, particularly monocotyledonous grasses. By targeting the carboxyltransferase (CT) domain of ACCase, this compound effectively blocks the production of malonyl-CoA, leading to a cessation of fatty acid synthesis and subsequent plant death. This technical guide provides an in-depth overview of the biochemical pathway inhibited by this compound, its mechanism of action, quantitative inhibition data, and detailed experimental protocols for studying its effects.

The Target: Fatty Acid Biosynthesis and Acetyl-CoA Carboxylase (ACCase)

The biosynthesis of fatty acids is a fundamental anabolic pathway responsible for producing the building blocks of cellular membranes and energy storage molecules. In plants, this process is initiated by the enzyme acetyl-CoA carboxylase (ACCase; EC 6.4.1.2). ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1] This two-step reaction is a critical regulatory point in the pathway.

The overall reaction is as follows:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

ACCase consists of two main catalytic domains:

  • Biotin Carboxylase (BC) domain: Catalyzes the carboxylation of a biotin prosthetic group.

  • Carboxyltransferase (CT) domain: Transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[2]

Monocotyledonous plants possess a homomeric form of ACCase in their chloroplasts, which is highly sensitive to aryloxyphenoxypropionate herbicides like haloxyfop. In contrast, dicotyledonous plants have a heteromeric, less sensitive form of ACCase in their chloroplasts, which contributes to their tolerance to these herbicides.[3]

Fatty_Acid_Biosynthesis AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase HCO3 HCO₃⁻ HCO3->ACCase ATP ATP ATP->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA  Catalyzes  carboxylation FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids  Elongation Membranes Cell Membranes, Energy Storage FattyAcids->Membranes

Figure 1: Simplified overview of the fatty acid biosynthesis pathway initiated by ACCase.

Mechanism of Inhibition by this compound

This compound is the R-enantiomer of haloxyfop and is the biologically active form of the herbicide.[4] It functions as a potent and reversible inhibitor of ACCase.[1] Specifically, this compound targets the carboxyltransferase (CT) domain of the enzyme.[2]

Upon application, the pro-herbicide, typically haloxyfop-methyl, is absorbed by the plant and rapidly hydrolyzed by esterases to its active form, haloxyfop-acid. This active metabolite is then translocated to the meristematic tissues where it exerts its inhibitory effect.

The binding of this compound to the CT domain is competitive with respect to the substrate malonyl-CoA, indicating that it interferes with the carboxyl transfer step of the reaction.[1][2] This binding occurs at the dimer interface of the CT domain, inducing significant conformational changes that create a hydrophobic binding pocket.[2] This action effectively halts the production of malonyl-CoA, thereby shutting down the entire fatty acid biosynthesis pathway. The resulting depletion of lipids prevents the formation and maintenance of cell membranes, leading to growth arrest and eventual death of the plant.[1]

Haloxyfop_Inhibition cluster_ACCase ACCase Enzyme BC_domain Biotin Carboxylase (BC) Domain Carboxylated_Biotin Carboxylated Biotin BC_domain->Carboxylated_Biotin CT_domain Carboxyltransferase (CT) Domain MalonylCoA Malonyl-CoA (Production Blocked) CT_domain->MalonylCoA Haloxyfop This compound Acid Haloxyfop->CT_domain  Inhibits AcetylCoA Acetyl-CoA AcetylCoA->CT_domain Carboxylated_Biotin->CT_domain

Figure 2: Mechanism of this compound inhibition of the ACCase carboxyltransferase domain.

Quantitative Inhibition Data

The inhibitory potency of this compound against ACCase has been quantified in numerous studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) from the literature.

Parameter Value Enzyme Source Comments
Ki~0.25 mMYeast CT domain-
Kis0.01 - 0.06 µMBarley, corn, and wheatInhibition is noncompetitive versus acetyl-CoA.[5]
IC₅₀0.5 µMNot specified
IC₅₀0.968 - 7.63 µMWheatVaries with genotype and resistance mutations.[6]

Table 1: Inhibition constants for this compound against ACCase.

Plant Species Tissue Haloxyfop Concentration (µM) % Inhibition of ACCase Activity
MaizeNot specified1~40%

Table 2: Percentage inhibition of ACCase activity by haloxyfop in maize.

Experimental Protocols

The inhibition of ACCase by this compound can be determined using several in vitro assays. The two most common methods are the radioisotope-based assay and the malachite green colorimetric assay.

Radioisotope-Based ACCase Inhibition Assay

This traditional method measures the incorporation of radiolabeled bicarbonate (¹⁴C-HCO₃⁻) into the acid-stable product, malonyl-CoA.

Materials:

  • Plant tissue (e.g., young leaves of a susceptible grass species)

  • Liquid nitrogen

  • Homogenization buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM DTT, 1 mM EDTA)

  • Assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)

  • Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃

  • This compound solutions of varying concentrations

  • 6 M HCl

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Enzyme Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract (e.g., using a Bradford assay).

  • Assay Reaction:

    • Prepare reaction mixtures containing assay buffer, ATP, MgCl₂, and varying concentrations of this compound.

    • Add the enzyme extract to each reaction tube.

    • Initiate the reaction by adding acetyl-CoA and NaH¹⁴CO₃.

    • Incubate the reactions at a constant temperature (e.g., 32°C) for a defined period (e.g., 10-20 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding 6 M HCl. This also removes unreacted ¹⁴C-HCO₃⁻ as ¹⁴CO₂.

    • Evaporate the samples to dryness.

    • Resuspend the residue in water and add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of ACCase activity as nmol of ¹⁴C incorporated per minute per mg of protein.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Radioisotope_Assay_Workflow start Start enzyme_extraction Enzyme Extraction from Plant Tissue start->enzyme_extraction assay_setup Set up Assay Reaction (Buffer, ATP, MgCl₂, Inhibitor) enzyme_extraction->assay_setup add_enzyme Add Enzyme Extract assay_setup->add_enzyme start_reaction Initiate Reaction (Acetyl-CoA, NaH¹⁴CO₃) add_enzyme->start_reaction incubation Incubate at 32°C start_reaction->incubation stop_reaction Stop Reaction with HCl incubation->stop_reaction dry_samples Evaporate to Dryness stop_reaction->dry_samples scintillation_count Add Scintillation Cocktail & Measure Radioactivity dry_samples->scintillation_count data_analysis Data Analysis (Calculate IC₅₀) scintillation_count->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the radioisotope-based ACCase inhibition assay.

Malachite Green Colorimetric ACCase Inhibition Assay

This non-radioactive method measures the amount of ADP produced during the ACCase reaction. The production of ADP is coupled to the reduction of a phosphate group, which is then detected by malachite green.[7]

Materials:

  • Enzyme extract (prepared as in the radioisotope assay)

  • Assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, 25 mM ATP)

  • Substrate: Acetyl-CoA

  • This compound solutions of varying concentrations

  • Malachite green reagent

  • Microplate reader

Procedure:

  • Enzyme Extraction:

    • Follow the same procedure as for the radioisotope-based assay.

  • Assay Reaction:

    • Perform the assay in a 96-well plate.

    • To each well, add the enzyme extract and varying concentrations of this compound.

    • Add the assay buffer.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the malachite green reagent.

    • Incubate for a short period (e.g., 15-20 minutes) to allow for color development.

    • Measure the absorbance at approximately 630 nm using a microplate reader.[7]

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate.

    • Convert absorbance values to the amount of ADP produced.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Malachite_Green_Assay_Workflow start Start enzyme_extraction Enzyme Extraction start->enzyme_extraction plate_setup Pipette Enzyme & Inhibitor into 96-well Plate enzyme_extraction->plate_setup add_buffer Add Assay Buffer plate_setup->add_buffer start_reaction Initiate Reaction with Acetyl-CoA add_buffer->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction with Malachite Green Reagent incubation->stop_reaction color_development Incubate for Color Development stop_reaction->color_development read_absorbance Measure Absorbance at ~630 nm color_development->read_absorbance data_analysis Data Analysis (Calculate IC₅₀) read_absorbance->data_analysis end End data_analysis->end

Figure 4: Experimental workflow for the malachite green colorimetric ACCase inhibition assay.

Conclusion

This compound is a highly effective inhibitor of acetyl-CoA carboxylase, a key enzyme in the fatty acid biosynthesis pathway of susceptible grass species. Its specific targeting of the carboxyltransferase domain provides a clear mechanism for its herbicidal activity. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study of herbicides, drug development, and plant biochemistry. Understanding the intricacies of this biochemical inhibition is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of (-)-Haloxyfop in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop is a selective post-emergence herbicide used to control grass weeds in various broad-leaved crops. It exists as a racemic mixture of two enantiomers: the herbicidally active R-isomer, also known as haloxyfop-P, and the less active S-isomer. In the environment, particularly in soil, haloxyfop-methyl, the commonly applied ester form, rapidly hydrolyzes to its active acid form. Furthermore, the S-enantiomer can undergo chiral inversion to the more active R-enantiomer, making enantioselective analysis crucial for accurate environmental fate and risk assessment.[1][2][3]

These application notes provide detailed protocols for the extraction, cleanup, and analysis of (-)-haloxyfop (the R-enantiomer) in soil matrices using modern analytical techniques. The methodologies are designed to offer high sensitivity, accuracy, and reproducibility for research and regulatory monitoring purposes.

Analytical Methods Overview

The determination of haloxyfop in soil typically involves sample extraction, cleanup to remove interfering matrix components, and instrumental analysis. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying haloxyfop enantiomers. Chiral columns are essential for the separation of the R- and S-isomers.[4] Detection is commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and confirmation, a tandem mass spectrometer (MS/MS).[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for haloxyfop analysis. Due to the low volatility of the acidic form of haloxyfop, a derivatization step is typically required to convert it into a more volatile ester (e.g., methyl or butyl ester) prior to GC analysis.[6] Enantioselective GC columns can be used for chiral separation.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology is a streamlined sample preparation technique that has gained popularity for pesticide residue analysis in various matrices, including soil.[7][8] It involves a simple extraction and cleanup process, reducing solvent consumption and analysis time.[5][9][10][11]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Haloxyfop Enantiomers in Soil

This protocol details a method for the enantioselective quantification of haloxyfop in soil using HPLC with a chiral column.[4]

1. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve it through a 2 mm mesh.
  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
  • Add 20 mL of acetone and vortex for 2 minutes.
  • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.
  • Repeat the extraction twice more with 20 mL of acetone each time.
  • Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.
  • Re-dissolve the residue in 2 mL of the HPLC mobile phase.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: (R, R) Whelk-O1 chiral column.[4]
  • Mobile Phase: Hexane/n-propanol (98/2, v/v).[4][12]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 20 µL.
  • Detection: UV detector at 225 nm.[13]

3. Quantification:

  • Prepare a series of standard solutions of racemic haloxyfop and this compound in the mobile phase.
  • Construct a calibration curve by plotting the peak area against the concentration.
  • Quantify the concentration of this compound in the soil sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Analysis of Haloxyfop in Soil after Derivatization

This protocol describes the determination of total haloxyfop in soil using GC-MS, which requires a derivatization step.[6]

1. Extraction and Hydrolysis:

  • Weigh 20 g of homogenized soil into a round-bottom flask.
  • Add 100 mL of methanolic sodium hydroxide (0.1 M NaOH in methanol).
  • Shake overnight to extract and hydrolyze any haloxyfop esters and conjugates to the haloxyfop acid.[14]
  • Filter the extract and acidify the filtrate to pH < 2 with concentrated sulfuric acid.
  • Perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).
  • Combine the organic phases and dry over anhydrous sodium sulfate.
  • Evaporate the solvent to near dryness.

2. Derivatization:

  • Re-dissolve the residue in 1 mL of toluene.
  • Add 2 mL of BF₃-Methanol and heat at 80°C for 30 minutes to methylate the haloxyfop acid.
  • After cooling, add 5 mL of saturated sodium chloride solution and extract the methylated haloxyfop into hexane (3 x 5 mL).
  • Combine the hexane layers and concentrate to a final volume of 1 mL for GC-MS analysis.

3. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Column: DB-5 or equivalent capillary column.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for haloxyfop-methyl.

Protocol 3: QuEChERS Extraction and LC-MS/MS Analysis

This protocol utilizes the efficient QuEChERS method for sample preparation followed by sensitive LC-MS/MS detection.[5]

1. QuEChERS Extraction:

  • Weigh 10 g of sieved soil into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex to create a slurry.
  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute.[10]
  • Centrifuge at 5000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.
  • Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
  • Filter the supernatant through a 0.22 µm filter into an LC vial.

3. LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer.
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 90% A, ramp to 10% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Ionization: Electrospray Ionization (ESI) in negative ion mode.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for this compound for quantification and confirmation.

Data Presentation

ParameterHPLC-UV[4][13]GC-MS[6]LC-MS/MS (QuEChERS)[5]
Limit of Detection (LOD) 0.01 mg/kg0.01 mg/kg0.001 mg/kg
Limit of Quantification (LOQ) 0.05 mg/kg0.02 - 0.05 mg/kg0.003 mg/kg
Recovery (%) 85.95 - 104.2580 - 11079.59 - 106.92
Relative Standard Deviation (RSD) (%) < 10< 15< 5

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis soil_sample Soil Sample (10g) extraction Acetone Extraction (3x) soil_sample->extraction Vortex evaporation Evaporation extraction->evaporation Rotary Evaporator reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc Chiral HPLC-UV filtration->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Workflow for Chiral HPLC Analysis of Haloxyfop.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis soil_sample Soil Sample (20g) extraction_hydrolysis Methanolic NaOH Extraction & Hydrolysis soil_sample->extraction_hydrolysis acidification Acidification extraction_hydrolysis->acidification lle Liquid-Liquid Extraction (DCM) acidification->lle derivatization Derivatization (BF3-Methanol) lle->derivatization gcms GC-MS derivatization->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Workflow for GC-MS Analysis of Haloxyfop.

experimental_workflow_quechers cluster_prep QuEChERS Preparation cluster_analysis LC-MS/MS Analysis soil_sample Soil Sample (10g) hydration Hydration (Water) soil_sample->hydration extraction Acetonitrile Extraction & Salting Out hydration->extraction dspe d-SPE Cleanup (PSA) extraction->dspe Supernatant filtration Filtration (0.22 µm) dspe->filtration lcmsms LC-MS/MS filtration->lcmsms data_analysis Data Analysis lcmsms->data_analysis

Caption: QuEChERS Workflow for LC-MS/MS Analysis.

References

Application Notes and Protocols for Testing (-)-Haloxyfop Resistance in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for identifying and characterizing resistance to the herbicide (-)-Haloxyfop in weed populations. Haloxyfop is an Acetyl-CoA Carboxylase (ACCase) inhibitor, and resistance to this class of herbicides is a significant concern in agriculture. The following protocols cover whole-plant bioassays and provide context for molecular analysis of resistance mechanisms.

Introduction

This compound is a selective post-emergence herbicide used to control grass weeds. It functions by inhibiting the ACCase enzyme, which is critical for fatty acid synthesis in susceptible plants.[1] The evolution of herbicide resistance in weed populations poses a significant threat to sustainable weed management.[2] Robust and standardized testing protocols are essential to confirm suspected resistance, understand the level of resistance, and elucidate the underlying mechanisms.[3][4] This allows for the development of effective resistance management strategies.[5]

The primary methods for testing herbicide resistance are whole-plant bioassays, which assess the response of plants to different herbicide doses under controlled conditions.[3][6] These can be complemented by molecular assays to identify specific genetic mutations conferring resistance.[2][7]

Experimental Protocols

Seed Collection and Preparation

Proper seed collection is a critical first step for accurate resistance testing.[3][8]

Protocol:

  • Sampling Location: Collect seed samples from plants in fields where poor herbicide performance has been observed, and that are suspected of being resistant.[9] Ensure the area has been treated with the suspected herbicide.[9]

  • Plant Selection: Collect mature seeds from at least 30 randomly selected plants that survived the herbicide treatment to ensure the sample is representative of the field population.[3] For outcrossing species like Lolium spp., 10-15 plants are sufficient.[3]

  • Sample Size: The total seed sample should contain at least 5,000 mature seeds.[3]

  • Timing of Collection: Collect seeds when they are mature and easily detach from the seed head.[9][10] This is often near the time of crop harvest.[9] Avoid collecting immature seeds as they may have low viability.[10]

  • Drying and Storage: Air-dry the collected seed heads in paper bags away from direct sunlight for several days to prevent molding.[9][10] Store the cleaned seeds in labeled paper bags at low temperatures and low humidity until needed for testing.[3]

Whole-Plant Dose-Response Bioassay

This is the preferred method for confirming herbicide resistance and determining the level of resistance.[6][11]

Protocol:

  • Plant Growth:

    • Sow seeds from both the suspected resistant population and a known susceptible population (control) in pots or trays filled with a commercial potting mix.[3][12]

    • Grow the plants in a greenhouse or controlled environment chamber with optimal conditions for the specific weed species (e.g., appropriate temperature, light, and humidity).[4]

    • Thin seedlings to a uniform number per pot (e.g., 4-8 plants) once they have established.

  • Herbicide Application:

    • Treat the plants at the 2-4 leaf stage, or the growth stage recommended on the herbicide label.[3]

    • Prepare a stock solution of a commercial formulation of this compound. From this, create a series of dilutions to apply a range of doses. A typical dose range for a dose-response assay might include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.

    • Apply the herbicide solutions using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.[3]

  • Data Collection and Analysis:

    • Assess plant survival and biomass 21 days after treatment.[3]

    • Record the number of surviving plants in each pot and express this as a percentage of the untreated control.[3]

    • Harvest the above-ground biomass of all surviving plants in each pot, dry it in an oven (e.g., at 70°C for 48 hours), and weigh it.

    • Analyze the data using a log-logistic dose-response model to calculate the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀).[13][14]

    • The Resistance Index (RI) is calculated by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population.

Data Presentation

The results from dose-response assays are best summarized in tables to allow for clear comparison between suspected resistant and susceptible populations.

Table 1: Example Dose-Response Data for this compound on a Suspected Resistant and a Susceptible Weed Population.

Herbicide Dose (g a.i./ha)Susceptible Population (% Survival)Suspected Resistant Population (% Survival)
0100100
155095
301080
60055
120020
24005

Table 2: Calculated LD₅₀, GR₅₀, and Resistance Index (RI) Values.

PopulationLD₅₀ (g a.i./ha)GR₅₀ (g a.i./ha)Resistance Index (RI) (based on LD₅₀)
Susceptible1512-
Resistant65584.3

Molecular Mechanisms of Resistance

Resistance to ACCase inhibitors like haloxyfop is often due to modifications at the herbicide's target site.[15]

Target-Site Resistance (TSR)

The most common mechanism of resistance to ACCase inhibitors is a point mutation in the gene encoding the ACCase enzyme.[2] These mutations alter the herbicide's binding site, reducing its efficacy.[15] For example, an Isoleucine to Leucine substitution at position 1781 (I1781L) of the ACCase gene is a well-documented mutation that confers broad resistance to this class of herbicides.[7][16] Other mutations at different positions have also been identified.[16][17]

Non-Target-Site Resistance (NTSR)

NTSR mechanisms can also contribute to resistance and typically involve enhanced herbicide metabolism by enzyme systems such as cytochrome P450 monooxygenases.[2][15]

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Sample Collection and Preparation cluster_1 Phase 2: Whole-Plant Bioassay cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Molecular Analysis (Optional) Seed_Collection Seed Collection (Suspected R and Known S) Drying_Storage Seed Drying and Storage Seed_Collection->Drying_Storage Plant_Growth Plant Growth (Greenhouse) Drying_Storage->Plant_Growth Herbicide_Application This compound Application (Dose-Response) Plant_Growth->Herbicide_Application Assessment Assessment (21 DAT) (Survival & Biomass) Herbicide_Application->Assessment Data_Analysis Dose-Response Analysis (LD50 / GR50) Assessment->Data_Analysis DNA_Extraction DNA Extraction Assessment->DNA_Extraction RI_Calculation Resistance Index (RI) Calculation Data_Analysis->RI_Calculation Conclusion Conclusion RI_Calculation->Conclusion Resistance Confirmed/ Quantified PCR_Sequencing PCR and Sequencing of ACCase Gene DNA_Extraction->PCR_Sequencing Mutation_Analysis Mutation Analysis PCR_Sequencing->Mutation_Analysis Mutation_Analysis->Conclusion

Caption: Workflow for testing this compound resistance in weeds.

Signaling Pathway Diagram

G cluster_0 Susceptible Plant cluster_1 Resistant Plant (Target-Site Resistance) Haloxyfop_S This compound ACCase_S ACCase Enzyme (Wild-Type) Haloxyfop_S->ACCase_S Binds & Inhibits Fatty_Acid_S Fatty Acid Synthesis ACCase_S->Fatty_Acid_S Catalyzes Death_S Plant Death ACCase_S->Death_S Inhibition leads to Membrane_S Membrane Integrity, Plant Growth Fatty_Acid_S->Membrane_S Haloxyfop_R This compound ACCase_R Mutated ACCase Enzyme (e.g., I1781L) Haloxyfop_R->ACCase_R Binding Reduced Fatty_Acid_R Fatty Acid Synthesis ACCase_R->Fatty_Acid_R Catalyzes Survival_R Plant Survival ACCase_R->Survival_R Continued function leads to Membrane_R Membrane Integrity, Plant Growth Fatty_Acid_R->Membrane_R

Caption: Mechanism of this compound action and target-site resistance.

References

Preparation of (-)-Haloxyfop Stock Solution for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. It functions by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses.[1] Haloxyfop exists as a racemic mixture of two enantiomers: the R-enantiomer (Haloxyfop-P) and the S-enantiomer ((-)-Haloxyfop). The herbicidal activity is predominantly associated with the R-enantiomer, with the S-enantiomer being significantly less active.[1][2][3] In soil, the S-enantiomer can undergo inversion to the more active R-enantiomer.[2][3][4] For laboratory research, it is crucial to be aware of the specific form of Haloxyfop being used, as commercial products are often enriched with the R-enantiomer (Haloxyfop-P) for enhanced efficacy.[1][4]

This document provides detailed application notes and protocols for the preparation of this compound stock solutions for laboratory use, with a focus on safety, accuracy, and stability. While the protocol is specifically for this compound, it is also applicable to the racemic mixture and the R-enantiomer, provided the correct molecular weight is used in calculations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Haloxyfop is essential for the accurate preparation of stock solutions and for ensuring their stability.

PropertyValueReference
Chemical Name 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid[5]
Molecular Formula C₁₅H₁₁ClF₃NO₄[6][5]
Molecular Weight 361.70 g/mol [6][5]
CAS Number 69806-34-4 (for racemic Haloxyfop)[6][5][7]
Appearance White crystalline solid
Solubility DMSO: ≥ 10 mM
Acetone: >100 g/100 mL
Toluene: 11.8 g/100 mL (acid)
Xylene: 7.4 g/100 mL (acid)
Water: 43.3 mg/L (acid)
Storage (Powder) -20°C for up to 3 years[8]
Storage (in Solvent) -80°C for up to 1 year[8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for in vitro and in vivo studies.

Materials:

  • This compound (or racemic Haloxyfop/Haloxyfop-P) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable serological pipettes or calibrated micropipettes with sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., butyl rubber or double nitrile).[9]

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Don all necessary PPE.

  • Calculating the Required Mass:

    • To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of Haloxyfop is 361.70 g/mol .

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 361.70 g/mol = 0.003617 g = 3.617 mg

  • Weighing the Compound:

    • Carefully weigh out the calculated mass of this compound powder onto a weigh boat or directly into a sterile microcentrifuge tube/vial.

  • Dissolving the Compound:

    • Add the desired volume of anhydrous DMSO to the tube/vial containing the weighed this compound.

    • Close the container tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no undissolved particles.

  • Storage and Handling:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[10]

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage start Start: Gather Materials & PPE calc Calculate Required Mass of this compound start->calc weigh Weigh this compound Powder calc->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -80°C (long-term) or -20°C (short-term) label_tubes->store end End: Ready for Experimental Use store->end

Caption: Workflow for the preparation and storage of this compound stock solution.

Safety Precautions and Waste Disposal

Handling:

  • Always handle Haloxyfop powder and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.

  • Do not eat, drink, or smoke in the laboratory.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Halogenated organic waste, including unused Haloxyfop solutions and contaminated materials, should be collected in a designated, properly labeled, and sealed waste container.

  • Do not dispose of Haloxyfop or its solutions down the drain.

  • Empty containers should be rinsed with an appropriate solvent (e.g., acetone), and the rinsate should be collected as hazardous waste.

Logical Flow for Safety and Disposal

G cluster_safety Safety & Handling cluster_disposal Waste Disposal ppe Wear Appropriate PPE (Lab coat, goggles, gloves) fume_hood Work in a Fume Hood no_ingestion No Eating, Drinking, or Smoking avoid_contact Avoid Skin and Eye Contact collect_waste Collect in Designated Waste Container label_waste Properly Label Waste no_drain Do Not Pour Down Drain follow_regs Follow Institutional & Governmental Regulations handling_main Safe Handling Practices handling_main->ppe handling_main->fume_hood handling_main->no_ingestion handling_main->avoid_contact disposal_main Proper Disposal Procedures disposal_main->collect_waste disposal_main->label_waste disposal_main->no_drain disposal_main->follow_regs

Caption: Key safety and disposal procedures for working with this compound.

References

Application Note: Quantification of (-)-Haloxyfop's Active Enantiomer in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Haloxyfop is a selective, post-emergence herbicide used to control grass weeds in a wide variety of broadleaf crops. It is a chiral compound, existing as two enantiomers: the herbicidally active R-enantiomer, also known as Haloxyfop-P, and the significantly less active S-enantiomer.[1][2] The user's request for a method to quantify "(-)-Haloxyfop" refers to the levorotatory S-enantiomer. While the S-enantiomer can convert to the active R-enantiomer in soil and animal systems, this conversion does not typically occur within plant tissues.[3]

In plants, Haloxyfop is often applied as an ester, such as Haloxyfop-P-methyl, which is rapidly hydrolyzed to its herbicidally active acid form, Haloxyfop-P acid.[4][5] Therefore, for assessing herbicidal efficacy and for regulatory monitoring of residues in plants, the quantification of Haloxyfop-P acid is of primary importance.[4]

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Haloxyfop-P acid in plant tissues. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, ensuring high recovery and minimal matrix effects. For comprehensive residue analysis, an optional alkaline hydrolysis step can be included to convert all Haloxyfop conjugates to the parent acid.[6]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization of Plant Tissue Extraction Extraction with Acetonitrile & Salts Homogenization->Extraction Homogenized Sample Cleanup Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup Crude Extract LC_Separation Chromatographic Separation Cleanup->LC_Separation Cleaned Extract MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Separated Analytes Quantification Quantification MS_Detection->Quantification Mass Spectra

Caption: A generalized workflow for the quantification of Haloxyfop-P acid in plant tissues.

Detailed Protocols

1. Materials and Reagents

  • Standards: Certified reference standards of Haloxyfop-P acid and Haloxyfop-P-methyl.

  • Solvents: LC-MS grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).

  • QuEChERS d-SPE Sorbents: Primary secondary amine (PSA), graphitized carbon black (GCB), and octadecylsilane (C18).

2. Sample Preparation (Modified QuEChERS)

  • Homogenization: Weigh 5.0 g (± 0.1 g) of a representative plant tissue sample into a 50 mL centrifuge tube. For dry samples, add a small amount of water to rehydrate.

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile to the sample tube. Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[1]

  • Shaking and Centrifugation: Cap the tube tightly and shake vigorously for 1 minute. Centrifuge at ≥5000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing the appropriate sorbents based on the matrix:

    • General Plant Tissues: 150 mg MgSO₄ and 50 mg PSA.[1]

    • Highly Pigmented Tissues (e.g., spinach): 150 mg MgSO₄, 50 mg PSA, and 7.5-15 mg GCB.[1]

    • High-Fat Tissues (e.g., oilseeds): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[1]

  • Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥6000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions for Haloxyfop-P Acid and Haloxyfop-P-methyl

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Haloxyfop-P acid360.0316.0160.0-20
Haloxyfop-P-methyl374.0316.0160.0-20

Table 2: Method Performance Data (Typical Values)

ParameterHaloxyfop-P acidHaloxyfop-P-methyl
Linearity (R²)>0.99>0.99
Limit of Quantification (LOQ)0.01 mg/kg0.01 mg/kg
Recovery85-110%85-110%
Matrix Effect<20%<20%

Signaling Pathways and Logical Relationships

G cluster_application Herbicide Application cluster_plant In Planta Metabolism cluster_analysis_logic Analytical Approach Haloxyfop_Ester Haloxyfop-P-methyl (Ester) Hydrolysis Rapid Hydrolysis Haloxyfop_Ester->Hydrolysis Uptake by plant Haloxyfop_Acid Haloxyfop-P acid (Active Form) Hydrolysis->Haloxyfop_Acid Conjugation Conjugation Haloxyfop_Acid->Conjugation Total_Haloxyfop Total Haloxyfop Analysis Haloxyfop_Acid->Total_Haloxyfop Direct Measurement Conjugates Polar Conjugates Conjugation->Conjugates Alkaline_Hydrolysis Alkaline Hydrolysis Conjugates->Alkaline_Hydrolysis Alkaline_Hydrolysis->Total_Haloxyfop Conversion to Acid

Caption: Metabolic fate of Haloxyfop-P-methyl in plants and the analytical approach for total residue analysis.

This application note provides a reliable and sensitive LC-MS/MS method for the quantification of the herbicidally active form of Haloxyfop, Haloxyfop-P acid, in various plant tissues. While the user inquired about this compound (the S-enantiomer), the focus of residue analysis in plants is justifiably on the R-enantiomer due to its biological activity and the lack of in-planta enantiomeric inversion. The described protocol, utilizing a modified QuEChERS extraction and LC-MS/MS detection, is well-suited for high-throughput laboratories conducting routine monitoring and safety assessments of Haloxyfop residues in agricultural products.

References

Application Notes: (-)-Haloxyfop as a Specific Inhibitor for Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Haloxyfop, the herbicidally active R-isomer of haloxyfop, is a member of the aryloxyphenoxypropionate (APP) class of compounds.[1][2] It serves as a highly potent and specific inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] ACCase is a critical enzyme in lipid metabolism, catalyzing the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4] By blocking this essential step, this compound effectively shuts down the production of new fatty acids, which are fundamental for the formation of cell membranes, energy storage in the form of triglycerides, and synthesis of signaling molecules.[1][3]

The specificity of this compound for the ACCase of many monocot species (grasses) has made it a widely used herbicide.[1] However, this specific mechanism of action also makes it an invaluable tool for researchers in cell biology, biochemistry, and drug development. It allows for the targeted disruption of fatty acid synthesis, enabling detailed studies of the downstream consequences of this inhibition on cellular processes such as membrane trafficking, cell signaling, energy homeostasis, and the formation of lipid droplets. Its action is primarily directed at the carboxyltransferase (CT) domain of the ACCase enzyme.[4][5][6] Kinetic studies have characterized it as a reversible, linear, noncompetitive inhibitor concerning the enzyme's three substrates: MgATP, bicarbonate, and acetyl-CoA.[1]

These notes provide detailed protocols for utilizing this compound to investigate its effects on ACCase activity, cellular fatty acid synthesis, and lipid storage.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound exerts its effect by binding to the carboxyltransferase (CT) domain of the ACCase enzyme, which is responsible for transferring the activated carboxyl group to acetyl-CoA to form malonyl-CoA.[4][5] This inhibition prevents the formation of the primary building block for fatty acid elongation, leading to a halt in the production of long-chain fatty acids and subsequent disruption of lipid-dependent cellular functions.[3]

G cluster_cytosol Cytosol / Chloroplast Stroma AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Elongation (e.g., Palmitate) MalonylCoA->FattyAcids Lipids Complex Lipids (Membranes, Triglycerides) FattyAcids->Lipids ACCase->MalonylCoA Product Haloxyfop This compound Haloxyfop->ACCase Inhibition

Figure 1. Mechanism of this compound action on the fatty acid biosynthesis pathway.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory concentration (I50) of this compound against ACCase varies between species, which underlies its selectivity as a herbicide and is a key consideration for its use in research. The data below summarizes reported I50 values for ACCase from different plant sources.

Organism/Tissue Source I50 Value (µM) Reference
Corn (Zea mays) seedling chloroplasts0.5[7]
Tall Fescue (Festuca arundinacea)5.8[8]
Red Fescue (Festuca rubra)118[8]

Experimental Protocols

Protocol 1: In Vitro Assay for ACCase Inhibition

This protocol describes a method to determine the inhibitory effect of this compound on ACCase activity in a cell-free extract, for instance, from isolated chloroplasts or purified enzyme preparations. The assay measures the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.

G start Prepare ACCase Source (e.g., Chloroplast Lysate) reagents Prepare Assay Buffer & Reagents (ATP, Acetyl-CoA, MgCl2, NaH¹⁴CO₃) start->reagents treatment Aliquot enzyme & pre-incubate with This compound or Vehicle (DMSO) reagents->treatment initiate Initiate reaction by adding Substrate Mix (incl. NaH¹⁴CO₃) treatment->initiate incubate Incubate at optimal temperature (e.g., 30°C for 15 min) initiate->incubate stop Stop reaction with acid (e.g., HCl) incubate->stop scintillation Dry aliquot and measure ¹⁴C incorporation via Liquid Scintillation Counting stop->scintillation analyze Calculate % Inhibition and determine IC₅₀ scintillation->analyze

Figure 2. Workflow for the in vitro ACCase inhibition radioassay.

Materials:

  • This compound (stock solution in DMSO)

  • ACCase enzyme source (e.g., isolated chloroplasts, purified enzyme)

  • Assay Buffer: 100 mM HEPES-KOH (pH 8.0), 2 mM DTT, 5 mM MgCl₂, 10% glycerol

  • Substrate Stock Solutions: ATP, Acetyl-CoA

  • Radiolabel: NaH¹⁴CO₃ (Sodium Bicarbonate, [¹⁴C])

  • Stopping Solution: 6 M HCl

  • Scintillation vials and cocktail

  • Liquid Scintillation Counter

Procedure:

  • Enzyme Preparation: Prepare the ACCase enzyme source. If using isolated chloroplasts from a susceptible plant like corn, lyse them in a hypotonic buffer to release stromal enzymes.[7] Centrifuge to pellet membranes and use the supernatant. Determine the total protein concentration of the extract.

  • Reaction Setup: In microcentrifuge tubes on ice, prepare the reaction mixtures. For a 100 µL final volume:

    • 50 µL of Assay Buffer (2x concentrated)

    • 10 µL of enzyme extract

    • 1 µL of this compound at various concentrations (or DMSO for control)

  • Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding 39 µL of a substrate mix containing ATP (final conc. 2 mM), Acetyl-CoA (final conc. 0.5 mM), and NaH¹⁴CO₃ (final conc. 5 mM, specific activity ~1 µCi/µmol).

  • Incubation: Incubate the reaction at 30°C for 15 minutes. Ensure the reaction is in the linear range with respect to time and enzyme concentration.

  • Reaction Termination: Stop the reaction by adding 20 µL of 6 M HCl. This acidifies the sample, protonating any unreacted H¹⁴CO₃⁻ to ¹⁴CO₂, which can be removed by evaporation.

  • Quantification: Transfer the entire reaction volume to a scintillation vial and dry it in a fume hood or under a heat lamp. The acid-stable ¹⁴C incorporated into malonyl-CoA will remain. Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of ACCase inhibition for each haloxyfop concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the I50 value.

Protocol 2: Cellular Assay for De Novo Fatty Acid Synthesis

This protocol measures the impact of this compound on de novo fatty acid synthesis within intact cells by quantifying the incorporation of radiolabeled acetate, a precursor for acetyl-CoA.

G start Culture cells to desired confluency (e.g., hepatocytes, protoplasts) treatment Treat cells with various concentrations of this compound or Vehicle start->treatment labeling Add [¹⁴C]-Acetate to the culture medium and incubate (e.g., 2-4 hours) treatment->labeling harvest Wash cells with PBS and harvest by scraping or trypsinization labeling->harvest extraction Perform total lipid extraction (e.g., Folch or Bligh-Dyer method) harvest->extraction quantify Measure radioactivity in the lipid fraction via Liquid Scintillation Counting extraction->quantify normalize Normalize counts to total protein or DNA content quantify->normalize analyze Calculate % Inhibition of Fatty Acid Synthesis normalize->analyze

Figure 3. Workflow for cellular [¹⁴C]-acetate incorporation assay.

Materials:

  • Cell line of interest (e.g., HepG2, primary hepatocytes, or plant protoplasts)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Radiolabel: [1-¹⁴C]-Acetic Acid, sodium salt

  • Phosphate-Buffered Saline (PBS)

  • Lipid Extraction Solvents: Chloroform, Methanol

  • Scintillation vials and cocktail

  • Protein or DNA quantification assay kit (e.g., BCA or PicoGreen)

Procedure:

  • Cell Culture: Plate cells in 6-well or 12-well plates and grow to ~80% confluency.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Pre-incubate for 1-2 hours.

  • Radiolabeling: Add [¹⁴C]-acetate to each well to a final concentration of 1-2 µCi/mL. Incubate for 2-4 hours at 37°C.[7][9]

  • Cell Harvest: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lipid Extraction: Lyse the cells and extract total lipids using a standard method like the Folch extraction (chloroform:methanol 2:1, v/v).

    • Add 1 mL of methanol to each well and scrape the cells. Transfer the lysate to a glass tube.

    • Add 2 mL of chloroform. Vortex vigorously for 1 minute.

    • Add 0.8 mL of 0.9% NaCl solution. Vortex again and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Quantification: Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate completely. Add 5 mL of scintillation cocktail and measure radioactivity.

  • Normalization: Use a parallel set of wells (or the aqueous phase from the extraction) to quantify total protein or DNA content for normalization of the scintillation counts.

  • Data Analysis: Calculate the rate of acetate incorporation (DPM/mg protein) for each condition. Determine the percentage inhibition of fatty acid synthesis caused by this compound relative to the vehicle control.

Protocol 3: Microscopic Analysis of Lipid Droplet Formation

This protocol uses fluorescence microscopy to visualize the effect of inhibiting fatty acid synthesis with this compound on the formation of lipid droplets (LDs), the primary sites of neutral lipid storage.

G start Seed cells on glass coverslips or imaging plates treatment Treat cells with this compound or Vehicle in the presence of a lipogenic stimulus (e.g., Oleic Acid) start->treatment incubation Incubate for 16-24 hours to allow for lipid droplet accumulation treatment->incubation fix_stain Fix cells (e.g., with 4% PFA) and stain for nuclei (DAPI) and lipid droplets (BODIPY 493/503) incubation->fix_stain imaging Acquire images using a fluorescence microscope fix_stain->imaging analysis Perform image analysis to quantify LD number, size, and intensity per cell imaging->analysis

Figure 4. Workflow for analyzing lipid droplet formation via fluorescence microscopy.

Materials:

  • Cells capable of forming lipid droplets (e.g., 3T3-L1 adipocytes, Huh7 hepatocytes)

  • Glass coverslips or imaging-grade multi-well plates

  • Lipogenic Stimulus: Oleic acid complexed to BSA

  • This compound (stock solution in DMSO)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Stains: BODIPY 493/503 (for neutral lipids/LDs), DAPI (for nuclei)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Treatment: The following day, replace the medium with fresh medium containing the lipogenic stimulus (e.g., 200 µM oleic acid-BSA).[10] Concurrently, add this compound at desired concentrations or a vehicle control.

  • Incubation: Incubate the cells for 16-24 hours to allow for the processing of fatty acids and the formation of lipid droplets.

  • Fixation and Staining:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Incubate with BODIPY 493/503 (1 µg/mL) and DAPI (300 nM) in PBS for 20 minutes, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. Acquire images using a fluorescence microscope, capturing the DAPI (blue) and BODIPY (green) channels.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to analyze the images.

    • Use the DAPI channel to identify and count individual cells (nuclei).

    • In the BODIPY channel, apply a threshold to identify lipid droplets.

    • Quantify parameters such as the number of lipid droplets per cell, the average size/area of droplets, and the total fluorescence intensity of BODIPY per cell.

  • Data Interpretation: Compare the quantitative data from this compound-treated cells to the control. A significant reduction in lipid droplet number and size would indicate that the inhibition of de novo fatty acid synthesis by haloxyfop prevents the accumulation of neutral lipids.

References

Application Notes and Protocols for In Vitro ACCase Inhibition Assay Using (-)-Haloxyfop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haloxyfop is a potent and selective aryloxyphenoxypropionate herbicide that targets the enzyme acetyl-coenzyme A carboxylase (ACCase), a critical component in the biosynthesis of fatty acids.[1][2] By inhibiting ACCase, this compound disrupts the production of malonyl-CoA, a key building block for fatty acids essential for cell membrane formation.[1][3] This disruption ultimately leads to the cessation of growth and cell death in susceptible grass species.[4][5] These application notes provide detailed protocols for conducting in vitro assays to determine the inhibitory activity of this compound against ACCase. The methodologies described herein are essential for herbicide discovery, resistance management studies, and broader research into fatty acid metabolism.

Mechanism of Action

This compound specifically targets the carboxyltransferase (CT) domain of the plastidic form of ACCase found in most grasses.[3][6] The inhibition is reversible and noncompetitive with respect to the enzyme's substrates: MgATP, bicarbonate (HCO₃⁻), and acetyl-CoA.[1][3][7] This indicates that this compound binds to an allosteric site on the CT domain, rather than the active site for these substrates, thereby preventing the carboxylation of acetyl-CoA to malonyl-CoA.[1][3][6]

cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase (Carboxyltransferase Domain) Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Membrane Synthesis Haloxyfop This compound ACCase_CT ACCase (Carboxyltransferase Domain) Haloxyfop->ACCase_CT Inhibits

Caption: Mechanism of this compound inhibition of ACCase.

Quantitative Data Summary

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which can vary depending on the plant species and assay conditions.

Plant SpeciesACCase SourceIC50 of this compound (µM)Reference
Zea mays (Maize)Crude Enzyme ExtractNot specified, but potent inhibition observed[7][8][9]
Alopecurus myosuroidesCrude Enzyme Extract0.968 - 7.63[10]
Digitaria ciliarisCrude Enzyme Extract~0.5 (susceptible)[11][12]
Lolium rigidumCrude Enzyme ExtractLow µM range[13]

Experimental Protocols

Two primary methods for in vitro ACCase inhibition assays are the radiometric assay and the colorimetric (malachite green) assay. The colorimetric method is often preferred due to its safety and accessibility.

Protocol 1: Colorimetric In Vitro ACCase Inhibition Assay (Malachite Green Method)

This protocol describes a non-radioactive method to measure ACCase activity by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based reagent.[1][11][12]

Materials:

  • Enzyme Source: Crude or partially purified ACCase extract from susceptible plant tissue (e.g., etiolated maize shoots).

  • Assay Buffer: 0.1 M Tricine-KOH (pH 8.0-8.3), 15 mM KCl, 3 mM MgCl₂, 1 mM Dithiothreitol (DTT), 0.01% BSA.[11][12]

  • Substrate Solution: 120 mM NaHCO₃, 25 mM ATP, 4.5 mM Acetyl-CoA (lithium salt).[11][12]

  • Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO).

  • Malachite Green Reagent: Commercially available or prepared in-house.

  • Phosphate Standard: A solution of known phosphate concentration for standard curve generation.

  • 96-well Microplate

  • Microplate Reader

Methodology:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue from young, actively growing susceptible plants.

    • Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.[11][12]

    • Homogenize the powder in ice-cold extraction buffer (e.g., 100 mM Tricine, pH 8.0, 5mM DTT, 10 mM MgCl₂).[11][12]

    • Centrifuge the homogenate at 4°C to pellet cell debris.

    • The resulting supernatant is the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of Assay Buffer.[11][12]

      • 25 µL of this compound at various concentrations (or solvent control).[11][12]

      • 25 µL of enzyme extract.[11][12]

    • Prepare a phosphate standard curve in separate wells.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to each well.[11][12]

    • Incubate the microplate at a controlled temperature (e.g., 34-37°C) for a specific duration (e.g., 20-30 minutes).[1][3]

  • Reaction Termination and Color Development:

    • Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions.[1][3] This reagent forms a colored complex with the inorganic phosphate released during the ACCase reaction.[1]

  • Data Collection and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 620-660 nm) using a microplate reader.

    • Use the phosphate standard curve to convert absorbance values to the amount of Pi produced.

    • Calculate the specific activity of ACCase (e.g., in nmol Pi/min/mg protein).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Enzyme Extraction from Plant Tissue C Add Buffer, Inhibitor, and Enzyme to 96-well Plate A->C B Prepare Assay Buffer, Substrates, and this compound Dilutions B->C D Initiate Reaction with Substrate Addition C->D E Incubate at Controlled Temperature D->E F Terminate Reaction and Add Malachite Green Reagent E->F G Measure Absorbance with Microplate Reader F->G H Calculate Pi Produced via Standard Curve G->H I Determine IC50 Value H->I

Caption: Workflow for the in vitro ACCase inhibition assay.

Protocol 2: Radiometric In Vitro ACCase Inhibition Assay

This traditional method measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA. While highly sensitive, this method requires specialized equipment and handling of radioactive materials.[8][11][12]

Materials:

  • Enzyme Source: As described in Protocol 1.

  • Assay Buffer: As described in Protocol 1.

  • Radiolabeled Substrate: NaH¹⁴CO₃.

  • Other Substrates: ATP, Acetyl-CoA.

  • Inhibitor: this compound.

  • Scintillation Vials and Fluid

  • Liquid Scintillation Counter

Methodology:

  • Enzyme Extraction: As described in Protocol 1.

  • Assay Setup:

    • In a reaction tube, combine the assay buffer, enzyme extract, and various concentrations of this compound (or solvent control).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding ATP, Acetyl-CoA, and NaH¹⁴CO₃.

    • Incubate at a controlled temperature for a set time.

  • Reaction Termination and Measurement:

    • Terminate the reaction by adding acid (e.g., HCl), which also removes unreacted ¹⁴CO₂.

    • Transfer the reaction mixture to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the ACCase activity.

  • Data Analysis:

    • Calculate ACCase activity (e.g., in dpm/min/mg protein).

    • Determine the IC50 value for this compound as described in Protocol 1.

Conclusion

The provided protocols offer robust methods for assessing the inhibitory effects of this compound on ACCase activity in vitro. The choice between the colorimetric and radiometric assay will depend on laboratory capabilities and safety considerations. These assays are fundamental tools for understanding the mechanism of action of ACCase-inhibiting herbicides and for the development of novel compounds in agricultural and pharmaceutical research.

References

(-)-Haloxyfop: A Potent Research Tool for Elucidating Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Haloxyfop, the herbicidally active R-enantiomer of haloxyfop, is a selective aryloxyphenoxypropionate compound that serves as a powerful research tool for investigating the intricacies of fatty acid synthesis.[1] Its high specificity and potency in inhibiting a key enzyme in this pathway make it an invaluable asset for studies in plant biology, microbiology, and drug development. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in laboratory settings.

Mechanism of Action: this compound targets and potently inhibits acetyl-CoA carboxylase (ACCase), the enzyme responsible for the first committed step in the de novo biosynthesis of fatty acids.[2][3] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, a critical building block for fatty acid chain elongation. By binding to the carboxyltransferase (CT) domain of ACCase, this compound acts as a reversible inhibitor, effectively halting the production of malonyl-CoA and subsequently shutting down fatty acid synthesis.[2] This disruption of lipid metabolism leads to a depletion of essential components for cell membrane formation and ultimately results in cell death in susceptible organisms.

The selectivity of this compound is attributed to structural differences in the ACCase enzyme between various organisms. Grasses, for instance, possess a susceptible eukaryotic form of ACCase, while many broadleaf plants and other organisms have a resistant prokaryotic form, rendering them less sensitive to the inhibitory effects of the compound.

Data Presentation

Table 1: Inhibitory Activity of this compound Against ACCase
OrganismEnzyme SourceAssay MethodInhibitorIC50 (µM)Reference
Zea mays (Maize)Partially Purified ACCaseRadiometricThis compound (R-enantiomer)~0.1[4]
Zea mays (Maize)Partially Purified ACCaseRadiometricHaloxyfop (racemic)~0.3[4]
Zea mays (Maize)Partially Purified ACCaseRadiometric(+)-Haloxyfop (S-enantiomer)>10[4]
Wheat (Quizalofop-resistant)ACCase ExtractNot SpecifiedHaloxyfop0.968 - 7.63[5]
Black-grass (Alopecurus myosuroides)ACCase ExtractNot SpecifiedHaloxyfopI50 values 10-125x higher in resistant vs. susceptible[4]

Experimental Protocols

Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radiometric Method)

This protocol details the measurement of ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.

Materials:

  • Plant tissue (e.g., maize seedlings)

  • Extraction Buffer: 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 2 mM DTT, 1 mM EDTA, 1 mM phenylmethylsulfonyl fluoride (PMSF)

  • Assay Buffer: 50 mM Tricine-KOH (pH 8.3), 5 mM MgCl₂, 2 mM DTT, 1 mM ATP, 0.5 mM acetyl-CoA

  • This compound stock solution (in DMSO)

  • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • 12 M HCl

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold Extraction Buffer.

    • Centrifuge the homogenate at 30,000 x g for 20 minutes at 4°C.

    • Precipitate the supernatant with 6% (w/v) polyethylene glycol (PEG) and centrifuge again.

    • Resuspend the pellet in a minimal volume of Extraction Buffer.

  • ACCase Assay:

    • Prepare reaction mixtures in microcentrifuge tubes containing Assay Buffer.

    • Add varying concentrations of this compound (or DMSO as a control).

    • Initiate the reaction by adding the enzyme extract.

    • Add NaH¹⁴CO₃ to each tube.

    • Incubate the reaction at 35°C for 6 minutes.

  • Quenching and Measurement:

    • Stop the reaction by adding 12 M HCl.

    • Dry the samples to remove unreacted ¹⁴CO₂.

    • Resuspend the pellet in water and add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the ACCase activity as nmol of H¹⁴CO₃ incorporated per minute per mg of protein.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Malachite Green Colorimetric Method)

This non-radioactive method quantifies the inorganic phosphate (Pi) released from ATP hydrolysis during the ACCase reaction.

Materials:

  • Plant tissue

  • Enzyme Extraction Buffer (as in Protocol 1)

  • Enzyme Assay Buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP, 4.5 mM acetyl-CoA.[3]

  • This compound stock solution (in DMSO)

  • Malachite Green Reagent (commercially available or prepared)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Extraction: Follow the same procedure as described in Protocol 1.

  • Assay Setup (in a 96-well plate):

    • Add 150 µL of the Enzyme Assay Buffer to each well.[2]

    • Add 25 µL of varying concentrations of this compound (or DMSO for control).[2]

    • Add 25 µL of the enzyme extract to each well.[2]

  • Reaction and Detection:

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate the plate at a controlled temperature (e.g., 34°C) for 20 minutes.[6]

    • Stop the reaction and develop the color by adding the Malachite Green Reagent.

    • Measure the absorbance at 630 nm using a microplate reader.[5]

Data Analysis:

  • Generate a standard curve using known concentrations of inorganic phosphate.

  • Calculate the amount of Pi released in each reaction.

  • Determine the IC50 value as described in Protocol 1.

Protocol 3: Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction of total lipids and subsequent analysis of the fatty acid composition.

Materials:

  • Control and this compound-treated plant or cell samples

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Methylation reagent (e.g., 2% H₂SO₄ in methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., DB-5MS)

Procedure:

  • Lipid Extraction:

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.[7]

    • Add 0.9% NaCl, vortex, and centrifuge to separate the phases.[7]

    • Collect the lower chloroform phase containing the lipids.[7]

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the lipid extract to dryness under a stream of nitrogen.[7]

    • Add the methylation reagent and heat at 80°C for 1 hour.[7]

    • After cooling, add hexane and water, vortex, and centrifuge.[7]

    • Collect the upper hexane layer containing the FAMEs.[7]

    • Dry the hexane extract over anhydrous sodium sulfate.[7]

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system.

    • Use an appropriate temperature program to separate the FAMEs.

    • Identify and quantify individual fatty acids based on their retention times and mass spectra compared to known standards.

Data Analysis:

  • Calculate the relative abundance of each fatty acid as a percentage of the total fatty acids.

  • Compare the fatty acid profiles of control and this compound-treated samples to identify changes in fatty acid composition.

Visualizations

Fatty_Acid_Synthesis_Pathway cluster_inhibition Inhibition by this compound Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase ATP, HCO3- Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase Membranes Cell Membranes Fatty_Acids->Membranes ACCase->Malonyl_CoA Haloxyfop This compound Haloxyfop->ACCase Experimental_Workflow_ACCase_Assay cluster_prep Sample Preparation cluster_assay ACCase Inhibition Assay cluster_analysis Data Analysis Tissue Plant Tissue Homogenization Homogenize in Extraction Buffer Tissue->Homogenization Centrifugation1 Centrifuge (30,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 PEG_Precipitation PEG Precipitation Supernatant1->PEG_Precipitation Centrifugation2 Centrifuge PEG_Precipitation->Centrifugation2 Enzyme_Extract Resuspend Pellet (Enzyme Extract) Centrifugation2->Enzyme_Extract Add_Enzyme Add Enzyme Extract Enzyme_Extract->Add_Enzyme Assay_Mix Prepare Assay Mix (Buffer, Substrates) Add_Haloxyfop Add this compound (Varying Concentrations) Assay_Mix->Add_Haloxyfop Add_Haloxyfop->Add_Enzyme Incubation Incubate Add_Enzyme->Incubation Measurement Measure Activity (Radiometric or Colorimetric) Incubation->Measurement Calculate_Activity Calculate % Inhibition Measurement->Calculate_Activity IC50 Determine IC50 Calculate_Activity->IC50 Lipid_Profile_Analysis_Workflow start Start: Control & Treated Samples lipid_extraction Lipid Extraction (Chloroform:Methanol) start->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation collect_lipid_phase Collect Chloroform Phase phase_separation->collect_lipid_phase dry_extract Dry Extract collect_lipid_phase->dry_extract fame_prep FAME Preparation (Methylation) dry_extract->fame_prep gcms_analysis GC-MS Analysis fame_prep->gcms_analysis data_analysis Data Analysis (Identify & Quantify Fatty Acids) gcms_analysis->data_analysis end End: Fatty Acid Profile data_analysis->end

References

Application Note: Determination of (-)-Haloxyfop-R-methyl Content by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Haloxyfop-R-methyl, the R-enantiomer of haloxyfop-methyl, is a selective herbicide widely utilized for the control of grass weeds in broad-leaf crops. Its herbicidal activity is primarily associated with the R-enantiomer, while the S-enantiomer exhibits significantly lower activity.[1] Consequently, regulatory agencies and environmental risk assessments often necessitate the specific quantification of the active this compound-R-methyl enantiomer.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of pesticide residues and formulations due to its versatility and sensitivity.[2][3] This application note provides a detailed protocol for the determination of this compound-R-methyl content using both chiral and reversed-phase HPLC methods.

Principle

The determination of this compound-R-methyl content is achieved by separating the analyte from other components in the sample matrix using HPLC with subsequent detection by a UV detector.[4] For the specific quantification of the R-enantiomer, a chiral stationary phase is employed to resolve the R- and S-enantiomers.[1][5] For the determination of total haloxyfop-methyl content, a reversed-phase C18 column can be utilized.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data for both chiral and reversed-phase HPLC methods for the determination of this compound-R-methyl.

Table 1: Chiral HPLC Method Parameters and Performance

ParameterMethod 1Method 2
Chiral Stationary Phase (R, R) Whelk-O1Chiralcel OK
Mobile Phase n-Hexane / n-propanol (98:2, v/v)[7]Heptane / Isopropanol / Methanol
Flow Rate 1.0 mL/min[1]1.1 mL/min
Detection Wavelength Not Specified280 nm[5][8]
This compound-R-methyl Retention Time (min) Not SpecifiedNot Specified
Resolution (Rs) between enantiomers 3.43[7]≥ 1.5

Table 2: Reversed-Phase HPLC Method Parameters and Performance

ParameterMethod 3
Stationary Phase C18 (150 mm x 4.6 mm i.d. x 5 µm particle size)[4]
Mobile Phase Acetonitrile + Water + Glacial Acetic Acid[4]
Flow Rate 0.6 mL/min[6]
Detection Wavelength 225 nm[6]
This compound-R-methyl Retention Time (min) Not Specified
Recovery (%) 85.33 - 96.95[6]
Relative Standard Deviation (RSD) (%) 0.40 - 3.75[6]

Experimental Protocols

Method 1: Chiral HPLC for Enantiomeric Separation

This protocol is based on the successful separation of haloxyfop enantiomers using a Pirkle-type chiral stationary phase.[1][7]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: (R, R) Whelk-O1.[1][7]

  • Solvents: HPLC-grade n-hexane and n-propanol.[1]

  • Standard: Racemic haloxyfop-methyl and this compound-R-methyl reference standard.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a suitable concentration.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / n-propanol (98:2, v/v).[7]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.[5]

3. System Suitability

  • Inject a solution of racemic haloxyfop-methyl to ensure the resolution (Rs) between the enantiomer peaks is greater than 1.5.

4. Quantification

  • Prepare a calibration curve using standards of known concentrations of this compound-R-methyl.

  • Calculate the concentration of this compound-R-methyl in the samples by comparing the peak areas with the calibration curve.

Method 2: Reversed-Phase HPLC for Total Haloxyfop-methyl Content

This protocol is suitable for determining the total haloxyfop-methyl content in various sample matrices.[4][6]

1. Instrumentation and Materials

  • HPLC system with a UV detector.

  • Column: C18 (150 mm x 4.6 mm i.d. x 5 µm particle size).[4]

  • Solvents: HPLC-grade acetonitrile, water, and glacial acetic acid.[4]

  • Standard: this compound-R-methyl reference standard.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile + Water + Glacial Acetic Acid (specific ratio to be optimized).[4]

  • Flow Rate: 0.6 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Injection Volume: 20 µL.

  • Detection: UV at 225 nm.[6]

3. Sample Preparation (QuEChERS Method for Soil/Tobacco/Rape) [6]

  • Extraction: Use acetone as the extracting solvent.

  • Clean-up: Perform clean-up on a mixed column of Florisil and activated charcoal.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

4. Quantification

  • Prepare a calibration curve using standards of known concentrations of this compound-R-methyl.

  • The content of this compound-R-methyl is calculated using the following formula:

    Where Rf is the response factor (peak area / concentration).[4]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase/Solvent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter Filter through 0.45µm Syringe Filter Dissolve_Sample->Filter HPLC HPLC System Dissolve_Standard->HPLC Calibration Generate Calibration Curve Dissolve_Standard->Calibration Filter->HPLC Column Chiral or C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify this compound-R-methyl Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound-R-methyl.

Chiral_Separation_Principle Racemic_Mixture Racemic Haloxyfop-methyl (R & S Enantiomers) Chiral_Column Chiral Stationary Phase ((R,R) Whelk-O1 or Chiralcel OK) Racemic_Mixture->Chiral_Column Interaction R_Enantiomer This compound-R-methyl Chiral_Column->R_Enantiomer Elutes First/ Different Retention S_Enantiomer (+)-Haloxyfop-S-methyl Chiral_Column->S_Enantiomer Elutes Second/ Different Retention Separated_Enantiomers Separated Enantiomers

Caption: Principle of chiral separation of Haloxyfop-methyl enantiomers by HPLC.

References

Application Notes and Protocols: Experimental Design for Dose-Response Curves with (-)-Haloxyfop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haloxyfop is a selective, post-emergence herbicide from the aryloxyphenoxypropionate (AOPP) chemical class, widely used for controlling annual and perennial grass weeds in broadleaf crops.[1][2] Its efficacy stems from the specific inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway.[3][4][5] Understanding the dose-response relationship of this compound is fundamental for determining effective application rates, evaluating potential crop phytotoxicity, and identifying and managing herbicide-resistant weed biotypes. This document provides detailed protocols for designing and conducting dose-response experiments with this compound, including whole-plant and rapid bioassays, data collection techniques, and analysis using non-linear regression.

Mechanism of Action: ACCase Inhibition

The primary molecular target of this compound is acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in the de novo biosynthesis of fatty acids.[6] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][6] Malonyl-CoA serves as the fundamental building block for the elongation of fatty acid chains, which are essential for the formation and integrity of cell membranes.[1][7]

By inhibiting ACCase, this compound blocks the production of malonyl-CoA, thereby halting fatty acid synthesis.[7] This disruption is particularly damaging to rapidly dividing cells in meristematic tissues (e.g., root and shoot tips), leading to a cessation of growth and eventual plant death.[1][2]

The selectivity of this compound between sensitive grasses (monocots) and tolerant broadleaf plants (dicots) is due to structural differences in their ACCase enzymes. Grasses possess a susceptible eukaryotic form of ACCase in both their cytoplasm and chloroplasts. In contrast, dicots have this susceptible form in the cytoplasm but possess a resistant, prokaryotic form of ACCase within their chloroplasts, which is unaffected by the herbicide and allows them to survive.[7]

Haloxyfop_Mechanism_of_Action cluster_pathway Fatty Acid Biosynthesis Pathway Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->ACCase ATP ATP ATP->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Membranes Cell Membranes Fatty_Acids->Membranes Growth Plant Growth Membranes->Growth Haloxyfop (B150297) This compound Haloxyfop->ACCase Inhibits

Caption: Mechanism of this compound via inhibition of ACCase.

Principles of Dose-Response Bioassays

Dose-response studies are essential for quantifying the effect of a substance over a range of concentrations. The resulting curve typically follows a sigmoidal (S-shaped) pattern when the response is plotted against the logarithm of the dose.[8]

  • Log-Logistic Model: This is the most common and recommended non-linear regression model for analyzing herbicide dose-response data.[8][9] It accurately describes the relationship between the herbicide dose and the measured plant response.

  • Effective Dose (ED): The dose required to produce a certain level of response. The most frequently calculated values are:

    • ED₅₀: The dose causing a 50% reduction in the measured parameter (e.g., biomass) compared to the untreated control. It represents the midpoint of the curve and is a key indicator of herbicide potency.[8]

    • ED₉₀: The dose causing a 90% reduction, often considered the minimum effective level for weed control.[10]

  • Resistance Index (RI): A quantitative measure of resistance, calculated by dividing the ED₅₀ of the suspected resistant population by the ED₅₀ of a known susceptible population (RI = ED₅₀ Resistant / ED₅₀ Susceptible).

Experimental Protocols

Protocol 1: Whole-Plant Pot Assay in Greenhouse

This protocol describes a standard whole-plant bioassay to generate reliable dose-response data. It is considered the benchmark method for herbicide efficacy and resistance testing.[11][12]

A. Materials and Reagents

  • Seeds of the target grass species (e.g., Echinochloa crus-galli, Lolium spp.) and a known susceptible biotype.

  • Pots (e.g., 10 cm diameter) filled with a sterile potting mix (soil, sand, and peat).

  • Technical grade this compound.

  • Solvent for stock solution (e.g., acetone (B3395972) with a surfactant like Tween 20).

  • Controlled environment greenhouse or growth chamber.

  • Calibrated laboratory track sprayer.

  • Analytical balance and volumetric flasks.

B. Experimental Procedure

  • Plant Growth: Sow 5-10 seeds per pot and thin to 3-5 uniform seedlings per pot after emergence. Grow plants under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).[11][13]

  • Dose Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of treatment doses. An example dose range is provided in Table 1. Include a "zero dose" control containing only the solvent and surfactant.

  • Herbicide Application: Apply the herbicide treatments when plants reach the 2-4 leaf stage, as this is a period of active growth and susceptibility.[2][11] Use a calibrated sprayer to ensure uniform application at a set volume (e.g., 200 L/ha).[14]

  • Experimental Design: Arrange the pots in a randomized complete block design with 3 to 4 replicates for each dose level to minimize the effects of environmental variability within the greenhouse.[15]

  • Incubation: Return plants to the greenhouse and water as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.

  • Data Collection: Assess plant response 21 to 28 days after treatment (DAT).[12] This allows sufficient time for the full effects of the systemic herbicide to manifest. Measure one or more of the parameters listed in Table 2. The most common method is to harvest the above-ground biomass, dry it in an oven (e.g., at 70°C for 72 hours), and record the dry weight.

Table 1: Example Dose Range for this compound Whole-Plant Assay
TreatmentDose (g a.i./ha)Log₁₀(Dose)Description
10-Untreated Control
21.6250.21Sub-lethal dose
33.250.51Low dose
46.50.81
5131.11
6261.41Approximate field rate
7521.72
81042.02High dose
92082.32Lethal dose
a.i./ha = active ingredient per hectare. Doses should be selected on a logarithmic scale to cover the full range of responses from 0% to 100% inhibition.
Protocol 2: Rapid Bioassay (Growth Pouch Method)

This method provides a faster diagnosis of herbicide response, making it suitable for quick resistance screening. It focuses on early root and shoot growth inhibition.[16]

A. Materials and Reagents

  • Seeds of the target grass species.

  • Growth pouches (e.g., 18 cm x 16.5 cm).

  • This compound stock solution.

  • Incubator or growth chamber.

  • Ruler or digital calipers.

B. Experimental Procedure

  • Seed Germination: Pre-germinate seeds on moist filter paper in a petri dish for 48-72 hours.

  • Treatment Preparation: Prepare a range of this compound concentrations in a nutrient solution or distilled water.

  • Incubation: Place a single pre-germinated seed in each growth pouch. Add a specific volume (e.g., 10-15 mL) of the corresponding herbicide solution to each pouch.

  • Growth: Place the pouches upright in a rack inside an incubator in the dark.

  • Data Collection: After 6 to 7 days of incubation, carefully remove the seedlings and measure the length of the primary root and shoot.[16]

Experimental_Workflow start Seed Sowing & Germination growth Plant Growth to 2-4 Leaf Stage start->growth treatment Herbicide Application (Dose Range) growth->treatment incubation Incubation Period (e.g., 21-28 Days) treatment->incubation collection Data Collection (e.g., Biomass) incubation->collection analysis Data Analysis (Non-linear Regression) collection->analysis end Determine ED₅₀ & ED₉₀ analysis->end

Caption: General workflow for a whole-plant dose-response assay.

Data Collection and Analysis

Consistent and accurate data collection is crucial for generating a reliable dose-response curve.

Table 2: Measurable Plant Responses to Herbicide Treatment
ParameterDescriptionUnitMethod of Measurement
Biomass Above-ground plant material, dried to a constant weight.g (grams)Harvest, oven-dry, and weigh on an analytical balance.[11]
Survival Rate Percentage of plants that survive the treatment.%Count living vs. dead plants at the assessment time.[11]
Visual Rating Subjective assessment of plant injury or control.% (0-100 scale)Visual estimation compared to untreated and dead controls.[17]
Root/Shoot Length Length of the primary root or shoot from the seed.mm or cmMeasured with a ruler or calipers (used in rapid assays).[16]
Plant Height Height of the plant from the soil surface to the apical meristem.cmMeasured with a ruler.

Data Analysis

  • Data Normalization: Convert raw data (e.g., dry biomass) into a percentage response relative to the untreated control. For biomass, this is typically % Inhibition or % Biomass Reduction, calculated as: % Inhibition = (1 - (Biomass_treated / Mean_Biomass_control)) * 100

  • Non-linear Regression: Use a statistical software package (e.g., R with the 'drc' package, GraphPad Prism) to fit a four-parameter log-logistic model to the dose-response data.[8][18]

  • Parameter Estimation: The software will calculate the model parameters, including the upper and lower limits, the slope of the curve, and the ED₅₀ value with its corresponding 95% confidence interval.

Table 3: Example Raw and Processed Data from a Whole-Plant Assay
Dose (g/ha)Rep 1 Dry Wt. (g)Rep 2 Dry Wt. (g)Rep 3 Dry Wt. (g)Mean Dry Wt. (g)% Inhibition
01.521.481.551.5170.0
3.251.211.251.181.21320.0
6.50.850.910.880.88042.0
130.450.490.420.45370.1
260.150.120.160.14390.6
520.050.040.050.04796.9
1040.010.010.020.01399.1

Data Presentation and Interpretation

Final results should be summarized clearly to allow for easy comparison and interpretation.

Table 4: Summary of Calculated Dose-Response Parameters
PopulationED₅₀ (g/ha) [95% CI]ED₉₀ (g/ha) [95% CI]SlopeResistance Index (RI)
Susceptible 10.5 [9.1 - 12.1]25.8 [22.5 - 29.6]2.11.0 (Baseline)
Resistant 126.0 [109.2 - 145.5]310.1 [268.5 - 358.1]2.012.0
*CI = Confidence Interval. The Resistance Index is calculated relative to the susceptible population.

An RI value significantly greater than 1.0 indicates resistance. In the example above, the resistant population requires 12 times more this compound to achieve a 50% reduction in growth compared to the susceptible population, confirming a high level of resistance.

Data_Interpretation_Flow design 1. Experimental Design (Doses, Replicates) assay 2. Conduct Bioassay (Whole-plant or Rapid) design->assay collect 3. Collect Raw Data (Biomass, Survival, etc.) assay->collect analyze 4. Data Analysis (Fit Log-Logistic Curve) collect->analyze calculate 5. Calculate Parameters (ED₅₀, ED₉₀, CIs) analyze->calculate interpret 6. Interpret Results calculate->interpret conclusion Conclusion: Determine Efficacy or Quantify Resistance (RI) interpret->conclusion

Caption: Logical flow from experimental design to data interpretation.

References

Troubleshooting & Optimization

Troubleshooting (-)-Haloxyfop solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (-)-Haloxyfop in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound directly into my aqueous buffer, but it's not dissolving or is precipitating out. Why is this happening?

A1: this compound, in its active acidic form, is a hydrophobic molecule with limited solubility in water, especially at neutral or acidic pH.[1] As a weak acid with a pKa value around 4.27, its solubility is highly dependent on the pH of the buffer.[2][3] At a pH below its pKa, the molecule will be predominantly in its neutral, less soluble form. Direct addition to a buffer, especially a concentrated stock, can lead to immediate precipitation.

Q2: What is the optimal pH for dissolving this compound in an aqueous buffer?

A2: To maximize the solubility of this compound, the pH of the aqueous buffer should be adjusted to be at least 1.5 to 2 units above its pKa (pKa ≈ 4.27). At a higher pH, the carboxylic acid group deprotonates, forming a more soluble carboxylate salt.[4] For example, a buffer with a pH of 6.0 or higher would be more suitable than a buffer with a pH of 4.0. The solubility of Haloxyfop-P (the active R-isomer) in water at 20°C is significantly higher at pH 7 (375 mg/L) compared to more acidic conditions.[3]

Q3: Can I use an organic co-solvent to aid in dissolution? If so, which ones are recommended?

A3: Yes, using a water-miscible organic co-solvent is a highly recommended strategy. This compound is highly soluble in organic solvents like DMSO, acetone, acetonitrile, methanol, and ethyl acetate.[2] For biological experiments, DMSO is a common choice. The recommended procedure is to first dissolve the this compound in a minimal amount of the organic solvent to create a concentrated stock solution. This stock can then be serially diluted into the aqueous buffer. It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible to avoid solvent-induced artifacts.

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media or buffer. How can I prevent this?

A4: This is a common issue when a highly concentrated stock in a non-polar solvent is introduced into an aqueous environment. To mitigate this, you can try the following:

  • Decrease the concentration of your working stock: Instead of a single large dilution, perform serial dilutions.

  • Increase the final volume of the buffer: This will lower the final concentration of this compound, potentially keeping it below its solubility limit in the final buffer composition.

  • Optimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may also promote precipitation.

  • Stir the buffer while adding the stock solution: Add the stock solution dropwise to the vortexing buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q5: Are there any other additives I can use to improve solubility?

A5: For in vitro assays where their presence is tolerable, non-ionic surfactants or detergents can be used at low concentrations to help maintain the solubility of hydrophobic compounds. However, their compatibility with your specific experimental system must be validated.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound (acid form) and its methyl ester. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyThis compound (Acid)This compound-methylNotes
Molecular Formula C15H11ClF3NO4[5]C16H13ClF3NO4[6]The acid is the biologically active form.[2][7]
Molecular Weight 361.70 g/mol [5]375.72 g/mol
pKa ~4.27[2][3]Not applicableAs a carboxylic acid, the solubility of the acid form is pH-dependent.[4]
LogP (o/w) 0.27[3]4.0[7]The high LogP of the methyl ester indicates its lipophilic nature and low water solubility.
Aqueous Solubility pH-dependent. 375 mg/L at pH 7 (20°C).[3]9.08 mg/L (20°C)[8]The acid form's solubility increases significantly at pH > pKa.

Experimental Protocol: Preparation of an Aqueous Solution of this compound

This protocol provides a general procedure for preparing a working solution of this compound in an aqueous buffer for laboratory experiments.

Materials:

  • This compound (acid form)

  • Dimethyl sulfoxide (DMSO), research grade

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl), pH pre-adjusted as needed

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to completely dissolve the powder. For example, to prepare a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. This is your primary stock solution. Store at -20°C for long-term storage.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Dilute the primary stock solution in your aqueous buffer. For example, to make a 1 mM intermediate solution from a 10 mM stock, add 10 µL of the primary stock to 90 µL of the buffer.

    • Vortex immediately and thoroughly. Visually inspect for any signs of precipitation.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution (or the primary stock if not preparing an intermediate) to the final volume of your experimental buffer.

    • It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform dispersion.

    • Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically ≤ 0.5%).

Note: Always prepare fresh working solutions for each experiment and visually inspect for any precipitation before use.

Troubleshooting Workflow for this compound Solubility

If you encounter solubility issues, follow this logical troubleshooting workflow.

Troubleshooting_Haloxyfop_Solubility Troubleshooting this compound Solubility Issues cluster_0 Problem Identification cluster_1 Initial Dissolution Strategy cluster_2 Dilution into Aqueous Buffer cluster_3 Troubleshooting Steps start Start: this compound does not dissolve or precipitates in aqueous buffer check_form Is the starting material the acid form or an ester? start->check_form dissolve_in_dmso Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) check_form->dissolve_in_dmso Both forms add_to_buffer Add stock solution to the aqueous buffer. Does it precipitate? dissolve_in_dmso->add_to_buffer ester_note Note: Esters have very low aqueous solubility and are best kept in an organic solvent stock. acid_path Acid Form ester_path Ester Form no_precipitate Success! Proceed with experiment. add_to_buffer->no_precipitate No precipitate Yes, it precipitates. add_to_buffer->precipitate Yes check_ph Is the buffer pH > 6.0? precipitate->check_ph adjust_ph Adjust buffer pH to > 6.0 (for the acid form) check_ph->adjust_ph No lower_concentration Lower the final concentration of this compound check_ph->lower_concentration Yes adjust_ph->add_to_buffer lower_concentration->add_to_buffer serial_dilution Use serial dilutions instead of a single large dilution step lower_concentration->serial_dilution Still precipitates serial_dilution->add_to_buffer vortex Add stock dropwise to vortexing buffer serial_dilution->vortex Still precipitates vortex->add_to_buffer

Caption: A flowchart for troubleshooting solubility issues of this compound.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a selective herbicide that targets the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis.[9][10] By inhibiting ACCase, this compound disrupts the production of fatty acids, which are essential for building cell membranes and energy storage in susceptible plant species.

ACCase_Inhibition_Pathway Mechanism of Action of this compound cluster_pathway Fatty Acid Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Result acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase fatty_acids Fatty Acids malonyl_coa->fatty_acids Fatty Acid Synthase membranes Cell Membranes & Energy Storage fatty_acids->membranes disruption Disruption of Fatty Acid Synthesis haloxyfop This compound haloxyfop->inhibition cell_death Plant Cell Death disruption->cell_death

Caption: Inhibition of ACCase by this compound disrupts fatty acid synthesis.

References

Technical Support Center: Optimizing (-)-Haloxyfop Concentration for Herbicide Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (-)-haloxyfop concentration for herbicide screening experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the herbicidally active R-isomer of haloxyfop. It is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2][3] By inhibiting ACCase, this compound disrupts the formation of cell membranes, leading to a halt in growth and ultimately, the death of the grass weed.[2] Broadleaf plants are generally not affected because they possess a structurally different, insensitive form of the ACCase enzyme.[2][4]

Q2: Why is this compound considered a selective herbicide?

This compound's selectivity arises from differences in the structure of the ACCase enzyme between monocotyledonous (grassy) and dicotyledonous (broadleaf) plants.[2][4] It effectively targets the eukaryotic form of ACCase found in the cytoplasm and chloroplasts of monocots.[4] Dicots, however, have a prokaryotic form of ACCase in their chloroplasts which is not inhibited by this compound, rendering them resistant to its effects.[4]

Q3: What is the active form of the herbicide when applied in the field?

Commercial formulations often contain haloxyfop-P-methyl, an ester form of the herbicide.[5] This ester form facilitates absorption through the plant's cuticle. Once inside the plant, it is rapidly hydrolyzed to the active acid form, this compound, which is then translocated to the meristematic tissues where it inhibits ACCase.[5][6]

Troubleshooting Guide

Issue 1: No herbicidal effect observed at any tested concentration.

Possible CauseTroubleshooting Steps
Incorrect Concentration Range The selected concentration range may be too low. Conduct a broader range-finding experiment with concentrations spanning several orders of magnitude to identify an effective range.
Compound Solubility/Stability Ensure this compound is fully dissolved in the solvent and assay medium. Precipitated compound will not be biologically active. Also, consider the stability of the compound under your specific experimental conditions (e.g., light exposure, pH of the medium).[2]
Resistant Weed Population The weed population being screened may have developed resistance to ACCase inhibitors.[7][8] It is crucial to include a known susceptible population as a positive control in your experiment to verify herbicide activity.
Improper Application For whole-plant assays, ensure uniform spray coverage. For in-vitro assays, confirm accurate pipetting and mixing.
Suboptimal Growth Conditions Environmental conditions can affect plant sensitivity to herbicides. Ensure plants are actively growing and not under stress from factors like drought, extreme temperatures, or nutrient deficiencies.

Issue 2: High variability between replicates (intra-assay variability).

Possible CauseTroubleshooting Steps
Inconsistent Pipetting Technique Inconsistent pipetting is a major source of variability. Use calibrated pipettes and standardized techniques (e.g., consistent speed, tip depth). For viscous solutions, consider reverse pipetting.[2]
Uneven Seedling Growth Variability in seedling size and developmental stage can lead to differential responses. Ensure uniform germination and select seedlings of a consistent size for treatment.
Non-homogenous Herbicide Solution Ensure the herbicide stock solution and final dilutions are thoroughly mixed before application.
Edge Effects in Multi-well Plates In plate-based assays, wells on the outer edges can experience different environmental conditions (e.g., temperature, evaporation) leading to variability. To mitigate this, avoid using the outer wells for experimental treatments and instead fill them with a buffer or medium.
Uneven Spray Application In spray assays, ensure the spray nozzle provides a consistent and even application across all plants.

Issue 3: Inconsistent results between experiments (inter-assay variability).

Possible CauseTroubleshooting Steps
Variation in Plant Material Use seeds from the same lot and ensure consistent growth conditions (light, temperature, humidity, soil media) for all experiments.
Reagent Quality and Storage Use reagents from the same lot if possible and store them correctly to prevent degradation. Prepare fresh dilutions of this compound for each experiment.[2]
Operator-dependent Differences Develop and follow a detailed standard operating procedure (SOP) to minimize variations in experimental execution between different users or on different days.[2]
Environmental Fluctuations Monitor and control environmental conditions in the growth chamber or greenhouse to ensure they are consistent across experiments.

Data Presentation: Dose-Response to this compound

The following tables summarize typical concentration ranges and 50% effective dose (ED50) values for this compound screening on susceptible and resistant grass weed populations. These values are indicative and may vary depending on the specific weed species, population, and experimental conditions.

Table 1: Typical Concentration Ranges for this compound Dose-Response Assays

Weed SpeciesPopulation StatusTypical Concentration Range (g a.i./ha)*
Lolium rigidum (Rigid Ryegrass)Susceptible1 - 100
Lolium rigidum (Rigid Ryegrass)Resistant10 - 1000+
Poa annua (Annual Bluegrass)Susceptible5 - 200
Poa annua (Annual Bluegrass)Resistant50 - 2000+
Sorghum halepense (Johnsongrass)Susceptible10 - 250
Sorghum halepense (Johnsongrass)Resistant100 - 2500+

*g a.i./ha = grams of active ingredient per hectare. For in-vitro assays, these rates need to be converted to molar concentrations based on the application volume and surface area.

Table 2: Example ED50 Values for this compound in Susceptible vs. Resistant Populations

Weed SpeciesPopulation StatusED50 (g a.i./ha)Resistance Index (RI)
Poa annuaSusceptible~10-
Poa annuaResistant~200~20
Lolium rigidumSusceptible~15-
Lolium rigidumResistant~211.4
Sorghum halepenseSusceptible~30-
Sorghum halepenseResistant>240>8

Resistance Index (RI) is calculated as the ED50 of the resistant population divided by the ED50 of the susceptible population.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound

This protocol is designed to determine the level of resistance to this compound in a weed population under controlled environmental conditions.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots or trays filled with a suitable potting mix.

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Commercial formulation of this compound.

  • Calibrated laboratory sprayer.

  • Deionized water and appropriate adjuvant (if required).

Methodology:

  • Seed Germination and Plant Growth:

    • Sow seeds of both resistant and susceptible populations in pots or trays.

    • Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed to maintain active growth.

  • Herbicide Application:

    • When seedlings reach the 2-3 leaf stage, thin them to a uniform number per pot.

    • Prepare a range of this compound concentrations. A typical range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.

    • Apply the herbicide treatments using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control for comparison.

  • Data Collection and Analysis:

    • After 21 days, visually assess plant mortality and injury on a scale of 0% (no effect) to 100% (complete death).

    • Harvest the above-ground biomass of the surviving plants.

    • Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

    • Analyze the data using a non-linear regression model to fit a dose-response curve and calculate the ED50 value.

Protocol 2: Determining the ED50 of this compound

The ED50 (Median Effective Dose) is the dose of a herbicide that produces a 50% response in the target population (e.g., 50% growth reduction or 50% mortality).[9][10]

Methodology:

  • Experimental Setup: Follow the steps outlined in Protocol 1 for plant growth and herbicide application, ensuring a sufficient range of doses is used to observe effects from 0% to 100% inhibition.

  • Data Analysis:

    • For each dose, calculate the average response (e.g., percent mortality or percent reduction in biomass compared to the untreated control).

    • Plot the herbicide dose (on a logarithmic scale) against the response.

    • Fit the data to a log-logistic model using statistical software. The general form of the four-parameter log-logistic function is: Y = c + (d-c) / (1 + exp(b(log(x) - log(e)))) Where:

      • Y is the response.

      • x is the dose.

      • c is the lower limit.

      • d is the upper limit.

      • e is the ED50.

      • b is the slope of the curve around the ED50.

    • The software will calculate the ED50 value (the 'e' parameter) from the fitted curve.[11]

Visualizations

G cluster_0 Haloxyfop_P_methyl This compound-P-Methyl (Applied Pro-herbicide) Absorption Absorption by leaves Haloxyfop_P_methyl->Absorption Hydrolysis Hydrolysis to This compound Acid (Active Form) Absorption->Hydrolysis Translocation Translocation to Meristems Hydrolysis->Translocation ACCase Acetyl-CoA Carboxylase (ACCase) Translocation->ACCase Inhibition Inhibition of ACCase ACCase->Inhibition Target Site Fatty_Acid Disruption of Fatty Acid Biosynthesis Inhibition->Fatty_Acid Membrane Inhibition of Cell Membrane Formation Fatty_Acid->Membrane Death Cessation of Growth and Plant Death Membrane->Death G cluster_workflow Experimental Workflow: Whole-Plant Dose-Response Assay Start Start: Seed Sourcing (Susceptible & Resistant) Germination Seed Germination & Seedling Growth Start->Germination Application Herbicide Application (Dose Range) Germination->Application Incubation Incubation Period (e.g., 21 days) Application->Incubation Assessment Data Collection: - Visual Assessment - Biomass Measurement Incubation->Assessment Analysis Data Analysis: - Dose-Response Curve - ED50 Calculation Assessment->Analysis End End: Results Interpretation Analysis->End

References

Technical Support Center: (-)-Haloxyfop Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during (-)-Haloxyfop bioassays.

Frequently Asked Questions (FAQs)

Q1: Why are my bioassay results inconsistent, showing high variability between replicates?

A1: High variability in bioassay results can stem from several factors related to biological material, experimental conditions, and technical execution.

  • Biological Variability: Ensure that the plant material (seeds or seedlings) is uniform. Factors like seed age, size, and genetic background can significantly impact germination and growth. When possible, use certified seed from a single, reputable source. For whole-plant assays, select seedlings at a consistent growth stage (e.g., three- to four-leaf stage) for treatment.[1][2]

  • Environmental Conditions: Inconsistent environmental conditions in a greenhouse or growth chamber can lead to variable plant growth. Monitor and control temperature, light intensity (50 to 180 µmol m⁻² s⁻¹), and humidity. To minimize positional effects, rotate pots or petri dishes periodically.[3]

  • Herbicide Application: Inaccurate preparation of herbicide solutions is a critical source of error.[4] Ensure precise dilution and thorough mixing. During application, inconsistent spray volume or speed can lead to variable dosage per plant or dish. Calibrate spray equipment before each use.

  • Substrate Issues: If using soil, be aware that soil composition (organic matter, pH) can affect herbicide availability. For agar-based assays, ensure the herbicide is evenly distributed within the medium before it solidifies.[5][6]

Q2: My susceptible control group is showing unexpected resistance or mortality. What's going on?

A2: Issues with the control group compromise the entire experiment. The cause is often contamination or environmental stress.

  • Cross-Contamination: Herbicide drift from adjacent experiments or contaminated equipment (pots, sprayers, glassware) can affect control plants. Thoroughly clean all equipment between treatments.

  • Environmental Stress: Plants under stress from factors like drought, waterlogging, extreme temperatures, or nutrient deficiencies may exhibit altered responses that can be mistaken for herbicide effects.[7] Ensure optimal growing conditions for all plants, including controls.[6]

  • Seed Source Integrity: Verify that the susceptible seed source has not been contaminated with resistant seeds. It is crucial to source seeds from a known, pure susceptible population.

Q3: How do I differentiate between herbicide resistance and natural tolerance?

A3: This is a fundamental question in herbicide science. Resistance is the evolved ability of a previously susceptible population to withstand a herbicide, while tolerance is a species' inherent, natural ability to survive the herbicide.[8]

  • Mechanism of Action: this compound is an ACCase inhibitor, effective against most monocotyledonous (grassy) weeds.[9][10] Dicotyledonous (broadleaf) plants are naturally tolerant because their ACCase enzyme has a different structure that the herbicide cannot bind to.[9]

  • Population-Level Comparison: True resistance is identified by comparing the response of a suspected resistant population to a known susceptible population of the same species. If the suspected population survives doses that are lethal to the susceptible population, it is considered resistant.[11]

  • Indicators of Field Resistance: Signs of evolving resistance in the field include:

    • A single weed species surviving a treatment that controls all other susceptible species.[11]

    • Patches of surviving weeds that expand over time.[12]

    • Healthy plants of the target species found next to dead or dying plants of the same species after application.[11][12]

Troubleshooting Workflows & Diagrams

A systematic approach is crucial for diagnosing issues in your bioassay. The following workflow can help pinpoint the source of a problem.

G Start Problem: Inconsistent or Unexpected Bioassay Results CheckControls Step 1: Examine Control Group Start->CheckControls ControlOK Are controls healthy and uniform? CheckControls->ControlOK CheckProtocols Step 2: Review Experimental Protocol ControlOK->CheckProtocols Yes Conclusion1 Conclusion: Issue is likely environmental stress or contamination. Review cleaning and growth conditions. ControlOK->Conclusion1 No ProtocolOK Are protocols for herbicide prep, application, and plant growth followed precisely? CheckProtocols->ProtocolOK CheckResistance Step 3: Evaluate Resistance Hypothesis ProtocolOK->CheckResistance Yes Conclusion2 Conclusion: Issue is likely technical error. Recalibrate equipment, remake solutions, and standardize plant material. ProtocolOK->Conclusion2 No ResistanceConfirmed Is the weed population potentially resistant? CheckResistance->ResistanceConfirmed Conclusion3 Conclusion: Results may indicate true herbicide resistance. Proceed with dose-response assays and molecular testing. ResistanceConfirmed->Conclusion3 Yes End Refine experiment and repeat ResistanceConfirmed->End No Conclusion1->End Conclusion2->End Conclusion3->End

Caption: Troubleshooting workflow for this compound bioassays.

Mechanism of Action

Understanding how this compound works is key to designing effective bioassays and interpreting results. It functions by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme, which is a critical component in the fatty acid synthesis pathway in susceptible plants.

G cluster_pathway Fatty Acid Synthesis Pathway (in susceptible plants) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase Enzyme FattyAcids Fatty Acids MalonylCoA->FattyAcids Membranes Cell Membranes & Growth FattyAcids->Membranes Haloxyfop This compound Haloxyfop->Block Inhibition Block->MalonylCoA

Caption: Mechanism of this compound via ACCase inhibition.

Experimental Protocols

Accurate and repeatable protocols are the foundation of a successful bioassay. Below are methodologies for two common types of assays.

Protocol 1: Whole-Plant Dose-Response Bioassay

This method is considered the standard for confirming resistance and determining the level of resistance (Resistance Index, RI).[4][13]

  • Seed Preparation & Germination:

    • Collect mature seeds from at least 10-15 plants of both the suspected resistant (R) and known susceptible (S) populations.[13]

    • Germinate seeds in trays filled with a standard potting mix. If seeds exhibit dormancy, appropriate pre-treatments (e.g., stratification) may be necessary.

  • Seedling Growth:

    • Once germinated, transplant uniform seedlings (e.g., at the two-leaf stage) into individual pots.

    • Grow plants in a controlled environment (greenhouse or growth chamber) until they reach the three- to four-leaf stage.[1]

  • Herbicide Application:

    • Prepare a stock solution of this compound and perform serial dilutions to create a range of 6-8 doses, plus a 'zero-dose' control (sprayed with water/adjuvant only). Doses should bracket the expected GR₅₀ (50% growth reduction) value.

    • Apply the herbicide using a calibrated track sprayer to ensure uniform coverage.

  • Data Collection & Analysis:

    • Assess plant survival and visual injury 14-21 days after treatment.[13]

    • Harvest the above-ground biomass for each plant and dry it to a constant weight.

    • Analyze the data using a log-logistic dose-response model to calculate the GR₅₀ for both R and S populations.

    • The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible) .

Protocol 2: Agar-Based Seedling Bioassay

This is a rapid, space-saving method for quickly diagnosing resistance, often used for initial screening.[14][15]

  • Medium Preparation:

    • Prepare an appropriate agar-based growth medium.

    • After autoclaving and cooling the medium to about 40-50°C, add the desired discriminating dose of this compound and mix thoroughly. A discriminating dose is a single concentration that kills susceptible individuals but allows resistant ones to survive.[16]

    • Pour approximately 20 mL of the herbicide-containing agar into sterile 9 cm petri dishes.[17]

  • Seed Plating:

    • Place 5-10 pre-germinated seeds or surface-sterilized seeds of the test population onto the agar surface in each dish.[17] Include known resistant and susceptible controls.

  • Incubation:

    • Seal the petri dishes and place them in a growth chamber under controlled light and temperature.

  • Assessment:

    • Assess seedling survival and measure root and/or shoot length 7-14 days after plating.[14][18]

    • Resistance is indicated by continued growth (e.g., root elongation) in the presence of the discriminating herbicide dose, compared to the susceptible control which should show severe inhibition or death.

Data Presentation

Clear data presentation is essential for interpretation. When reporting dose-response data, a summary table is highly effective.

Table 1: Example Dose-Response Data for a Suspected Resistant Population

PopulationHerbicide Dose (g a.i./ha)Replicate 1 (% Biomass Reduction)Replicate 2 (% Biomass Reduction)Replicate 3 (% Biomass Reduction)Mean % Reduction
Susceptible 00000
845524848.3
1692959493.7
32100100100100
Resistant 00000
1615211818.0
3248555151.3
6489919290.7
1281009810099.3

From this data, a log-logistic regression would be performed to calculate the GR₅₀ values and the Resistance Index (RI).

References

How to prevent degradation of (-)-Haloxyfop in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (-)-Haloxyfop and its ester derivatives to prevent degradation in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing unexpected degradation. What are the primary causes?

A1: The degradation of this compound and its common ester form, this compound-methyl, in solution is primarily driven by two abiotic processes: hydrolysis and photolysis.[1][2] The rate of degradation is significantly influenced by the pH of the solution, exposure to light, and temperature.

  • Hydrolysis: The ester linkage in this compound-methyl is susceptible to cleavage, a process that is significantly accelerated under alkaline conditions (high pH).[1] This hydrolysis results in the formation of the active herbicidal acid, this compound.[1][3]

  • Photodegradation: Exposure to sunlight can cause rapid degradation of this compound-methyl.[4][5][6] Studies have shown that its half-life in various water sources under solar radiation can be as short as a few minutes.[4][5][6]

Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

A2: To minimize degradation, this compound solutions, particularly those of its methyl ester, should be stored under the following conditions:

  • Temperature: Store solutions in a refrigerator or freezer.[7] While some studies show stability for short periods at elevated temperatures, long-term storage should be at low temperatures.[7] For stock solutions, storage at -20°C for one month or -80°C for up to six months is recommended to prevent inactivation from repeated freeze-thaw cycles.[8]

  • Light: Protect solutions from light by using amber vials or storing them in a light-blocking container to prevent photodegradation.[7]

  • pH: Maintain the solution in a slightly acidic to neutral pH range (pH 4-7).[7][9] Alkaline conditions (pH > 7) will lead to rapid hydrolysis of ester forms.[1][9]

Q3: I am observing an unexpected peak in my HPLC analysis of a this compound-methyl standard. What could it be?

A3: An unexpected peak in your chromatogram is likely a degradation product. The most common degradant of this compound-methyl is its corresponding carboxylic acid, this compound, formed via hydrolysis.[1][7] Other minor degradation products can be formed through photolysis.[4][5][6]

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: While this compound and its esters can be dissolved in aqueous solutions, it is crucial to control the pH to prevent degradation. For this compound-methyl, preparing a stock solution in a minimal amount of a water-miscible organic solvent (like acetonitrile or DMSO) and then diluting it into a slightly acidic buffer (pH 4-5) is recommended for better stability.[1][8][10] Avoid alkaline buffers, as they will cause rapid hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas for the same concentration). Degradation of the standard or sample solution.1. Prepare fresh standards and samples in a high-purity, slightly acidic solvent.[7]2. Ensure solutions are stored properly (cool, dark, and pH-controlled).[7]3. Perform a system suitability test before analysis to check for consistent retention times and detector response.[7]
Loss of herbicidal activity in experimental assays. Degradation of the active compound. The ester form, this compound-methyl, is a pro-herbicide that is hydrolyzed to the active acid form in plants.[3][5]1. Verify the integrity of your stock solution using an analytical method like HPLC.2. Prepare fresh dilutions for your experiments from a properly stored stock solution.3. Consider the pH of your experimental medium; alkaline conditions can accelerate the degradation of the ester form.[1]
Precipitate forms in the prepared solution. Low solubility of this compound in the chosen solvent or buffer.1. Consult solubility data for this compound and its esters. It is soluble in organic solvents like DMSO and acetonitrile.[8][10]2. Prepare a more concentrated stock solution in a suitable organic solvent before diluting it into your final aqueous medium.

Quantitative Data

Table 1: Hydrolytic Degradation Half-lives for this compound-methyl at Various pH Levels. [1]

pHTemperature (°C)Half-life (DT₅₀)Primary Product
420Stable-
522161 daysThis compound
525141 daysThis compound
72043 daysThis compound
72216 daysThis compound
72518 daysThis compound
9200.63 days (15.1 hours)This compound

Table 2: Photodegradation of this compound-methyl in Different Water Types Under Sunlight. [4][5][6]

Water TypeHalf-life (t₁/₂) (minutes)Degradation (%)
Distilled Water9.1898
Well Water (0.5 m)Not specified94.3
Well Water (1 m)Not specified93
Runoff WaterNot specified94.2
River Water47.4758.6

Experimental Protocols

Protocol 1: Determination of this compound-methyl Hydrolysis Rate

This protocol outlines a procedure to determine the rate of hydrolysis of this compound-methyl as a function of pH.

1. Materials and Reagents:

  • This compound-methyl analytical standard

  • Acetonitrile (HPLC grade)

  • Sterile aqueous buffers (pH 4, 7, and 9)

  • Sterile, light-protected incubation vessels (e.g., amber glass vials)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column (e.g., C18, 150 mm x 4.6 mm, 5 µm)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound-methyl in acetonitrile (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Spike the sterile buffer solutions (pH 4, 7, and 9) with the stock solution to achieve a final concentration of approximately 1-10 mg/L. The volume of acetonitrile should not exceed 1% of the total solution volume.[1]

  • Incubation: Dispense aliquots of the test solutions into the sterile, light-protected vessels. Place the vessels in a temperature-controlled incubator in the dark to prevent photodegradation.[1]

  • Sampling: Collect samples from each pH solution at predetermined time intervals. The sampling frequency should be higher for the pH 9 solution due to the faster degradation rate.

  • Analysis: Immediately analyze the samples using a validated HPLC method to quantify the concentration of this compound-methyl and its primary degradant, this compound.

    • Mobile Phase: Acetonitrile + water + Glacial Acetic acid (1100:900:1)[11]

    • Flow Rate: 1.5 mL/min[11]

    • Column Temperature: 35°C[11]

    • Detection Wavelength: 280 nm[11]

  • Data Analysis: Plot the concentration of this compound-methyl versus time for each pH. Calculate the half-life (DT₅₀) for each condition using first-order reaction kinetics.

Visualizations

cluster_degradation Degradation Pathways of this compound-methyl Haloxyfop_methyl This compound-methyl (Ester Form) Haloxyfop_acid This compound (Active Acid Form) Haloxyfop_methyl->Haloxyfop_acid Hydrolysis (pH dependent) Photoproducts Photodegradation Products Haloxyfop_methyl->Photoproducts Photolysis (Sunlight)

Caption: Primary degradation pathways for this compound-methyl in solution.

cluster_workflow Troubleshooting Workflow for Solution Instability start Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage check_prep Review Solution Preparation Protocol check_storage->check_prep Conditions OK prepare_fresh Prepare Fresh Solution from Validated Standard check_storage->prepare_fresh Conditions Not OK check_prep->prepare_fresh Protocol Not OK analyze Analyze via HPLC to Confirm Integrity check_prep->analyze Protocol OK prepare_fresh->analyze result Problem Resolved analyze->result

Caption: A logical workflow for troubleshooting this compound solution instability.

References

Improving selectivity of (-)-Haloxyfop in mixed plant populations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the use of (-)-Haloxyfop. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selective control of grass weeds in mixed plant populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1][2] By inhibiting ACCase, this compound disrupts the production of lipids in susceptible grass species, leading to a cessation of growth, membrane disruption, and eventual cell death.[1][2]

Q2: What is the molecular basis for the selectivity of this compound between grasses and broadleaf plants?

The selectivity of this compound is primarily due to structural differences in the target ACCase enzyme between grass species (most monocots) and broadleaf species (dicots).[3] In grasses, the chloroplastic ACCase is a homodimeric enzyme that is highly sensitive to inhibition by "fop" herbicides.[4] In contrast, most broadleaf plants possess a heteromeric form of chloroplastic ACCase that is structurally different and inherently resistant to these herbicides.[4] This difference in the enzyme's structure at the herbicide binding site prevents this compound from effectively inhibiting fatty acid synthesis in dicotyledonous plants, thus ensuring their safety.[3]

Q3: Which factors can influence the efficacy and selectivity of my this compound experiments?

Several factors can impact the performance of this compound:

  • Plant Growth Stage: The herbicide is most effective on young, actively growing grass weeds.[5] Mature plants may be less susceptible.

  • Environmental Conditions: Optimal efficacy occurs under favorable growing conditions. Factors like drought, extreme temperatures (too hot or too cold), and low humidity can reduce herbicide uptake and translocation, leading to poor control.[1][5][6]

  • Herbicide Antagonism: Tank-mixing this compound with certain broadleaf herbicides (e.g., 2,4-D, bentazon) can reduce its efficacy on grasses. This antagonism is often caused by reduced absorption and translocation of haloxyfop.[1]

  • Weed Resistance: Overreliance on ACCase inhibitors has led to the evolution of resistant weed biotypes in some species, such as Lolium spp.[7][8]

  • Application Rate and Coverage: Incorrect application rates (under-dosing) or poor spray coverage can result in suboptimal weed control.[5]

Q4: Can I tank-mix this compound with other herbicides?

While tank-mixing can save time, it can also lead to reduced efficacy due to herbicide antagonism.[1] Specifically, mixing with some broadleaf herbicides can interfere with the absorption of this compound by grass weeds. If a tank mix is necessary, it is crucial to consult product labels and consider the following:

  • Sequential Application: Applying this compound 1-3 days before the broadleaf herbicide can often mitigate antagonism.[1]

  • Adjuvants: The use of appropriate adjuvants, like methylated seed oil (MSO), can enhance the absorption of this compound.[1]

  • Chemical Incompatibility: Some products are physically or chemically incompatible, which can lead to application problems or reduced effectiveness.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Poor control of target grass weeds. 1. Weed Resistance: The target weed population may have developed resistance to ACCase inhibitors.1. Test a known susceptible population alongside the target population to confirm resistance. Consider molecular testing for known resistance mutations. Use an alternative herbicide with a different mode of action.
2. Suboptimal Environmental Conditions: Weeds were stressed due to drought, heat, or cold at the time of application.[5]2. Apply when weeds are actively growing and not under environmental stress. Ensure adequate soil moisture before application. Avoid application during temperature extremes.[1]
3. Incorrect Application Timing: Weeds were too large or mature at the time of application.3. Target young, actively growing weeds, typically at the 2-4 leaf stage for annual grasses.
4. Herbicide Antagonism: this compound was tank-mixed with an antagonistic broadleaf herbicide.[1]4. Apply this compound and the broadleaf herbicide in separate applications, with the graminicide applied first.[1] If tank-mixing, use a high-quality adjuvant and consider increasing the haloxyfop rate (within label recommendations).
5. Improper Application: Incorrect dosage, poor spray coverage, or improper equipment calibration.5. Verify calculations and ensure the correct rate is applied. Use appropriate spray nozzles and water volume to ensure thorough coverage of weed foliage. Calibrate spray equipment regularly.
Damage to desired broadleaf crop. 1. Incorrect Herbicide Selection: The crop is a monocot (e.g., corn, cereals) and is susceptible.1. This compound is only selective for broadleaf (dicot) crops. Do not apply to grass crops.
2. Spray Drift: Herbicide spray drifted onto adjacent susceptible non-target plants.2. Do not spray during windy conditions (typically over 10 MPH).[1] Use drift-reducing nozzles and maintain appropriate boom height.
3. Contaminated Sprayer: The sprayer was previously used with a non-selective or broadleaf herbicide and not cleaned properly.3. Thoroughly clean spray equipment according to the label instructions of the previously used product before using this compound.
Inconsistent results across experimental replicates. 1. Variable Environmental Conditions: Inconsistent temperature, light, or moisture across the experimental setup (e.g., greenhouse hot spots).1. Ensure uniform environmental conditions for all experimental units. Randomize the placement of replicates to minimize the effect of environmental gradients.
2. Non-uniform Plant Material: Variation in the growth stage or health of plants at the time of treatment.2. Select plants of a uniform size and growth stage for experiments. Discard any unhealthy or non-uniform individuals.
3. Inconsistent Application: Variation in the application of the herbicide across replicates.3. Ensure precise and consistent application for each replicate. Use calibrated application equipment.

Quantitative Data Summary

The following tables summarize the efficacy of this compound on common grass weeds and its safety on various broadleaf crops. GR50 (Growth Reduction 50%) is the dose required to inhibit plant growth by 50%.

Table 1: Efficacy of this compound on Susceptible Grass Weed Species

Weed SpeciesCommon NameTypical GR50 (g a.i./ha)Notes
Avena fatuaWild Oat6 - 30Resistance has been reported in some populations, leading to significantly higher GR50 values.[9]
Echinochloa crus-galliBarnyardgrass10 - 40Highly susceptible at early growth stages.
Lolium rigidumAnnual Ryegrass15 - 50Widespread resistance to ACCase inhibitors is common in this species.[7][8]
Digitaria sanguinalisLarge Crabgrass20 - 60Effective control is achieved at post-emergence timings.

Note: Values are synthesized from multiple studies and can vary based on environmental conditions, weed biotype, and growth stage. "a.i." stands for active ingredient.

Table 2: Crop Safety of this compound on Broadleaf Crops

Crop SpeciesCommon NameApplication Rate (g a.i./ha)Observed Phytotoxicity
Glycine maxSoybean75 - 125No significant phytotoxicity observed.[2]
Gossypium hirsutumCottonUp to 140Generally safe, but follow specific product labels for application timing.
Brassica napusCanolaUp to 100Safe when applied at early crop stages (e.g., 2-6 leaf stage), but late applications can lead to residues.
Helianthus annuusSunflower60 - 120High tolerance to post-emergence applications has been observed.

Visualizations

Mechanism of Action and Selectivity

G cluster_grass Susceptible Plant (Grass) cluster_broadleaf Tolerant Plant (Broadleaf) Haloxyfop_G This compound ACCase_G Sensitive ACCase (Homodimeric) Haloxyfop_G->ACCase_G Binds & Inhibits FattyAcid_G Fatty Acid Synthesis ACCase_G->FattyAcid_G Blocked Membrane_G Cell Membrane Formation FattyAcid_G->Membrane_G Disrupted Death_G Cell Death Membrane_G->Death_G Leads to Haloxyfop_B This compound ACCase_B Resistant ACCase (Heteromeric) Haloxyfop_B->ACCase_B No effective binding FattyAcid_B Fatty Acid Synthesis ACCase_B->FattyAcid_B Continues Membrane_B Cell Membrane Formation FattyAcid_B->Membrane_B Continues Growth_B Normal Growth Membrane_B->Growth_B Sustains

Caption: Mechanism of this compound action and selectivity.

Experimental Workflow: Greenhouse Selectivity Assay

G start Start prep 1. Plant Preparation - Sow grass weed and broadleaf crop seeds - Thin to uniform number post-emergence start->prep growth 2. Plant Growth - Grow plants to specified stage (e.g., 3-4 leaves) - Maintain optimal greenhouse conditions prep->growth treat 3. Herbicide Application - Prepare dose range of this compound - Include untreated controls - Apply treatment with calibrated sprayer growth->treat incubate 4. Incubation - Return plants to greenhouse - Randomize pot locations treat->incubate assess 5. Data Collection (e.g., 14 & 21 DAT) - Visual injury ratings (0-100%) - Plant height measurements - Harvest above-ground biomass incubate->assess analyze 6. Data Analysis - Calculate percent growth reduction - Determine GR50 values for each species - Statistically compare species responses assess->analyze end End analyze->end

Caption: Workflow for a greenhouse herbicide selectivity experiment.

Troubleshooting Logic for Poor Weed Control

G start Poor Weed Control Observed q_rate Was the correct application rate used? start->q_rate q_stage Were weeds at the correct growth stage? q_rate->q_stage Yes sol_rate Solution: Verify calculations and re-calibrate equipment. q_rate->sol_rate No q_env Were environmental conditions optimal? q_stage->q_env Yes sol_stage Solution: Target smaller, actively growing weeds in future. q_stage->sol_stage No q_mix Was it a tank mix application? q_env->q_mix Yes sol_env Solution: Apply only when weeds are not stressed. Wait for rain or better temperatures. q_env->sol_env No q_res Is weed resistance suspected? q_mix->q_res No sol_mix Solution: Consider antagonism. Use sequential applications or add appropriate adjuvants. q_mix->sol_mix Yes sol_res Solution: Confirm resistance with bioassay. Rotate to a different mode of action. q_res->sol_res Yes

Caption: A decision tree for troubleshooting poor grass weed control.

Experimental Protocols

Protocol 1: Greenhouse Dose-Response Assay for Herbicide Efficacy and Selectivity

This protocol details a method to determine the GR50 (50% Growth Reduction) value for target weeds and assess crop tolerance.

1. Materials:

  • Seeds of target grass weed(s) (e.g., Avena fatua) and broadleaf crop (e.g., Glycine max).

  • Pots (e.g., 10 cm diameter) filled with a sterile potting medium.

  • Greenhouse or growth chamber with controlled temperature, humidity, and lighting.

  • This compound analytical standard.

  • Appropriate solvents and adjuvants (e.g., Methylated Seed Oil).

  • Calibrated laboratory track sprayer.

  • Balance, drying oven.

2. Plant Preparation and Growth:

  • Plant 5-7 seeds per pot for each species.

  • After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot for weeds, 1 for the crop).

  • Grow plants under optimal conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.

3. Herbicide Preparation and Application:

  • Prepare a stock solution of this compound.

  • Create a series of 8-10 serial dilutions to generate a dose-response curve. The dose range should bracket the expected GR50 value (e.g., 0, 5, 10, 20, 40, 80, 160 g a.i./ha).

  • Include an appropriate adjuvant in the spray solution as recommended.

  • Arrange pots in a randomized complete block design within the spray chamber. Include 3-4 replicates per treatment.

  • Apply the herbicide treatments using the calibrated sprayer at a constant speed and pressure to ensure uniform coverage. Include an untreated control for each species.

4. Post-Application Care and Data Collection:

  • After application, allow plants to dry before returning them to the greenhouse.

  • Randomize the position of the pots within the greenhouse to minimize environmental effects.

  • At 21 days after treatment (DAT), perform the following assessments:

    • Visual Injury Rating: Score each pot on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.

    • Biomass Measurement: Harvest the above-ground biomass for each pot. Place samples in labeled paper bags and dry in an oven at 70°C for 72 hours. Record the dry weight.

5. Data Analysis:

  • Calculate the percent growth reduction for each replicate relative to the mean of the untreated controls: ((Dry Weight of Control - Dry Weight of Treatment) / Dry Weight of Control) * 100.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) on the dose-response data to calculate the GR50 value for each species.

  • The selectivity index (SI) can be calculated as: SI = GR50 (Crop) / GR50 (Weed). A higher SI value indicates greater selectivity.

References

Technical Support Center: (-)-Haloxyfop Efficacy in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Haloxyfop. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory investigations.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, helping you to identify and resolve them effectively.

Issue Potential Cause Recommended Action
Reduced or no herbicidal effect on susceptible grass species. Suboptimal Environmental Conditions: Temperature, humidity, or light levels may not be ideal for herbicide uptake and translocation.- Ensure the temperature is within the optimal range for the target species' growth. - Maintain high relative humidity to prevent rapid droplet drying on the leaf surface. - Provide adequate light to ensure the plant is actively photosynthesizing.
Weed Resistance: The target grass population may have developed resistance to ACCase inhibitors.- Conduct a dose-response assay comparing the suspected resistant population to a known susceptible population. - Review the herbicide history of the seed source. Continuous exposure to ACCase inhibitors increases the likelihood of resistance.[1]
Improper Formulation or Adjuvant Use: The formulation may not be optimal, or the incorrect adjuvant (or concentration) was used.- Use a high-quality adjuvant, such as a methylated seed oil (MSO), to improve absorption.[1] - Ensure the herbicide is properly mixed and solubilized before application.
Incorrect Application Rate: The applied concentration of this compound may be too low.- Verify calculations for your working solutions. - Conduct a dose-response experiment to determine the optimal concentration for your experimental setup.
Inconsistent results between experimental replicates. Variable Environmental Conditions: Fluctuations in temperature, humidity, or light within the growth chamber or greenhouse.- Monitor and record environmental conditions throughout the experiment to ensure consistency. - Calibrate and maintain environmental control equipment regularly.
Non-uniform Plant Material: Differences in plant age, size, or health at the time of treatment.- Use plants of a uniform growth stage (e.g., 2-4 leaf stage).[2][3] - Discard any plants that appear unhealthy or are significantly smaller or larger than the average.
Inconsistent Application Technique: Variation in spray volume, pressure, or coverage between replicates.- Use a calibrated laboratory sprayer to ensure uniform application.[1][3] - Standardize the distance and speed of the spray application.
Phytotoxicity symptoms appear on non-target broadleaf species. Contamination: The herbicide solution or application equipment may be contaminated with another herbicide.- Thoroughly clean all application equipment before use, especially if it has been used with other herbicides. - Prepare fresh herbicide solutions for each experiment.
High Herbicide Concentration: The applied concentration may be excessively high, leading to off-target effects.- Review your dilution calculations and ensure the final concentration is appropriate for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1][2] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2][4] By inhibiting ACCase, this compound disrupts the formation of new cells, particularly in the rapidly growing meristematic tissues of susceptible grass weeds, leading to a cessation of growth and eventual plant death.[2][5]

Q2: What is the active form of this compound?

A2: The commercially available form is often this compound-methyl, which is an ester. This form facilitates absorption through the plant's cuticle. Once inside the plant, it is rapidly hydrolyzed to its active form, this compound acid, which is then translocated to the meristems.[2][6]

Q3: What are the typical symptoms of this compound phytotoxicity on susceptible grasses?

A3: Symptoms of this compound injury typically appear several days after treatment and include:

  • Cessation of new growth.[5]

  • Chlorosis (yellowing) of newly formed leaves.[3][5]

  • The growing point (meristematic tissue) turns brown and decomposes, a symptom sometimes referred to as "deadheart".[3]

  • Leaf sheaths may become mushy and turn brown.[5]

  • In seedlings, lodging (breaking at the soil line) may occur.[5]

Q4: How do environmental factors influence the efficacy of this compound?

A4: Environmental conditions play a crucial role in the efficacy of this compound by affecting its absorption, translocation, and the overall physiological status of the target plant.

  • Temperature: Efficacy can be temperature-dependent, with optimal activity generally occurring under conditions that favor active plant growth.

  • Humidity: High relative humidity is generally favorable as it slows the drying of spray droplets on the leaf surface, allowing more time for herbicide absorption.[7][8][9]

  • Light: Adequate light is necessary for active photosynthesis and translocation of the herbicide to its site of action in the growing points.[10]

  • Soil Moisture: Plants under drought stress may exhibit reduced herbicide uptake and translocation, leading to decreased efficacy.[11]

Q5: What is the role of adjuvants when working with this compound?

A5: Adjuvants are critical for maximizing the efficacy of this compound. They can enhance performance by:

  • Improving spray droplet retention on the leaf surface.

  • Increasing the penetration of the herbicide through the waxy cuticle of the leaf.

  • Crop oil concentrates (COC) or methylated seed oils (MSO) are often recommended for use with ACCase inhibitors.[1]

Data Presentation

The following tables summarize quantitative data on the efficacy of haloxyfop under different conditions.

Table 1: Effect of this compound Application Rate on Grassy Weed Control in Soybean

Application Rate (g/ha)Weed Density Reduction at 30 DAS (%)Weed Dry Matter Reduction at 30 DAS (relative to weedy check)Weed Control Efficiency at 30 DAS (%)Weed Control Efficiency at 45 DAS (%)
75Not specifiedNot specifiedNot specifiedNot specified
100Not specifiedNot specifiedNot specifiedNot specified
125up to 85%1.1 sq. m.98.397.5

*Source: Adapted from a field experiment on soybean.[12][13] DAS = Days After Sowing.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Efficacy

This protocol is designed to determine the dose-dependent herbicidal activity of this compound on a susceptible grass weed species under controlled laboratory conditions.

Materials:

  • Seeds of a susceptible grass weed species (e.g., Avena fatua, Setaria viridis) and a known resistant biotype (if available).

  • Pots (e.g., 10 cm diameter) filled with a sterile potting mix.

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

  • This compound analytical standard.

  • Appropriate solvent for stock solution (e.g., acetone).

  • Surfactant/adjuvant (e.g., crop oil concentrate).

  • Calibrated laboratory cabinet sprayer.[1][3]

  • Balance, volumetric flasks, and pipettes.

Methodology:

  • Plant Growth:

    • Sow 5-10 seeds per pot and cover lightly with soil.

    • Germinate and grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, 60-70% relative humidity).

    • Water as needed to maintain adequate soil moisture.

    • After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).

    • Grow plants to the 2-4 leaf stage.[2][3]

  • Herbicide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions to achieve a range of final application rates. Include a zero-herbicide control (solvent + adjuvant only).

    • Add a recommended adjuvant to each herbicide solution at the specified concentration.

  • Herbicide Application:

    • Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area.

    • Place the pots with the target weeds in the spray cabinet.

    • Apply the different herbicide concentrations to the respective pots, ensuring uniform coverage.

  • Post-Application Care and Data Collection:

    • Return the treated plants to the controlled environment.

    • Observe the plants regularly for the development of phytotoxicity symptoms.

    • After a predetermined period (e.g., 21 days), assess the efficacy of the treatments.

    • Data to collect may include:

      • Visual injury rating (e.g., on a scale of 0-100%, where 0 is no injury and 100 is complete death).

      • Plant survival (mortality percentage).

      • Above-ground fresh or dry biomass.

  • Data Analysis:

    • Calculate the percent inhibition or growth reduction for each treatment relative to the untreated control.

    • Use a suitable statistical software to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR₅₀ (concentration causing 50% growth reduction) or LD₅₀ (lethal dose for 50% of the population) values.[4]

Visualizations

ACCase Inhibition Pathway

ACCase_Inhibition cluster_plant_cell Plant Cell cluster_fatty_acid_synthesis Fatty Acid Biosynthesis Pathway Haloxyfop_methyl This compound-methyl (Applied) Hydrolysis Hydrolysis Haloxyfop_methyl->Hydrolysis Haloxyfop_acid This compound acid (Active Form) Hydrolysis->Haloxyfop_acid ACCase Acetyl-CoA Carboxylase (ACCase) Haloxyfop_acid->ACCase Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalysis Growth_Cessation Cessation of Growth & Plant Death ACCase->Growth_Cessation Disruption leads to Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Biosynthesis Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Formation

Caption: Mechanism of action of this compound via inhibition of the ACCase enzyme.

Experimental Workflow: Dose-Response Bioassay

Dose_Response_Workflow start Start plant_growth Plant Growth (Susceptible & Resistant Biotypes) start->plant_growth herbicide_prep Herbicide Preparation (Serial Dilutions) plant_growth->herbicide_prep application Herbicide Application (Calibrated Sprayer) herbicide_prep->application incubation Incubation (Controlled Environment) application->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection analysis Data Analysis (Dose-Response Curves, GR50/LD50) data_collection->analysis end End analysis->end

Caption: Workflow for a typical whole-plant dose-response bioassay.

References

Unexpected off-target effects of (-)-Haloxyfop in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of (-)-Haloxyfop observed in common research models. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental discrepancies.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is the herbicidally active R-enantiomer of Haloxyfop.[1][2] Its primary mechanism of action is the inhibition of acetyl-CoA carboxylase (ACCase) in grassy weeds.[3][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6][7] Inhibition of this enzyme disrupts membrane integrity and leads to cell death in susceptible plants.[6][7]

Q2: Are there stereoisomer-specific considerations when using Haloxyfop in my research?

A2: Yes. The herbicidal activity of Haloxyfop is almost exclusively attributed to the (R)-enantiomer, also known as this compound or Haloxyfop-P.[8][9][10] The (S)-enantiomer is considered herbicidally inactive.[11][12] In soil, microbial activity can lead to the inversion of the inactive (S)-enantiomer to the active (R)-enantiomer, but this process has not been observed in plant tissues.[8][9][10][11] Therefore, in non-soil-based in vitro or in vivo models, the specific enantiomer used is critical to the expected biological activity.

Q3: Besides its intended target (ACCase), are there other known molecular targets of Haloxyfop?

A3: Yes, research has identified other potential molecular targets. Haloxyfop has been shown to inhibit the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (α-KGDC), which are key enzymes in cellular respiration. However, the inhibitory constants (Ki) are in the millimolar range, suggesting this is a much weaker interaction than with ACCase and may not be physiologically relevant under typical experimental conditions.

Troubleshooting Guides

Issue 1: Observed Hepatotoxicity or Nephrotoxicity in Rodent Models

Question: I am using this compound in my rat model and have observed elevated liver and kidney biomarkers, which is unexpected. What could be the cause?

Answer: Studies have demonstrated that Haloxyfop-P-methyl ester can induce both hepatotoxicity and nephrotoxicity in rats in a dose-dependent manner. This is a known off-target effect likely linked to the induction of systemic oxidative stress.

Troubleshooting Steps:

  • Confirm Dosage: Review your dosing calculations. The toxic effects are dose-dependent. Consider performing a dose-response study to identify a non-toxic concentration for your experimental goals.

  • Assess Liver and Kidney Function: If you suspect toxicity, it is advisable to measure key biomarkers.

    • Hepatotoxicity markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin in plasma.

    • Nephrotoxicity markers: Plasma urea and creatinine.

  • Investigate Oxidative Stress: The underlying mechanism is likely related to oxidative stress. Consider measuring markers of oxidative damage (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., SOD, CAT) in liver and kidney tissues.

  • Histopathological Analysis: To confirm tissue damage, consider performing a histopathological examination of the liver and kidneys. In rats treated with Haloxyfop, evidence of interstitial edema and necrotic germinal epithelium in seminiferous tubules has been observed.

Issue 2: Developmental Defects or Mortality in Zebrafish Embryos

Question: My zebrafish embryos exposed to this compound are showing high rates of mortality and developmental abnormalities (e.g., pericardial edema, spinal curvature). Is this an expected off-target effect?

Answer: Yes, this is a documented off-target effect. Haloxyfop-P-methyl is known to cause significant developmental toxicity in zebrafish embryos. Observed effects include decreased viability and hatching rates, reduced heart rate, and morphological defects such as pericardial and yolk sac edema, and body curvature.[1][9]

Troubleshooting Steps:

  • Monitor Specific Endpoints: Systematically score key developmental milestones and abnormalities at defined time points (e.g., 24, 48, 72, 96 hours post-fertilization). Key endpoints include:

    • Hatching rate

    • Heart rate (beats per minute)

    • Presence and severity of pericardial and yolk sac edema

    • Body length and spinal curvature

  • Investigate Underlying Mechanisms: The toxicity in zebrafish is linked to oxidative stress, increased apoptosis, and impaired vasculogenesis.[9][15]

    • Oxidative Stress: Use fluorescent probes (e.g., DCFH-DA) to visualize reactive oxygen species (ROS) in live embryos.

    • Apoptosis: Perform TUNEL or Acridine Orange staining to identify apoptotic cells, particularly in the cardiac and neural regions.

    • Vasculogenesis: If using a transgenic line with fluorescent vasculature (e.g., Tg(flk1:EGFP)), assess for defects in intersegmental vessel formation. Alternatively, quantify the expression of key vasculogenesis-related genes (e.g., vegf, flk1).

Quantitative Data Summary

Table 1: Off-Target Effects of Haloxyfop-P-Methyl Ester in Male Wistar Rats (21-Day Exposure)

ParameterDose (mg/kg bw)% Change from Control
Hepatotoxicity
Plasma Bilirubin6.75+28%
13.5+62%
27.0+97%
Plasma ALP Activity6.75+35%
13.5+46%
27.0+67%
Nephrotoxicity
Plasma Urea6.75+33%
13.5+70%
27.0+96%
Plasma Creatinine6.75+33%
13.5+57%
27.0+73%
Testicular Oxidative Stress 6.75 - 27.0Significant Decrease
Antioxidant Enzymes (GST, SOD, CAT)6.75 - 27.0Significant Increase
Malondialdehyde (MDA)

Data sourced from a study on Wistar rats exposed to Haloxyfop-p-methyl ester for 21 days.

Table 2: Observed Off-Target Effects of Haloxyfop-P-Methyl in Zebrafish Embryos

Effect CategorySpecific Observations
Developmental Toxicity Decreased hatching ratio and embryo viability.[9]
Morphological defects: pericardial edema, yolk sac edema, spinal deformities, decreased body length.[1][9]
Cardiotoxicity Decreased heart rate.[1][9]
Vasculature Impaired vasculogenesis through down-regulation of functional genes.[9]
Neurotoxicity Disruption of vessel formation caused neurodegeneration.[9]
Cellular Stress Increased oxidative stress and increased expression of apoptotic and inflammatory genes.[9][15]

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity Markers in Rat Serum

This protocol outlines the general steps for measuring ALT, AST, ALP, and Bilirubin from rat serum samples. Commercial ELISA or colorimetric assay kits are widely available and should be used according to the manufacturer's instructions.[2][5][7][16]

  • Sample Collection:

    • Anesthetize the rat according to approved institutional animal care protocols.

    • Collect whole blood via cardiac puncture into a serum separator tube.

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store at -80°C until analysis.

  • Assay Procedure (General):

    • Thaw serum samples on ice.

    • Prepare standards, controls, and samples as per the kit protocol. This typically involves dilution of samples in the provided assay buffer.

    • Pipette standards and samples into a 96-well plate.

    • Add enzyme/substrate reagents as instructed by the kit manual.

    • Incubate the plate for the specified time and temperature (e.g., 30 minutes at 37°C).

    • Read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of each biomarker in the samples by interpolating their absorbance values from the standard curve.

    • Normalize results to serum volume and express in appropriate units (e.g., U/L for enzymes, mg/dL for bilirubin).

Protocol 2: Measurement of Oxidative Stress Markers (SOD, CAT, MDA) in Rat Testicular Tissue

This protocol provides a general workflow for assessing oxidative stress in tissue homogenates. Specific assay kits should be used according to their manuals for accurate quantification.[4][17][18][19]

  • Tissue Homogenization:

    • Excise testicular tissue immediately after euthanasia and place it in ice-cold phosphate-buffered saline (PBS) to remove excess blood.

    • Blot the tissue dry and record its weight.

    • Homogenize the tissue in 5-10 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) using a mechanical homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis. Determine the total protein concentration of the supernatant using a BCA or Bradford assay for normalization.

  • Superoxide Dismutase (SOD) Activity Assay (Indirect Inhibition Method):

    • This assay measures the inhibition of a chromogen reduction reaction by SOD.

    • Add sample supernatant, assay buffer, and a reagent that generates superoxide radicals (e.g., xanthine oxidase/xanthine) to a 96-well plate.

    • Add a chromogenic reagent (e.g., WST-1) that is reduced by superoxide to form a colored product.

    • Incubate and read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the percentage inhibition of the chromogen reduction and determine SOD activity relative to a standard. Normalize to total protein content.

  • Catalase (CAT) Activity Assay (Hydrogen Peroxide Decomposition):

    • This assay measures the rate of H₂O₂ decomposition by catalase.

    • Add sample supernatant to a solution of known hydrogen peroxide (H₂O₂) concentration.

    • After a set incubation time, stop the reaction.

    • Measure the remaining H₂O₂. This can be done directly by measuring absorbance at 240 nm or by reacting the remaining H₂O₂ with a chromogenic substrate.

    • Calculate catalase activity based on the rate of H₂O₂ consumption and normalize to total protein content.[18]

  • Malondialdehyde (MDA) Assay (TBARS Method):

    • This assay quantifies MDA, a marker of lipid peroxidation.

    • Add Thiobarbituric Acid (TBA) reagent to the sample supernatant.

    • Incubate at high temperature (e.g., 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored product.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm.

    • Quantify MDA concentration using a standard curve prepared with an MDA standard. Normalize to total protein content.[3][10]

Protocol 3: Zebrafish Developmental Toxicity Assay

This protocol outlines a standard method for assessing the off-target effects of this compound on zebrafish embryos.

  • Embryo Collection and Staging:

    • Collect newly fertilized embryos from a timed spawning of healthy adult zebrafish.

    • Select healthy, normally developing embryos at the 4-8 cell stage under a stereomicroscope.

  • Exposure Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in embryo medium to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all groups and does not exceed 0.1%.

    • Array individual embryos in a 96-well plate, with one embryo per well containing 200 µL of the corresponding test solution. Include a vehicle control group.

    • Incubate the plate at 28.5°C on a 14/10-hour light/dark cycle.

  • Endpoint Assessment (24, 48, 72, 96 hpf):

    • At each time point, examine the embryos under a stereomicroscope.

    • Mortality: Score embryos as dead if they appear opaque, have no heartbeat, or fail to develop.

    • Hatching Rate: At 48, 72, and 96 hpf, count the number of hatched larvae versus unhatched embryos.

    • Heart Rate: At 48 hpf, acclimate the plate to room temperature. Count the number of heartbeats in a 15-second interval and multiply by 4 to get beats per minute (bpm).

    • Morphological Defects: Score for the presence and severity of abnormalities, including pericardial edema, yolk sac edema, spinal curvature, and reduced body length (measured using an imaging micrometer).

  • Data Analysis:

    • Calculate the percentage of mortality, hatching, and malformations for each concentration.

    • Use statistical analysis (e.g., ANOVA with post-hoc tests) to compare treated groups to the vehicle control for quantitative data like heart rate and body length.

    • Determine the LC50 (lethal concentration, 50%) and EC50 (effective concentration for a given endpoint, 50%) using probit analysis.

Visualizations

G cluster_rat Off-Target Effects in Rat Model cluster_liver Hepatotoxicity cluster_kidney Nephrotoxicity cluster_testis Testicular Toxicity Haloxyfop This compound Administration ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Haloxyfop->ROS Antioxidants Decreased Endogenous Antioxidants (SOD, CAT) ROS->Antioxidants Depletes LiverDamage Liver Cell Damage ROS->LiverDamage KidneyDamage Kidney Cell Damage ROS->KidneyDamage LipidPerox Lipid Peroxidation ROS->LipidPerox BiomarkersL Increased Plasma ALT, AST, ALP, Bilirubin LiverDamage->BiomarkersL BiomarkersK Increased Plasma Urea, Creatinine KidneyDamage->BiomarkersK MDA Increased Testicular MDA LipidPerox->MDA

Caption: Oxidative stress as a central mechanism for Haloxyfop-induced toxicity in rats.

G cluster_zebrafish Off-Target Effects in Zebrafish Embryo Model cluster_pathways Molecular & Cellular Perturbations cluster_phenotypes Observed Phenotypes Haloxyfop This compound Exposure ROS Oxidative Stress Haloxyfop->ROS Vasculo Impaired Vasculogenesis (VEGF pathway disruption) Haloxyfop->Vasculo Apoptosis Increased Apoptosis ROS->Apoptosis Viability Decreased Viability & Hatching Rate Heart Decreased Heart Rate Apoptosis->Heart Morphology Spinal Deformities Reduced Body Length Apoptosis->Morphology Edema Pericardial & Yolk Sac Edema Vasculo->Edema

Caption: Pathway linking molecular events to developmental toxicity in zebrafish.

G cluster_workflow Troubleshooting Workflow for Unexpected Toxicity Start Unexpected Phenotype Observed (e.g., cell death, malformation) Step1 Q1: Is the concentration appropriate? - Review literature for toxic levels. - Perform a dose-response curve. Start->Step1 Step2 Q2: Is the effect related to oxidative stress? - Measure ROS production. - Assay for lipid peroxidation (MDA). - Measure antioxidant enzyme activity. Step1->Step2 If toxicity persists at low doses Step3 Q3: Which specific organ/system is affected? - Zebrafish: Score organ-specific defects. - Rat: Measure organ-specific biomarkers (e.g., ALT/AST for liver). Step2->Step3 If oxidative stress is confirmed Step4 Q4: Is apoptosis involved? - Perform TUNEL or Acridine Orange staining. - Measure caspase activity. Step3->Step4 If specific organ damage is present End Identify Mechanism & Refine Experimental Parameters Step4->End

Caption: Logical workflow for troubleshooting off-target effects of this compound.

References

Technical Support Center: Refining Extraction Methods for (-)-Haloxyfop from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (-)-haloxyfop from complex fatty matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from fatty matrices?

A1: The primary challenges in extracting this compound from fatty matrices stem from the high lipid content, which can lead to:

  • Low recovery rates: The lipophilic nature of fatty matrices can interfere with the efficient extraction of the analyte.[1][2]

  • Matrix effects: Co-extracted fats and other matrix components can suppress or enhance the analyte signal during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to inaccurate quantification.[3][4][5]

  • Instrument contamination: The presence of non-volatile fatty residues can contaminate the analytical instrument, particularly the GC inlet and the MS ion source, resulting in poor chromatographic performance and system downtime.[2][6]

  • Emulsion formation: During liquid-liquid extraction (LLE), the formation of stable emulsions between the aqueous and organic phases can make phase separation difficult and lead to analyte loss.[2][7]

Q2: What are the most common extraction methods for this compound in fatty samples?

A2: The most prevalent methods for extracting pesticide residues like this compound from fatty matrices are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method that involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][8][9]

  • Solid-Phase Extraction (SPE): SPE is a technique that uses a solid sorbent packed in a cartridge to selectively adsorb either the analyte or the interfering matrix components.[7][10]

  • Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases to separate it from matrix interferences.[11][12]

  • Matrix Solid-Phase Dispersion (MSPD): In MSPD, the sample is blended with a solid sorbent, and the resulting mixture is packed into a column, from which the analytes are eluted with a suitable solvent.[1]

Q3: Why is a cleanup step necessary after the initial extraction?

A3: A cleanup step is crucial for removing co-extracted matrix components, primarily lipids, from the sample extract before instrumental analysis.[13] This is essential for:

  • Improving analytical accuracy: By minimizing matrix effects, the cleanup step ensures more reliable and accurate quantification of the analyte.[3][5]

  • Protecting the analytical instrument: Removing fats and other non-volatile materials prevents the contamination of the GC or LC system and the mass spectrometer, thereby reducing instrument maintenance and downtime.[6][14]

  • Enhancing method sensitivity: A cleaner extract results in a lower baseline and reduced noise, which can improve the signal-to-noise ratio and lower the limits of detection (LOD) and quantification (LOQ).[4]

Q4: How does the enantioselective analysis of this compound add complexity to the extraction process?

A4: Enantioselective analysis, which distinguishes between the different stereoisomers of haloxyfop, requires careful consideration during method development.[15][16] While the extraction method itself may not need to be chiral, it is critical to ensure that the chosen procedure does not cause racemization (conversion of one enantiomer to another) and provides a clean enough extract for successful chiral separation on a specialized chromatographic column.[15][17] The primary challenge lies in the subsequent chromatographic separation and detection, which requires a chiral stationary phase.[15]

Troubleshooting Guide

Problem 1: Low Recovery of this compound

Q: My recovery of this compound is consistently below the acceptable range (e.g., 70-120%). What are the potential causes and solutions?

A: Low recovery is a common problem when working with fatty matrices. The following factors should be investigated:

  • Inefficient Initial Extraction:

    • Cause: The extraction solvent may not be optimal for both partitioning the analyte and minimizing fat co-extraction. Acetonitrile is commonly used, but its efficiency can be reduced in very high-fat samples.[2]

    • Solution: For high-fat matrices (>20% lipids), a two-step liquid-liquid partitioning may be necessary. First, dissolve the sample in a nonpolar solvent like hexane to extract the lipids and the analyte. Then, partition this extract with acetonitrile. The this compound will preferentially move into the acetonitrile phase, leaving the bulk of the lipids in the hexane layer.[2]

  • Analyte Loss During Cleanup:

    • Cause: The sorbents used in d-SPE or SPE for lipid removal can sometimes adsorb the target analyte.

    • Solution (d-SPE): If using a combination of Primary Secondary Amine (PSA) and C18 sorbents, try reducing the amount of C18, as excessive amounts can sometimes lead to the loss of nonpolar analytes.[13] For challenging matrices, consider using enhanced matrix removal sorbents like Z-Sep or Captiva EMR-Lipid.[6]

    • Solution (SPE): Ensure the elution solvent is strong enough to fully recover this compound from the SPE cartridge. Conversely, a wash solvent that is too strong might prematurely elute the analyte. Method optimization is key.[2]

  • Incomplete Phase Separation (LLE):

    • Cause: Emulsions can form between the fatty matrix and the extraction solvent, preventing a clean separation of the layers.

    • Solution: The addition of salts such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl) helps to break emulsions and force the separation of the aqueous and organic phases.[2]

Problem 2: Significant Matrix Effects in LC-MS/MS Analysis

Q: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A: Matrix effects are a major challenge in fatty matrix analysis.[3][4] Here are some strategies to address them:

  • Improve the Cleanup Step:

    • Cause: Insufficient removal of co-eluting matrix components is the primary cause of matrix effects.

    • Solution: Enhance your cleanup protocol. For QuEChERS, this may involve using different or additional d-SPE sorbents like C18 for non-polar interferences or Z-Sep for highly fatty samples.[1][8] For very complex matrices, more rigorous cleanup techniques like gel permeation chromatography (GPC) or the use of specialized cartridges such as Captiva EMR-Lipid may be necessary.[6][10]

  • Modify Chromatographic Conditions:

    • Cause: The analyte may be co-eluting with interfering matrix components.

    • Solution: Optimize the LC gradient to achieve better separation between this compound and the matrix interferences.[3]

  • Use a Matrix-Matched Calibration:

    • Cause: Calibration standards prepared in a clean solvent do not account for the matrix effects present in the actual samples.

    • Solution: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.[4]

  • Employ an Internal Standard:

    • Cause: An external standard calibration cannot correct for variations in extraction efficiency or matrix effects from sample to sample.

    • Solution: Use a stable isotope-labeled internal standard of this compound if available. The internal standard will experience similar matrix effects as the native analyte, allowing for more accurate quantification.

Problem 3: Poor Peak Shape and Instrument Contamination

Q: I am observing poor peak shape (e.g., tailing, broadening) and my instrument requires frequent cleaning. What is causing this?

A: These issues are typically caused by the accumulation of non-volatile fatty material in the analytical system.[2][6]

  • Inefficient Cleanup:

    • Cause: The cleanup method is not adequately removing the high-molecular-weight lipids.

    • Solution: As with matrix effects, a more effective cleanup procedure is required. Consider using d-SPE with C18 or Z-Sep, or SPE with specialized lipid-removing cartridges.[6][8]

  • Injector Port Contamination (for GC analysis):

    • Cause: Fatty residues accumulate in the GC inlet liner, creating active sites that can interact with the analyte.

    • Solution: Regularly replace the GC inlet liner, especially when running a sequence of fatty samples. Ensure the injector temperature is optimized for the analyte.[2]

  • "Dilute-and-Shoot" Approach:

    • Solution: In some cases, a simple dilution of the final extract can reduce the concentration of interfering compounds to a level that does not significantly impact the instrument's performance. However, this approach may compromise the method's sensitivity and raise the limit of quantification (LOQ).[2]

Experimental Protocols

QuEChERS Method for this compound in Soybeans

This protocol is adapted from a validated method for haloxyfop-P-methyl in soybeans.[8]

  • Sample Preparation: Homogenize 15 g of the soybean sample and place it into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaAc).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 1 minute.[1]

  • Cleanup (d-SPE):

    • Transfer 1 mL of the acetonitrile extract (upper layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 20 seconds and then centrifuge.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS.

Solid-Phase Extraction (SPE) Cleanup

This is a general procedure that can be adapted for various fatty matrices.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing a suitable solvent through it.

  • Sample Loading: Load the crude extract from the initial extraction step onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.

  • Elution: Elute the this compound from the cartridge with a stronger solvent.

  • Analysis: The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Liquid-Liquid Extraction (LLE)

This protocol can be optimized for different fatty samples.[11]

  • Initial Extraction: Homogenize the sample and extract it with an appropriate solvent mixture (e.g., hexane/acetonitrile).

  • Phase Separation: Allow the phases to separate. The use of a separatory funnel is common. Adding salt can aid in breaking any emulsions.[11]

  • Collection: Collect the phase containing the analyte. This may need to be repeated for exhaustive extraction.

  • Concentration: Evaporate the solvent to concentrate the analyte.

  • Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrument.

Data Presentation

Table 1: QuEChERS Method Performance for Haloxyfop in Fatty Matrices

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)Reference
Infant FormulaMultiple Levels92.2 - 114≤ 14[18][19]
SoybeansNot SpecifiedExcellentNot Specified[8]
Avocado (15% fat)Not Specified27 ± 1 (for hexachlorobenzene, a lipophilic analyte)Not Specified[1]

Note: Recovery data for this compound specifically can vary. The data for hexachlorobenzene is included to illustrate the challenges with lipophilic analytes in high-fat matrices using a standard QuEChERS method.

Table 2: Common d-SPE Sorbents for Cleanup in Fatty Matrices

SorbentTarget InterferencesNotes
PSA (Primary Secondary Amine) Fatty acids, sugars, organic acidsStandard sorbent in many QuEChERS methods.[1][8]
C18 (Octadecylsilane) Non-polar lipids, fatsOften used in combination with PSA for fatty matrices.[1][8][18]
Z-Sep/Z-Sep+ Lipids, pigmentsA zirconia-based sorbent that is effective for removing fats and sterols.
Captiva EMR—Lipid Major lipid classesA novel sorbent with high lipid removal capacity.[6][20]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample_prep Sample Homogenization extraction Solvent Extraction (e.g., Acetonitrile) sample_prep->extraction centrifugation1 Centrifugation extraction->centrifugation1 d_spe d-SPE Cleanup (PSA, C18, etc.) centrifugation1->d_spe Transfer Supernatant centrifugation2 Centrifugation d_spe->centrifugation2 lc_ms LC-MS/MS Analysis centrifugation2->lc_ms Final Extract

Caption: General workflow for QuEChERS extraction of this compound.

troubleshooting_low_recovery start Low this compound Recovery check_extraction Evaluate Extraction Step start->check_extraction check_cleanup Assess Cleanup Step check_extraction->check_cleanup Extraction OK? [Yes] solution_extraction Optimize Solvent (e.g., Hexane/ACN Partition) check_extraction->solution_extraction [No] check_separation Verify Phase Separation check_cleanup->check_separation Cleanup OK? [Yes] solution_cleanup Adjust Sorbent Amount or Type (e.g., Z-Sep) check_cleanup->solution_cleanup [No] solution_separation Add Salt to Break Emulsions check_separation->solution_separation Emulsion? [Yes]

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Overcoming (-)-Haloxyfop Antagonism in Herbicide Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the antagonism observed when (-)-haloxyfop is mixed with other herbicides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound, often available as the methyl ester (haloxyfop-P-methyl), is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is a Group 1 herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme is crucial for fatty acid biosynthesis, which is essential for building plant cell membranes.[1] By inhibiting ACCase, this compound disrupts cell membrane formation in grasses, leading to growth cessation and eventual death of the weed.[1]

Q2: What is herbicide antagonism?

Herbicide antagonism occurs when the combined weed control effect of two or more herbicides applied as a mixture is less than the sum of the effects of each herbicide applied individually.[1][2][3] This reduction in efficacy can lead to poor weed control.[1]

Q3: Why does antagonism occur when tank-mixing this compound with certain broadleaf herbicides?

The primary mechanism of antagonism involves the reduced absorption and translocation of this compound in the target grass weed.[1] When tank-mixed, some broadleaf herbicides can interfere with the uptake of this compound through the leaf surface and its subsequent movement within the plant to its site of action in the growing points.[1] Studies have shown that leaf penetration of haloxyfop can be significantly reduced in the presence of antagonistic herbicides like bentazon.[4]

Q4: Which types of herbicides are known to cause antagonism with this compound?

Several groups of broadleaf herbicides have been documented to cause antagonism with ACCase inhibitors like this compound. These include:

  • Auxin mimics (Group 4 herbicides): such as 2,4-D and dicamba.[1][5]

  • Photosystem II inhibitors (Group 6 herbicides): such as bentazon.[1][2]

  • Protoporphyrinogen oxidase (PPO) inhibitors (Group 14 herbicides): including acifluorfen and fomesafen.[1][6]

  • Acetolactate synthase (ALS) inhibitors (Group 2 herbicides): such as thifensulfuron.[1][6]

Troubleshooting Guide

Problem: Reduced grass weed control is observed after applying a tank-mix of this compound and a broadleaf herbicide.

Potential Cause Troubleshooting Steps & Solutions
Herbicide Antagonism 1. Confirm Antagonism: Check if the broadleaf herbicide in the mixture is known to be antagonistic with ACCase inhibitors (see FAQ Q4). This is the most probable cause.[1] 2. Implement Sequential Application: For future applications, apply the herbicides separately. Apply this compound first, followed by the broadleaf herbicide 1 to 3 days later for optimal results.[1][2][3] 3. Increase Graminicide Rate: In some cases, increasing the application rate of this compound (within labeled limits) can help to overcome the antagonistic effect.[1][2][3] 4. Select an Appropriate Adjuvant: Ensure a high-quality adjuvant, such as a methylated seed oil (MSO), is used in the tank-mix. Adjuvants can enhance the absorption of this compound.[1][7] 5. Consider Novel Application Methods: Research suggests that using sprayers with separate tanks and booms, or direct-injection systems, can mitigate antagonism by reducing the contact time between the herbicides before they reach the plant.[8][9]
Environmental Conditions Optimize Application Conditions: Cool and dry conditions can hinder herbicide uptake. Apply herbicides when temperatures are between 55°F and 85°F (approximately 13°C to 29°C) and ensure weeds are not under drought stress.[1]
Improper Tank Mixing Order Follow Correct Mixing Procedure: An improper mixing order can lead to physical or chemical incompatibility, potentially reducing efficacy. While consulting the product label is crucial, a general recommendation is to add adjuvants like MSO last, after other components are well-mixed.[10]

Data on Overcoming Antagonism

The following tables summarize quantitative data from studies on mitigating this compound antagonism.

Table 1: Efficacy of Different Strategies to Mitigate Haloxyfop-P-methyl Antagonism with 2,4-D on Volunteer Corn Control [1]

Treatment StrategyApplication MethodAdjuvantVolunteer Corn Control (%)
Haloxyfop-P-methyl aloneSingle ApplicationMSO95
Haloxyfop-P-methyl + 2,4-DTank-MixMSO75
Haloxyfop-P-methyl then 2,4-D (1 day after)SequentialMSO93
Haloxyfop-P-methyl + 2,4-DTank-MixMSO + High Surfactant MSO88
Haloxyfop-P-methyl (Rate Increased) + 2,4-DTank-MixMSO85

Table 2: Effect of Adjuvants on Overcoming Antagonism between Clethodim (another ACCase inhibitor) and 2,4-D on Volunteer Corn Control [7]

Herbicide TreatmentAdjuvantVolunteer Corn Control (%)
Select Max® (clethodim) 4 fl oz/acNoneHigh
Select Max® 4 fl oz/ac + Enlist One® (2,4-D)NoneSignificantly Reduced
Select Max® 8 fl oz/ac + Enlist One®NoneControl Overcame
Select Max® 4 fl oz/ac + Enlist One®Oil-enhancing adjuvantsControl Overcame

Experimental Protocols

Protocol 1: Whole-Plant Pot Assay to Determine Herbicide Interaction

Objective: To assess whether the interaction between this compound and a broadleaf herbicide is synergistic, additive, or antagonistic on a target grass weed.

Materials:

  • Target grass weed seeds (e.g., volunteer corn, barnyardgrass).

  • Potting medium and pots.

  • Greenhouse or controlled environment growth chamber.

  • This compound and broadleaf herbicide formulations.

  • Appropriate adjuvants (e.g., MSO).

  • Calibrated laboratory spray cabinet.

  • Analytical balance and oven for drying biomass.

Methodology:

  • Plant Growth:

    • Fill pots with potting medium and plant 3-5 seeds of the target grass weed per pot.[1]

    • Water the pots and place them in a greenhouse with optimal growing conditions.[1]

    • After emergence, thin the seedlings to a uniform number (e.g., 2 plants per pot).[1]

    • Allow plants to grow to the 3-4 leaf stage before treatment.[1]

  • Herbicide Preparation:

    • Prepare stock solutions of this compound and the broadleaf herbicide.[1]

    • Create a series of dilutions to establish a dose-response curve for each herbicide applied alone.[1]

    • Prepare tank-mix solutions of this compound and the broadleaf herbicide at various ratios.[1]

    • Ensure the desired adjuvant is included in all relevant treatments at the recommended rate.[1]

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design within the spray cabinet.[1]

    • Apply the herbicide treatments using the calibrated sprayer.[1]

    • Include an untreated control group for comparison.[1]

  • Data Collection and Analysis:

    • At 14 and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).[1]

    • Harvest the above-ground biomass of the plants, dry in an oven at 60°C for 72 hours, and record the dry weight.[1]

    • Calculate the expected response for the herbicide mixtures using Colby's method:[1][11]

      • Expected response (E) = X + Y - (XY/100)

      • Where X is the percent control from herbicide A alone, and Y is the percent control from herbicide B alone.[1]

    • If the observed response is significantly less than the expected response (E), the interaction is classified as antagonistic.[1]

Protocol 2: ¹⁴C-Haloxyfop Absorption and Translocation Study

Objective: To quantify the effect of a broadleaf herbicide on the absorption and translocation of radiolabeled this compound in a target grass weed.

Materials:

  • ¹⁴C-labeled this compound.

  • Target grass weed plants grown to the 3-4 leaf stage.

  • Broadleaf herbicide formulation.

  • Microsyringe.

  • Growth chamber with a controlled environment.

  • Liquid scintillation counter and scintillation cocktail.

  • Biological oxidizer.

Methodology:

  • Plant Treatment:

    • Prepare treatment solutions of ¹⁴C-haloxyfop alone and in a tank-mix with the broadleaf herbicide.[1]

    • Apply a small droplet (e.g., 1 µL) of the radiolabeled solution to a specific location on the second fully expanded leaf of each plant using a microsyringe.[1]

  • Harvesting and Sample Processing:

    • At predetermined time points (e.g., 6, 24, 48, and 72 hours after treatment), harvest the plants.[1]

    • Wash the treated leaf with a solution (e.g., 9:1 water:methanol) to remove any unabsorbed ¹⁴C-haloxyfop from the leaf surface.[1]

    • Quantify the radioactivity in the wash solution by liquid scintillation counting (LSC). This represents the unabsorbed portion.[1]

    • The amount of absorbed ¹⁴C-haloxyfop is calculated by subtracting the amount recovered in the leaf wash from the total amount applied.

  • Translocation Analysis:

    • Section the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.

    • Combust each plant section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

    • Calculate the percentage of absorbed ¹⁴C that was translocated to each plant part.

    • Compare the absorption and translocation patterns between plants treated with ¹⁴C-haloxyfop alone and those treated with the tank mixture to determine the effect of the broadleaf herbicide.

Visualizations

Antagonism_Mechanism cluster_0 Herbicide Application cluster_1 Plant Interaction cluster_2 Outcome Haloxyfop Haloxyfop Tank_Mix Tank Mix (Haloxyfop + Broadleaf Herbicide) Haloxyfop->Tank_Mix Broadleaf_Herbicide Broadleaf_Herbicide Broadleaf_Herbicide->Tank_Mix Leaf_Surface Leaf Surface Tank_Mix->Leaf_Surface Application Absorption Reduced Absorption Leaf_Surface->Absorption Interference Translocation Reduced Translocation Absorption->Translocation Site_of_Action ACCase Enzyme (Growing Points) Translocation->Site_of_Action Less Herbicide Reaches Target Reduced_Control Reduced Grass Weed Control Site_of_Action->Reduced_Control

Caption: Mechanism of this compound antagonism by broadleaf herbicides.

Troubleshooting_Workflow cluster_solutions Mitigation Strategies start Reduced Grass Control Observed with Haloxyfop Tank-Mix q1 Is the tank-mix partner known to be antagonistic? start->q1 seq_app Sequential Application: Apply Haloxyfop 1-3 days prior q1->seq_app Yes check_env Review Environmental Conditions (Temp, Moisture Stress) q1->check_env No inc_rate Increase Haloxyfop Rate (within label limits) seq_app->inc_rate add_adj Use High-Quality Adjuvant (e.g., MSO) inc_rate->add_adj novel_app Consider Novel Application (e.g., separate booms) add_adj->novel_app end_node Implement Corrective Actions for Future Applications novel_app->end_node check_mix Verify Tank Mixing Order check_env->check_mix check_mix->end_node

References

Stabilizing (-)-Haloxyfop for long-term storage in solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of (-)-Haloxyfop in solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound, specifically the R-enantiomer Haloxyfop-P, is the herbicidally active form of the herbicide haloxyfop.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid synthesis in grasses.[2][3] In laboratory settings, it is often used as an analytical standard or a test compound. Its stability is a major concern because it is susceptible to degradation, primarily through hydrolysis and photolysis, which can lead to inaccurate experimental results and reduced efficacy.[4][5] The ester form, this compound-methyl, is a proherbicide that rapidly hydrolyzes to the active acid form in plants, soil, and aqueous environments.[3][6][7]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound and its methyl ester are:

  • Hydrolysis: The methyl ester bond is susceptible to cleavage, especially under alkaline conditions, which converts this compound-methyl into its active form, this compound acid.[5][8] This process is significantly faster in alkaline environments compared to acidic or neutral ones.[5][9]

  • Photodegradation: Exposure to sunlight or UV light can rapidly degrade the molecule.[10][11][12] Studies have shown that in aqueous solutions exposed to sunlight, the half-life of haloxyfop-methyl can be a matter of minutes.[10][11] Degradation can yield various photoproducts, including the acid form, pyridinol, and phenol derivatives.[10][12]

Q3: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

A3: Acetonitrile (HPLC grade) is a highly recommended solvent.[2][13] It is commonly used for preparing stock solutions for analytical standards and is compatible with reversed-phase HPLC systems. This compound is also highly soluble in solvents like acetone, methanol, and ethyl acetate.[7] When preparing aqueous solutions for experiments, using a buffer with a slightly acidic pH (e.g., pH 5) can significantly improve stability against hydrolysis.[14][15] The volume of organic solvent should not exceed 1% of the total aqueous solution volume to avoid affecting the experiment.[5]

Q4: What are the optimal storage conditions to ensure the long-term stability of this compound solutions?

A4: To maximize stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions in a freezer at or below -20°C.

  • Light: Protect solutions from light by using amber glass vials or by wrapping the container in aluminum foil.[5][16] This is crucial to prevent photodegradation.

  • Container: Use tightly sealed, high-quality glass containers to prevent solvent evaporation and contamination.

Q5: Are there any chemical stabilizers that can be added to this compound solutions?

A5: While commercial herbicide formulations contain stabilizing agents, adding stabilizers to analytical standard solutions is less common and generally not recommended as it can interfere with experiments.[17] The primary method for ensuring stability is controlling the physical and chemical environment. For aqueous dilutions, acidifying the solution can act as a stabilizing measure against hydrolysis. A study on spray tank solutions found that adjusting the pH to 5 maintained the stability of haloxyfop for up to 72 hours.[14][15] A patented stabilizer composition for pesticide formulations includes glacial acetic acid, which highlights the principle of using acidification to improve stability.[18]

Troubleshooting Guide

Problem: My stock solution concentration is lower than expected upon re-analysis.

Potential Cause Troubleshooting Steps
Chemical Degradation 1. Check pH: If the solution is aqueous or contains water, ensure the pH is neutral or slightly acidic. Haloxyfop degrades rapidly in alkaline (basic) conditions.[9] 2. Verify Storage Temperature: Confirm that the solution has been consistently stored at ≤ -20°C. 3. Assess Light Exposure: Ensure the solution was stored in a light-protected container (e.g., amber vial).[16] Photodegradation can be rapid.[11]
Solvent Evaporation 1. Inspect Container Seal: Check the vial cap for a tight seal. Use vials with high-quality septa or screw caps. 2. Minimize Headspace: If possible, use smaller vials to reduce the air volume above the solution. 3. Limit Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to avoid repeated opening of the main stock.

Problem: I am observing unexpected peaks in my HPLC or LC-MS analysis.

Potential Cause Troubleshooting Steps
Degradation Products 1. Identify Degradants: The primary degradation product of this compound-methyl is the corresponding acid, this compound.[4][5] Other photoproducts can also form.[10] Check for peaks that correspond to the mass or retention time of these known degradants. 2. Review Solution History: Assess the age and storage conditions of the solution. Older or improperly stored solutions are more likely to have degraded.
Contamination 1. Solvent Blank: Run a blank injection of the solvent used to prepare the solution to check for contamination. 2. System Cleanliness: Ensure the HPLC/LC-MS system, particularly the injector and column, is clean.

Quantitative Stability Data

The stability of haloxyfop is highly dependent on pH. The following table summarizes the hydrolysis half-life (DT₅₀) of haloxyfop-P-methyl in aqueous solutions at different pH levels and temperatures.

pHTemperature (°C)Half-life (DT₅₀)Primary ProductReference(s)
420Stable-[5]
522161 daysThis compound Acid[5][9]
525141 daysThis compound Acid[5][9]
72043 daysThis compound Acid[5]
72216 daysThis compound Acid[5][9]
72518 daysThis compound Acid[5][9]
9200.63 days (15.1 hours)This compound Acid[5]
922< 1 dayThis compound Acid[9]

Key Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Apparatus and Reagents:

    • This compound analytical standard

    • HPLC-grade acetonitrile

    • Analytical balance

    • Class A volumetric flasks

    • Amber glass storage vials with PTFE-lined screw caps

  • Procedure:

    • Allow the this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the standard (e.g., 10 mg) into a volumetric flask (e.g., 10 mL).

    • Record the exact weight.

    • Add a small amount of acetonitrile to dissolve the solid.

    • Once fully dissolved, fill the flask to the calibration mark with acetonitrile.

    • Mix the solution thoroughly by inverting the flask multiple times. This is your primary stock solution (e.g., 1000 µg/mL).

    • To minimize degradation from repeated use, dispense the stock solution into smaller volume aliquots in amber glass vials.

    • Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the vials in a freezer at ≤ -20°C and protected from light.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for quantifying this compound. It should be optimized and validated for your specific instrumentation and needs.[2]

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.[2]

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with an acid modifier like 0.1% acetic or phosphoric acid to ensure sharp peak shape.[2][13]

    • Flow Rate: 1.0 - 1.5 mL/min.[13]

    • Detection Wavelength: 280 nm.[13]

    • Column Temperature: 35°C.[13]

    • Injection Volume: 10 µL.[13]

  • Procedure:

    • Prepare Working Standards: Create a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the primary stock solution with the mobile phase.[2]

    • Prepare Sample: Dilute your stored this compound solution with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Analysis:

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

      • Inject the working standards in order of increasing concentration.

      • Inject your prepared sample. It is good practice to bracket your sample injection with injections of a standard for verification.

    • Quantification:

      • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

      • Determine the concentration of your sample by interpolating its peak area on the calibration curve.

Visual Guides

cluster_Start Problem Identification cluster_Investigation Troubleshooting Workflow cluster_Conclusion Resolution start Inconsistent results or low concentration of This compound solution check_storage Review Storage Conditions: - Temperature (≤ -20°C)? - Light protection (amber vial)? - Tightly sealed? start->check_storage check_prep Review Solution Preparation: - Correct solvent (e.g., ACN)? - Aqueous solution pH (alkaline?)? - Accurate weighing/dilution? check_storage->check_prep  Storage OK? [Yes] degraded Conclusion: Solution has degraded. Action: Prepare fresh stock solution. (See Protocol 1) check_storage->degraded  Storage OK? [No]   reanalyze Re-analyze Solution (See Protocol 2) check_prep->reanalyze  Prep OK? [Yes] prep_error Conclusion: Preparation error. Action: Prepare fresh stock solution with careful technique. check_prep->prep_error  Prep OK? [No] reanalyze->degraded  Concentration OK? [No] ok Conclusion: Solution is stable. Action: Investigate other experimental variables. reanalyze->ok  Concentration OK? [Yes]

Caption: Troubleshooting workflow for unstable this compound solutions.

cluster_Pathway Simplified Degradation Pathway of this compound-Methyl cluster_Factors Degradation Factors parent This compound-Methyl (Proherbicide) acid This compound Acid (Active Herbicide) parent->acid Ester Cleavage photo_products Other Photoproducts (e.g., Pyridinol, Phenol) parent->photo_products hydrolysis Hydrolysis (Accelerated by high pH) hydrolysis->parent photolysis Photolysis (UV Light / Sunlight) photolysis->parent

Caption: Key degradation pathways for this compound-Methyl.

References

Validation & Comparative

Comparing Apples and Oranges: A Guide to the Cross-Reactivity of Anti-Haloxyfop Antibodies with Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of anti-haloxyfop antibodies with its structural analogues, supported by experimental data and detailed protocols. This information is critical for the accurate development and validation of immunoassays for the detection of the herbicide haloxyfop.

Haloxyfop is a selective herbicide widely used to control grass weeds in broad-leaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides and exists as a racemic mixture of two enantiomers, with the R-enantiomer (haloxyfop-P) being the herbicidally active form. In environmental and biological matrices, haloxyfop can be present as the parent acid or as its methyl or ethoxyethyl esters. Consequently, antibodies developed for haloxyfop immunoassays must be well-characterized for their binding affinity to these different forms to ensure accurate quantification.

Performance Comparison: Cross-Reactivity Data

The specificity of an antibody is determined by its ability to distinguish between the target analyte and other structurally similar compounds. This is quantified as percent cross-reactivity. An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed to assess the cross-reactivity of a polyclonal antibody raised against haloxyfop-P-methyl.

The following table summarizes the cross-reactivity of this antibody with haloxyfop and its analogues. The data is derived from an ic-ELISA where the concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined. The cross-reactivity (%) is calculated using the formula:

Cross-Reactivity (%) = (IC50 of Haloxyfop-P-methyl / IC50 of Analogue) x 100

CompoundStructureIC50 (mg/L)Cross-Reactivity (%)
Haloxyfop-P-methyl 0.0419100
Haloxyfop (acid)>100<0.04
Other Herbicides Various structures within the same or different chemical classes.>100<0.04

Data sourced from a study on the development of an ELISA for haloxyfop-P-methyl.

The results clearly indicate that the polyclonal antibody is highly specific for the methyl ester form of haloxyfop-P. The cross-reactivity with the parent acid form, haloxyfop, is negligible. This high degree of specificity is crucial for researchers who need to specifically detect and quantify the ester form of the herbicide without interference from its primary metabolite.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for replicating and validating these findings. The following is a representative protocol for an indirect competitive ELISA used to determine the cross-reactivity of anti-haloxyfop antibodies.

Protocol: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

1. Reagent Preparation:

  • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6.

  • Washing Buffer: Phosphate-buffered saline (PBS, 0.01 M, pH 7.4) containing 0.05% (v/v) Tween 20 (PBST).

  • Blocking Buffer: PBST containing 5% (w/v) non-fat skimmed milk.

  • Antibody Dilution Buffer: PBST.

  • Substrate Solution: A solution of 3,3',5,5'-tetramethylbenzidine (TMB) and hydrogen peroxide.

  • Stopping Solution: 2 M Sulfuric Acid (H₂SO₄).

2. Plate Coating: a. Dilute the coating antigen (hapten-protein conjugate) to an optimal concentration in coating buffer. b. Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. c. Incubate the plate overnight at 4°C.

3. Washing and Blocking: a. Wash the plate three times with washing buffer. b. Add 200 µL of blocking buffer to each well. c. Incubate for 2 hours at 37°C.

4. Competitive Reaction: a. Wash the plate three times with washing buffer. b. Add 50 µL of standard solution (haloxyfop-P-methyl) or competing analogue (e.g., haloxyfop acid) at various concentrations to the wells. c. Immediately add 50 µL of the primary antibody (anti-haloxyfop-P-methyl polyclonal antibody) diluted in antibody dilution buffer. d. Incubate for 1 hour at 37°C.

5. Secondary Antibody Incubation: a. Wash the plate four times with washing buffer. b. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions, to each well. c. Incubate for 1 hour at 37°C.

6. Signal Development and Measurement: a. Wash the plate five times with washing buffer. b. Add 100 µL of the substrate solution to each well. c. Incubate for 15 minutes at 37°C in the dark. d. Stop the reaction by adding 50 µL of stopping solution to each well. e. Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis: a. Plot the absorbance values against the logarithm of the analyte concentration. b. Determine the IC50 value for haloxyfop-P-methyl and each of the tested analogues. c. Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflow for developing and performing the competitive immunoassay.

ELISA_Workflow cluster_prep Preparation cluster_assay ic-ELISA Protocol Hapten Hapten Synthesis Conjugation Hapten-Protein Conjugation Hapten->Conjugation Immunization Immunization Conjugation->Immunization Antibody Antibody Purification Immunization->Antibody Competition Competitive Reaction (Antibody + Analyte) Antibody->Competition Coating Plate Coating (Hapten-Protein) Blocking Blocking Coating->Blocking Blocking->Competition Secondary_Ab Secondary Ab (HRP-conjugate) Competition->Secondary_Ab Substrate Substrate Addition (TMB) Secondary_Ab->Substrate Read Read Absorbance (450 nm) Substrate->Read

Caption: Workflow for antibody production and ic-ELISA.

Competitive_Principle cluster_high_conc High Analyte Concentration cluster_low_conc Low Analyte Concentration Ab1 Ab Analyte1 An Ab1->Analyte1 Binds free analyte Well1 Coated Antigen label_low Low Signal Ab2 Ab Well2 Coated Antigen Ab2->Well2 Binds to coated antigen label_high High Signal

A Comparative Efficacy Analysis of (-)-Haloxyfop and Other Aryloxyphenoxypropionate "Fop" Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data on the performance of (-)-Haloxyfop and its chemical counterparts—quizalofop, fenoxaprop, fluazifop, clodinafop, and diclofop—reveals nuances in their effectiveness in controlling grassy weeds in various broadleaf crops. This guide synthesizes key findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of these widely used herbicides.

The aryloxyphenoxypropionate "fop" herbicides are a class of post-emergence herbicides that selectively control grass weeds in broadleaf crops. Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in susceptible grass species.[1] This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the weed.[1] While sharing a common mechanism, the efficacy of individual "fop" herbicides can vary depending on the target weed species, application rate, environmental conditions, and the specific crop.

Quantitative Efficacy Comparison

The following tables summarize quantitative data from field trials comparing the performance of this compound with other "fop" herbicides in terms of weed control, crop yield, and phytotoxicity.

Table 1: Efficacy of "Fop" Herbicides on Grassy Weed Control in Soybean

HerbicideApplication Rate (g a.i./ha)Weed SpeciesWeed Control Efficiency (%)Weed Density (no./m²)Weed Dry Matter (g/m²)
This compound 100Eleusine indica, Digitaria sanguinalis, Eragrostis japonica95.5 - 96.55.8 - 6.54.5 - 5.2
125Eleusine indica, Digitaria sanguinalis, Eragrostis japonica97.5 - 98.34.2 - 5.13.3 - 4.1
Quizalofop-ethyl 50Eleusine indica, Digitaria sanguinalis, Eragrostis japonica92.1 - 93.57.2 - 8.16.8 - 7.5
Fenoxaprop-p-ethyl 100Eleusine indica, Digitaria sanguinalis, Eragrostis japonica90.5 - 92.08.0 - 8.97.9 - 8.8

Data synthesized from a study by Singh et al. (2017) conducted over two years.[2][3]

Table 2: Impact of "Fop" Herbicides on Soybean Yield

HerbicideApplication Rate (g a.i./ha)Seed Yield ( kg/ha )
This compound 1002250 - 2350
1252300 - 2400
Quizalofop-ethyl 502100 - 2200
Fenoxaprop-p-ethyl 1002050 - 2150
Weed-free control -2400 - 2500
Weedy control -1300 - 1400

Data synthesized from a study by Singh et al. (2017).[2][3]

Experimental Protocols

The data presented in this guide are based on standardized field trial methodologies. A generalized protocol for such experiments is outlined below.

1. Experimental Design: The experiments are typically conducted using a randomized complete block design (RCBD) with three or four replications.[2] This design helps to minimize the effects of field variability.

2. Plot Size and Crop Management: Individual plot sizes are established, and the crop (e.g., soybean, blackgram) is sown according to local agronomic practices. Standard fertilizer application and irrigation are maintained throughout the trial.

3. Herbicide Application: Herbicides are applied post-emergence at the recommended growth stage of the weeds (typically 2-4 leaf stage).[4] Applications are made using a calibrated knapsack sprayer fitted with a flat fan nozzle to ensure uniform coverage.[2] Spray volume can range from 300 to 500 L/ha depending on the specific protocol. Adjuvants, such as non-ionic surfactants or crop oil concentrates, are often added to the spray solution to enhance herbicide efficacy, as recommended by the product label.

4. Data Collection:

  • Weed Control Efficacy: Assessed visually as a percentage of weed control compared to an untreated control plot at various intervals after application (e.g., 15, 30, and 45 days after treatment).

  • Weed Density and Dry Matter: Quadrats of a specified size (e.g., 0.25 m²) are used to count the number of weeds and to collect above-ground weed biomass. The collected biomass is then oven-dried to a constant weight.

  • Crop Phytotoxicity: Crop injury is visually assessed on a scale of 0 to 100, where 0 indicates no injury and 100 indicates complete crop death.[5] Symptoms such as stunting, chlorosis, and necrosis are recorded.

  • Crop Yield: At maturity, the crop from a designated net plot area is harvested, and the seed yield is recorded and adjusted to a standard moisture content.

5. Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests, such as Duncan's Multiple Range Test (DMRT) or Tukey's HSD, are used to compare treatment means.

Mechanism of Action and Signaling Pathway

The "fop" herbicides target the Acetyl-CoA Carboxylase (ACCase) enzyme, which is pivotal in the biosynthesis of fatty acids. By inhibiting this enzyme, these herbicides disrupt the production of lipids essential for cell membrane formation, particularly in the meristematic tissues of grasses. This leads to a cessation of growth, chlorosis, and eventual necrosis of the susceptible weed.

ACCase_Inhibition_Pathway cluster_herbicide_action Herbicide Action cluster_biosynthesis Fatty Acid Biosynthesis cluster_cellular_effect Cellular Effect Herbicide This compound & other 'fop' herbicides ACCase Acetyl-CoA Carboxylase (ACCase) in Grass Weeds Herbicide->ACCase Inhibition MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Growth_Arrest Growth Arrest Membranes->Growth_Arrest Disruption Necrosis Necrosis & Weed Death Growth_Arrest->Necrosis

Mechanism of Action of "Fop" Herbicides

Experimental Workflow

The successful execution of a herbicide efficacy trial follows a structured workflow to ensure reliable and reproducible results.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Define Objectives & Treatments B Select Site & Experimental Design (RCBD) A->B C Plot Layout & Crop Sowing B->C D Herbicide Application (Post-emergence) C->D E Crop & Weed Management (Irrigation, etc.) D->E F Weed Control & Phytotoxicity Assessment E->F G Weed Density & Biomass Sampling F->G H Crop Yield Measurement G->H I Statistical Analysis (ANOVA) H->I J Data Interpretation & Report Generation I->J

Generalized Experimental Workflow for Herbicide Efficacy Trials

References

Unraveling Stereoselectivity: (-)-Haloxyfop Outperforms Racemic Mixture in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

The herbicidal efficacy of haloxyfop is predominantly attributed to its (-)-enantiomer, also known as haloxyfop-P or the (R)-isomer. Comparative bioassays consistently demonstrate that (-)-haloxyfop is significantly more potent than its racemic mixture, which contains both the active (R)- and the largely inactive (S)-enantiomers. This heightened activity allows for lower application rates of the enantiopure product to achieve the same level of weed control as the racemic form, thereby reducing the chemical load on the environment.

The primary mechanism of action for haloxyfop is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3][4][5][6][7][8][9][10] This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for building cell membranes, particularly in rapidly growing meristematic tissues.[8] By blocking ACCase, this compound disrupts lipid production in susceptible grass species, leading to a cessation of growth and eventual plant death.[8] Dicotyledonous plants are generally tolerant to haloxyfop due to possessing a less sensitive form of the ACCase enzyme.[2][10]

Comparative Efficacy in Bioassays

While both this compound and its racemic mixture target ACCase, the (S)-enantiomer exhibits minimal herbicidal activity.[5] Laboratory and field studies have shown the (S)-enantiomer to be up to 1000-fold less active than the (R)-enantiomer when applied to foliage.[2][11] This disparity in activity is clearly illustrated in enzyme inhibition assays.

Compound Description Relative ACCase Inhibition
This compound (R-enantiomer) The herbicidally active enantiomer.High
Racemic Haloxyfop A 1:1 mixture of (R)- and (S)-enantiomers.Moderate
(+)-Haloxyfop (S-enantiomer) The largely inactive enantiomer.Very Low

Note: This table provides a qualitative summary based on dose-response curves. The activity of the racemic mixture is approximately half that of the pure (R)-enantiomer, as the (S)-enantiomer contributes negligibly to the overall effect.

Interestingly, the efficacy of the (S)-enantiomer can match that of the (R)-enantiomer in pre-emergence soil applications. This is due to the microbial-mediated inversion of the inactive (S)-enantiomer to the active (R)-enantiomer in the soil.[2][11] However, this conversion does not occur within the plant tissues themselves.[11]

Experimental Protocols

To assess and compare the herbicidal activity of this compound and its racemic mixture, standardized bioassays are employed. The following are detailed methodologies for common in-vitro and whole-plant experiments.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in-vitro assay directly measures the inhibitory effect of the compounds on the ACCase enzyme.

  • Enzyme Extraction : Isolate ACCase from the chloroplasts of a susceptible grass species, such as corn (Zea mays) seedlings.

  • Reaction Mixture : Prepare a reaction mixture containing the enzyme extract, ATP, MgCl₂, acetyl-CoA, and radiolabeled bicarbonate (H¹⁴CO₃⁻).

  • Inhibitor Addition : Add varying concentrations of this compound, racemic haloxyfop, and (+)-haloxyfop to the reaction mixtures.

  • Incubation : Initiate the reaction by adding acetyl-CoA and incubate at a controlled temperature (e.g., 30°C).

  • Reaction Termination : Stop the reaction by adding a strong acid, like HCl.

  • Quantification : Measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Data Analysis : Calculate the percentage of enzyme inhibition relative to a control without any herbicide. Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[12]

Whole-Plant Pot Bioassay

This assay evaluates the overall herbicidal effect on living plants under controlled conditions.

  • Plant Cultivation : Grow a susceptible grass species, such as wild oat (Avena fatua), in pots with a standardized soil mixture within a controlled environment (greenhouse or growth chamber).

  • Herbicide Application : At the 2-3 leaf stage, apply a range of doses of this compound and racemic haloxyfop using a laboratory sprayer to ensure even foliage coverage. Include an untreated control group.

  • Incubation Period : Maintain the treated plants in the controlled environment for a period of 14 to 21 days.

  • Data Collection :

    • Visual Assessment : Score the plants for signs of injury, such as chlorosis, necrosis, and stunting.

    • Biomass Measurement : Harvest the above-ground plant material and record the fresh weight. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight.

  • Data Analysis : Calculate the percent growth reduction for each treatment relative to the untreated control. Use this data to generate dose-response curves and calculate the GR50 (the dose required to cause a 50% reduction in plant growth).[12]

Visualizing the Mode of Action and Experimental Process

To further elucidate the concepts discussed, the following diagrams illustrate the ACCase inhibition pathway and a typical experimental workflow for a whole-plant bioassay.

Caption: Mechanism of action of this compound via inhibition of ACCase.

Bioassay_Workflow start Start germination Seed Germination and Seedling Growth (e.g., to 2-4 leaf stage) start->germination application Herbicide Application (Range of concentrations for This compound & Racemic Mixture) germination->application incubation Incubation in Controlled Environment (e.g., 14-21 days) application->incubation data_collection Data Collection (Visual Injury, Survival, Biomass Measurement) incubation->data_collection data_analysis Data Analysis (Dose-Response Curves, GR50 Calculation) data_collection->data_analysis end End data_analysis->end

Caption: Workflow for a whole-plant herbicidal bioassay.

References

A Validated LC-MS/MS Method for the Determination of Total (-)-Haloxyfop: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a newly validated analytical method for the determination of total (-)-Haloxyfop against two established alternative methods. The primary focus of the new method is to quantify the total residue of this compound, including its various ester forms, by incorporating a hydrolysis step that converts all derivatives to the parent acid. This approach offers a more comprehensive assessment of Haloxyfop residues in various matrices. The alternative methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are also discussed, highlighting their applications and performance characteristics for the analysis of specific Haloxyfop esters.

Comparison of Analytical Methods for this compound

The following table summarizes the key performance indicators for the new LC-MS/MS method for total this compound and the alternative HPLC-UV and GC-MS methods for Haloxyfop esters.

ParameterNew Method: LC-MS/MS for Total this compoundAlternative Method 1: HPLC-UV for this compound-P-methylAlternative Method 2: GC-MS for this compound-methyl
Analyte Total this compound (after hydrolysis)This compound-P-methylThis compound-methyl (after derivatization)
Limit of Quantification (LOQ) 0.003 mg/kg[1][2]0.03 - 0.1 mg/kg[1]0.48 mg/kg[3]
Accuracy (Recovery %) 92.2 - 114%[1][2]92.2 - 114%[1]90 - 110%[3]
Precision (RSD %) ≤ 14%[1][2]< 15%[1]< 12%[3]
Linearity (R²) > 0.99> 0.99[3]> 0.99[3]
Sample Preparation Alkaline Hydrolysis, QuEChERSDilution, FiltrationQuEChERS, Derivatization
Instrumentation LC-MS/MSHPLC-UVGC-MS
Specificity HighModerateHigh
Throughput ModerateHighLow to Moderate

Signaling Pathway of this compound

This compound is a selective herbicide that targets the enzyme Acetyl-CoA Carboxylase (ACCase) in monocotyledonous plants (grasses).[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting ACCase, this compound disrupts lipid synthesis, leading to the death of the plant.[4]

G cluster_0 Mechanism of Action of this compound Haloxyfop This compound ACCase Acetyl-CoA Carboxylase (ACCase) Haloxyfop->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes CellMembrane Cell Membrane Integrity FattyAcid->CellMembrane Essential for PlantDeath Plant Death CellMembrane->PlantDeath Disruption leads to

Mechanism of action of this compound.

Experimental Protocols

New Method: LC-MS/MS for Total this compound

This method is designed for the low-level analysis of total haloxyfop in complex matrices.

1. Sample Preparation (Alkaline Hydrolysis and QuEChERS) [1][2]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanolic sodium hydroxide and vortex for 1 minute.

  • Incubate in a water bath at 50°C for 30 minutes to hydrolyze Haloxyfop esters to the parent acid.

  • Cool the sample to room temperature.

  • Add 10 mL of acetonitrile and a salt mixture of 4 g magnesium sulfate and 1 g sodium chloride.

  • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing 150 mg of magnesium sulfate and 50 mg of C18 sorbent (dispersive solid-phase extraction cleanup).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for Haloxyfop.

Alternative Method 1: HPLC-UV for this compound-P-methyl

This method is suitable for the quantification of the active R-enantiomer in technical materials and formulations.[6]

1. Sample Preparation

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a mixture of heptane and isopropanol (e.g., 80:20 v/v).

  • Dilute to a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm filter.

2. HPLC-UV Analysis [6][7]

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralcel OK, 250 mm x 4.6 mm, 10 µm particle size.[6]

  • Mobile Phase: A mixture of heptane, isopropanol, and methanol (e.g., 80:10:10 v/v/v).[6]

  • Flow Rate: 1.1 to 1.8 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection: UV at 280 nm.[6]

  • Injection Volume: 10 µL.[6]

Alternative Method 2: GC-MS for this compound-methyl

This method requires derivatization to make the analyte volatile for GC analysis.

1. Sample Preparation

  • Extract the sample using the QuEChERS method with acetonitrile.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent (e.g., trimethylsilyl (TMS)) and heat to form the derivative.

  • Reconstitute the sample in a suitable solvent (e.g., hexane).

2. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation.

  • Carrier Gas: Helium.

  • Ionization: Electron Impact (EI).

  • Detection: Monitor for characteristic ions of the derivatized Haloxyfop-methyl.

Experimental Workflow for the New LC-MS/MS Method

The following diagram illustrates the logical flow of the new validated method for the determination of total this compound.

G cluster_1 Experimental Workflow: Total this compound by LC-MS/MS Start Sample Homogenization Hydrolysis Alkaline Hydrolysis (Conversion to Parent Acid) Start->Hydrolysis Extraction QuEChERS Extraction (Acetonitrile) Hydrolysis->Extraction Cleanup Dispersive SPE Cleanup (MgSO4, C18) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Workflow for the analysis of total this compound.

References

Navigating Herbicide Interactions: A Comparative Guide to (-)-Haloxyfop Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of post-emergence herbicides is paramount in modern agriculture. (-)-Haloxyfop, a potent aryloxyphenoxypropionate herbicide, is widely utilized for the control of grass weeds. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. However, the performance of this compound can be significantly altered when applied in combination with other herbicides. These interactions can be synergistic, resulting in enhanced weed control, or antagonistic, leading to reduced efficacy. This guide provides an objective comparison of synergistic and antagonistic effects observed with this compound mixtures, supported by experimental data, to aid researchers in the development of effective weed management strategies.

Antagonistic Interactions: The Case of Auxin Herbicides

Tank mixtures of ACCase inhibitors like this compound with synthetic auxin herbicides, such as dicamba and 2,4-D, frequently result in an antagonistic response, particularly on grass weed species. This antagonism can lead to a significant reduction in the control of target weeds.

A study conducted by Carvalho et al. (2020) investigated the interaction between dicamba and haloxyfop on four different weed species. The results demonstrated that while some combinations were additive, a notable number of antagonistic interactions were observed, depending on the herbicide dose, weed species, and evaluation time.[1]

Quantitative Data Summary: Dicamba and this compound Mixtures

The following tables summarize the percentage of control and dry matter reduction of sourgrass (Digitaria insularis) and goosegrass (Eleusine indica) at 28 days after application (DAA) with various concentrations of dicamba and this compound, as reported by Carvalho et al. (2020).[1]

Table 1: Percentage Control of Sourgrass (Digitaria insularis) 28 DAA [1]

Dicamba (g ha⁻¹)This compound (g ha⁻¹)Observed Control (%)Expected Control (%)Interaction
1201589.096.2Antagonistic
2401593.496.2Antagonistic
4801591.496.2Antagonistic
12030100.098.6Additive
24030100.098.6Additive
48030100.098.6Additive

Table 2: Dry Matter of Goosegrass (Eleusine indica) at 28 DAA ( g/plot ) [1]

Dicamba (g ha⁻¹)This compound (g ha⁻¹)Observed Dry Matter (g)
007.86
0151.71
0301.21
0601.02
120152.65
240151.56
480152.16
120301.12
240301.92
480301.76

Note: The expected control is calculated based on the efficacy of each herbicide applied alone. An observed control significantly lower than the expected control indicates antagonism.

Synergistic Interactions: A Case Study with Flumetsulam

In contrast to the antagonism observed with auxin herbicides, synergistic effects can be achieved when this compound is mixed with other classes of herbicides. A patent for a complex herbicide containing haloxyfop-R-methyl (the active enantiomer of haloxyfop) and flumetsulam, an acetolactate synthase (ALS) inhibitor, reports a significant synergistic effect on annual dicotyledonous weeds.

The synergy was evaluated using the co-toxicity coefficient method, where a value greater than 120 indicates a synergistic effect. The study found that mixtures of haloxyfop-R-methyl and flumetsulam in ratios from 2:1 to 5:1 exhibited synergism, with the most significant effect observed at a 3:1 ratio.

Quantitative Data Summary: Haloxyfop-R-methyl and Flumetsulam Mixture

The following table presents the co-toxicity coefficients for different ratios of haloxyfop-R-methyl and flumetsulam.

Table 3: Co-toxicity Coefficients of Haloxyfop-R-methyl and Flumetsulam Mixtures

TreatmentHaloxyfop-R-methyl : Flumetsulam RatioCo-toxicity CoefficientInteraction
D2:1125.73Synergistic
E3:1181.36Significant Synergism
F4:1147.98Synergistic
G5:1139.00Synergistic

Experimental Protocols

Whole-Plant Herbicide Interaction Bioassay

A detailed, step-by-step protocol for conducting a whole-plant bioassay to evaluate the interaction of herbicide mixtures is crucial for obtaining reliable and reproducible results.

1. Plant Material and Growth Conditions:

  • Select a weed species known to be susceptible to the herbicides being tested.

  • Grow the plants from seed in pots containing a standardized soil or potting mix.

  • Maintain the plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.

  • Ensure uniform growth of the plants to the desired stage for herbicide application (e.g., 2-4 leaf stage or early tillering).

2. Herbicide Preparation and Application:

  • Prepare stock solutions of each herbicide using a suitable solvent.

  • Create a series of dilutions to test a range of doses for each herbicide individually and in combination.

  • Apply the herbicides using a laboratory-grade sprayer calibrated to deliver a precise volume of spray solution per unit area.

  • Include an untreated control group for comparison.

3. Experimental Design and Data Collection:

  • Arrange the experimental units (pots) in a completely randomized design or a randomized complete block design with multiple replications (typically 4-6).

  • At predetermined intervals after application (e.g., 7, 14, 21, and 28 days), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).

  • At the final assessment, harvest the above-ground biomass of the plants in each pot.

  • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

4. Data Analysis:

  • Analyze the percentage control and dry matter data using appropriate statistical methods (e.g., ANOVA).

  • Calculate the expected response for the herbicide mixtures using a reference model, such as Colby's method.

  • Compare the observed response to the expected response to determine if the interaction is synergistic, antagonistic, or additive.

Visualization of Interaction Mechanisms

The following diagrams illustrate the proposed mechanisms of action and interaction for antagonistic and synergistic mixtures of this compound.

Caption: Proposed antagonistic mechanism of auxin herbicides on this compound.

Caption: Synergistic interaction of this compound and flumetsulam.

Experimental_Workflow start Start plant_prep Plant Preparation (Seeding, Growth to Target Stage) start->plant_prep herbicide_prep Herbicide Preparation (Stock Solutions, Dilutions, Mixtures) plant_prep->herbicide_prep application Herbicide Application (Calibrated Sprayer) herbicide_prep->application incubation Incubation (Controlled Environment) application->incubation data_collection Data Collection (Visual Assessment, Biomass Measurement) incubation->data_collection analysis Data Analysis (Statistical Analysis, Colby's Method) data_collection->analysis results Determine Interaction (Synergistic, Antagonistic, Additive) analysis->results end End results->end

Caption: General workflow for a whole-plant herbicide interaction bioassay.

References

A Comparative Guide to the Transcriptomic Impact of (-)-Haloxyfop and Glyphosate on Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of late 2025, a direct comparative transcriptomic study analyzing the effects of (-)-haloxyfop and other herbicides on the same plant species under identical conditions is not publicly available. This guide, therefore, presents a meta-comparison based on the established modes of action and findings from separate transcriptomic studies on different herbicides. The comparison focuses on this compound, an aryloxyphenoxypropionate herbicide, and glyphosate (B1671968), a widely used herbicide with a different mechanism of action.

Introduction

This compound and glyphosate are two broadly utilized herbicides that control unwanted plant growth through distinct molecular mechanisms. This compound is a selective herbicide primarily targeting grasses, while glyphosate is a non-selective herbicide with a broad spectrum of activity.[1] Understanding their different impacts on the plant transcriptome is crucial for researchers in weed science, crop protection, and drug development. This guide provides a comparative overview of their modes of action, physiological effects, and the consequent transcriptomic responses they elicit in plants.

Modes of Action: A Tale of Two Pathways

The fundamental difference between this compound and glyphosate lies in the specific biochemical pathways they disrupt.

  • This compound: Inhibitor of Fatty Acid Synthesis: this compound belongs to the aryloxyphenoxypropionate ("fop") chemical family, which are Group 1 herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme.[2] This enzyme is located in the plastids and catalyzes the first committed step in de novo fatty acid biosynthesis.[3][4] By blocking ACCase, this compound prevents the formation of malonyl-CoA, a critical building block for fatty acids.[5] These fatty acids are essential for building cell membranes and for the synthesis of various other vital molecules.[6] The inhibition of ACCase ultimately leads to a breakdown of cell membrane integrity, particularly in rapidly growing meristematic tissues, causing cell leakage and plant death.[6][7] The selectivity of this compound for grasses is due to differences in the structure of the ACCase enzyme between monocots (grasses) and dicots (broadleaf plants).[5]

  • Glyphosate: Inhibitor of Aromatic Amino Acid Synthesis: Glyphosate, a Group 9 herbicide, targets and inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[8][9][10] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[11][12] These amino acids are not only essential for protein synthesis but also serve as precursors for a multitude of secondary metabolites crucial for plant defense and development, such as lignins, alkaloids, and flavonoids.[13] The shikimate pathway is absent in animals, which is a primary reason for glyphosate's relatively low direct toxicity to mammals.[9] Inhibition of EPSP synthase leads to the accumulation of shikimate and a systemic starvation of aromatic amino acids, ultimately resulting in the cessation of growth and plant death.[11][14]

Comparative Summary of Herbicide Characteristics

FeatureThis compoundGlyphosate
Herbicide Group Group A / Group 1 (ACCase Inhibitor)Group G / Group 9 (EPSPS Inhibitor)
Chemical Family Aryloxyphenoxypropionate ("fop")Glycine derivative
Target Enzyme Acetyl-CoA Carboxylase (ACCase)[1][2]5-enolpyruvylshikimate-3-phosphate (EPSP) synthase[8][9][10]
Inhibited Pathway Fatty Acid Biosynthesis[3][4]Shikimate Pathway (Aromatic Amino Acid Biosynthesis)[11][12]
Selectivity Selective against most grass species[1]Non-selective[8]
Translocation Systemic, translocated in xylem and phloem to meristems[1]Systemic, translocated in phloem to growing points[15]

Experimental Protocols for Comparative Transcriptomics

While a direct comparative study is unavailable, a hypothetical experimental protocol for such a study would involve the following key steps. This workflow is generalized from typical RNA-seq experiments in plants.

Plant Material and Growth Conditions:

  • Arabidopsis thaliana (ecotype Col-0) seeds would be surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Seedlings would be grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Two-week-old seedlings would be transferred to a liquid MS medium for herbicide treatment.

Herbicide Treatment:

  • Seedlings would be treated with a sub-lethal concentration of this compound, glyphosate, or a mock control (solvent only).

  • Tissue samples (e.g., whole seedlings or specific tissues like leaves and roots) would be harvested at various time points after treatment (e.g., 6, 24, and 48 hours).

  • Samples would be immediately frozen in liquid nitrogen and stored at -80°C.

RNA Extraction and Sequencing:

  • Total RNA would be extracted from the frozen tissue using a suitable kit (e.g., RNeasy Plant Mini Kit).

  • RNA quality and quantity would be assessed using a spectrophotometer and a bioanalyzer.

  • mRNA would be isolated and used to construct sequencing libraries.

  • The libraries would be sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis:

  • Raw sequencing reads would be quality-checked and trimmed.

  • Reads would be aligned to the Arabidopsis thaliana reference genome.

  • Gene expression levels would be quantified, and differentially expressed genes (DEGs) between herbicide-treated and control samples would be identified.

  • Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) would be performed to identify biological processes and pathways affected by each herbicide.

G Generalized Experimental Workflow for Herbicide Transcriptomics cluster_growth Plant Growth cluster_treatment Herbicide Treatment cluster_sequencing RNA Sequencing cluster_analysis Data Analysis seed Arabidopsis thaliana Seeds seedling Seedling Growth in Controlled Environment seed->seedling treatment Apply this compound, Glyphosate, or Mock Control seedling->treatment sampling Harvest Samples at Time Points treatment->sampling rna_extraction RNA Extraction sampling->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Read Quality Control sequencing->quality_control alignment Alignment to Reference Genome quality_control->alignment deg_analysis Differential Gene Expression Analysis alignment->deg_analysis pathway_analysis GO & Pathway Enrichment deg_analysis->pathway_analysis

A generalized workflow for a comparative transcriptomics study of herbicide effects in plants.

Expected Transcriptomic Responses and Affected Signaling Pathways

Based on their distinct modes of action, this compound and glyphosate are expected to trigger different downstream transcriptomic changes.

This compound:

The inhibition of ACCase and the subsequent disruption of fatty acid biosynthesis would likely lead to:

  • Down-regulation of genes involved in fatty acid and lipid biosynthesis: As the primary pathway is blocked, a feedback mechanism may reduce the expression of genes encoding enzymes in this pathway.

  • Up-regulation of stress-responsive genes: The breakdown of cell membranes would induce significant cellular stress. This would likely trigger the up-regulation of genes involved in:

    • Oxidative stress response: Production of reactive oxygen species (ROS) due to membrane damage would activate genes encoding antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidases.

    • Cell death and senescence: Genes associated with programmed cell death and senescence pathways would likely be induced as the cell damage becomes irreversible.

    • General stress-response pathways: Genes encoding heat shock proteins (HSPs) and other chaperones may be up-regulated to manage protein misfolding caused by cellular stress.

G This compound Mode of Action and Downstream Effects haloxyfop This compound accase Acetyl-CoA Carboxylase (ACCase) haloxyfop->accase Inhibits fatty_acid_synthesis Fatty Acid Biosynthesis Blocked accase->fatty_acid_synthesis Leads to membrane_disruption Cell Membrane Disruption fatty_acid_synthesis->membrane_disruption Causes oxidative_stress Oxidative Stress (ROS) membrane_disruption->oxidative_stress Induces cell_death Cell Death membrane_disruption->cell_death Results in oxidative_stress->cell_death Results in

A simplified diagram of the molecular cascade initiated by this compound.

Glyphosate:

The inhibition of EPSP synthase and the shikimate pathway would be expected to cause:

  • Up-regulation of genes in the shikimate pathway: The depletion of aromatic amino acids often leads to a feedback response that attempts to compensate by increasing the expression of genes in the blocked pathway, including EPSPS itself in sensitive plants.[16]

  • Deregulation of carbon metabolism: With the shikimate pathway consuming a significant portion of fixed carbon, its blockage can lead to widespread changes in carbon allocation and the expression of genes related to primary and secondary metabolism.[11]

  • Down-regulation of genes dependent on aromatic amino acids: The lack of phenylalanine, tyrosine, and tryptophan would lead to a decrease in protein synthesis and the down-regulation of genes involved in the production of secondary metabolites derived from these amino acids, such as flavonoids and lignin.

  • Up-regulation of genes related to amino acid starvation and general stress: The plant would likely activate a general amino acid starvation response, leading to the up-regulation of genes involved in amino acid transport and catabolism. Genes related to oxidative stress may also be induced as a secondary effect of metabolic disruption.

G Glyphosate Mode of Action and Downstream Effects glyphosate Glyphosate epsps EPSP Synthase glyphosate->epsps Inhibits shikimate_pathway Shikimate Pathway Blocked epsps->shikimate_pathway Leads to aa_depletion Aromatic Amino Acid Depletion shikimate_pathway->aa_depletion Causes protein_synthesis Inhibition of Protein Synthesis aa_depletion->protein_synthesis secondary_metabolism Disruption of Secondary Metabolism aa_depletion->secondary_metabolism growth_cessation Cessation of Growth protein_synthesis->growth_cessation secondary_metabolism->growth_cessation

A simplified diagram of the molecular cascade initiated by glyphosate.

Conclusion

While a direct, quantitative comparison of the transcriptomic effects of this compound and glyphosate is hampered by a lack of dedicated comparative studies, their distinct modes of action allow for a robust, mechanism-based comparison. This compound induces a transcriptomic profile indicative of severe membrane stress and subsequent cell death pathways due to the inhibition of fatty acid synthesis. In contrast, glyphosate's impact on the transcriptome is rooted in the starvation of aromatic amino acids, leading to broad deregulation of primary and secondary metabolism and the activation of amino acid starvation responses. Future comparative transcriptomic research is needed to provide a more detailed, quantitative understanding of the unique and overlapping gene expression changes induced by these and other important herbicides. Such studies will be invaluable for developing novel weed management strategies and for understanding the complex interactions between chemicals and plant molecular networks.

References

Evaluating Target-Site vs. Non-Target-Site Resistance to (-)-Haloxyfop: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations poses a significant threat to global agricultural productivity. (-)-Haloxyfop, an aryloxyphenoxypropionate (FOP) herbicide, effectively controls grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. However, its extensive use has led to the selection of resistant weed biotypes. This guide provides a comprehensive comparison of the two primary mechanisms of resistance to this compound: target-site resistance (TSR) and non-target-site resistance (NTSR), supported by experimental data and detailed methodologies.

Introduction to Resistance Mechanisms

Resistance to ACCase-inhibiting herbicides like this compound is broadly categorized into two main types:

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase gene itself. These mutations lead to amino acid substitutions in the enzyme, which alter the herbicide's binding site. This reduced binding affinity renders the herbicide less effective at inhibiting the enzyme's function. Different mutations can confer varying levels of resistance to different chemical families of ACCase inhibitors.

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that prevent a lethal dose of the herbicide from reaching its target site. The most common form of NTSR is enhanced metabolic resistance, where the resistant plant can rapidly detoxify the herbicide into non-toxic metabolites. This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). NTSR is a significant concern as it can confer cross-resistance to herbicides with different modes of action.

Quantitative Comparison of Resistance Levels

The level of resistance is typically quantified by a Resistance Index (RI), which is the ratio of the herbicide dose required to cause a 50% reduction in growth (GR50) in the resistant population compared to a susceptible population. The following tables summarize the resistance levels to haloxyfop conferred by different TSR mutations and NTSR in key weed species.

Table 1: Target-Site Resistance (TSR) to Haloxyfop in Alopecurus myosuroides (Black-grass)

ACCase Gene MutationAmino Acid SubstitutionResistance Level to HaloxyfopReference(s)
Ile-1781-LeuIsoleucine to LeucineHigh[1]
Trp-2027-CysTryptophan to CysteineHigh[1]
Ile-2041-AsnIsoleucine to AsparagineHigh[1]
Asp-2078-GlyAspartate to GlycineHigh[1]
Gly-2096-AlaGlycine to AlanineHigh[1]

Table 2: Target-Site Resistance (TSR) to Haloxyfop in Lolium rigidum (Rigid Ryegrass)

ACCase Gene MutationAmino Acid SubstitutionResistance Index (RI) to HaloxyfopReference(s)
Ile-1781-LeuIsoleucine to Leucine6 - 17[2]
Asp-2078-GlyAspartate to Glycine> 32[2]
Cys-2088-ArgCysteine to Arginine> 32[2]

Table 3: Non-Target-Site Resistance (NTSR) to Haloxyfop

Weed SpeciesResistance MechanismEstimated Resistance Level to HaloxyfopReference(s)
Lolium rigidumEnhanced Metabolism (P450-mediated)Moderate to High (Cross-resistance from diclofop resistance)[3]
Lolium rigidumUnknown NTSRModerate (28-51% survival at field rates)[4]

Experimental Protocols

Accurate evaluation of resistance mechanisms requires a combination of whole-plant bioassays and molecular/biochemical analyses.

Whole-Plant Dose-Response Assay

This experiment determines the level of resistance at the whole-plant level.

  • Plant Material: Grow seeds from both suspected resistant and known susceptible weed populations in pots under controlled glasshouse conditions.

  • Herbicide Application: At the 2-3 leaf stage, spray plants with a range of this compound doses, including a non-treated control. The dose range should span from sublethal to lethal concentrations for the susceptible population.

  • Data Collection: After a set period (typically 21 days), assess plant survival and measure shoot biomass (fresh or dry weight).

  • Data Analysis: For each population, calculate the herbicide dose that causes a 50% reduction in growth (GR50) compared to the untreated control. The Resistance Index (RI) is then calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population)

Molecular Analysis for Target-Site Resistance

This involves identifying mutations in the ACCase gene.

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants from both resistant and susceptible populations.

  • PCR Amplification: Amplify the carboxyltransferase (CT) domain of the ACCase gene using specific primers. This region is known to harbor most of the resistance-conferring mutations.

  • DNA Sequencing: Sequence the amplified PCR products.

  • Sequence Analysis: Compare the DNA sequences from resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

  • Rapid Diagnostic Methods: For known mutations, rapid diagnostic tools like allele-specific PCR or derived cleaved amplified polymorphic sequences (dCAPS) can be developed for high-throughput screening.

Biochemical and Metabolic Assays for Non-Target-Site Resistance

These experiments investigate the role of enhanced herbicide metabolism.

  • In Vivo Metabolism Study with Radiolabeled Herbicide:

    • Treat resistant and susceptible plants with radiolabeled this compound.

    • At various time points, harvest the plants and extract the herbicide and its metabolites.

    • Separate the parent herbicide and its metabolites using High-Performance Liquid Chromatography (HPLC).

    • Quantify the amount of parent herbicide remaining and the metabolites formed to determine the rate of metabolism.[3]

  • P450 Inhibition Assay (Synergist Studies):

    • Pre-treat resistant plants with a known cytochrome P450 inhibitor (e.g., malathion or piperonyl butoxide) before applying this compound.

    • If the resistance is P450-mediated, the inhibitor will block the metabolic detoxification, and the plants will show increased sensitivity to the herbicide, resulting in a lower GR50 value.[5]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_whole_plant Whole-Plant Dose-Response cluster_tsr Target-Site Resistance Analysis cluster_ntsr Non-Target-Site Resistance Analysis start_wp Grow Susceptible & Resistant Plants spray_wp Spray with range of This compound doses start_wp->spray_wp assess_wp Assess Survival & Biomass spray_wp->assess_wp calc_wp Calculate GR50 & RI assess_wp->calc_wp start_tsr Extract DNA pcr_tsr PCR Amplify ACCase Gene start_tsr->pcr_tsr seq_tsr Sequence DNA pcr_tsr->seq_tsr analyze_tsr Identify Mutations seq_tsr->analyze_tsr start_ntsr Metabolism Study (Radiolabeled Herbicide) hplc_ntsr HPLC Analysis start_ntsr->hplc_ntsr synergist_ntsr P450 Inhibitor Assay start_ntsr->synergist_ntsr

Caption: Experimental workflow for evaluating herbicide resistance.

Signaling_Pathway herbicide Herbicide Stress (this compound) ros Reactive Oxygen Species (ROS) herbicide->ros hormone Hormone Signaling (e.g., ABA, Cytokinin) herbicide->hormone calcium Calcium Signaling (Ca2+) herbicide->calcium tf Activation of Transcription Factors ros->tf hormone->tf calcium->tf gene_exp Upregulation of Detoxification Genes tf->gene_exp p450 Cytochrome P450s, GSTs, etc. gene_exp->p450 detox Herbicide Detoxification p450->detox resistance Non-Target-Site Resistance detox->resistance

Caption: Putative signaling pathways in NTSR.

Conclusion

The evaluation of resistance to this compound requires a multifaceted approach to distinguish between target-site and non-target-site mechanisms. While TSR is characterized by specific, high-impact mutations in the ACCase gene, NTSR often involves the up-regulation of a battery of detoxification enzymes, leading to broader cross-resistance patterns. Understanding the specific resistance mechanism present in a weed population is crucial for developing sustainable weed management strategies, including the selection of alternative herbicides and the implementation of integrated weed management practices. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to accurately diagnose and characterize herbicide resistance, contributing to the development of effective solutions to this growing agricultural challenge.

References

Efficacy Showdown: A Comparative Guide to Haloxyfop and Clethodim for Grass Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two leading post-emergence herbicides, haloxyfop (B150297) and clethodim (B606718), for the control of grass weeds. Both herbicides belong to the Acetyl-CoA Carboxylase (ACCase) inhibitor group, offering selective control of a wide range of annual and perennial grasses in various broadleaf crops.[1][2][3][4][5] This analysis is supported by experimental data to aid in the informed selection and application of these crucial agricultural tools.

Mechanism of Action: Targeting the Grass-Specific ACCase Enzyme

Haloxyfop and clethodim are systemic herbicides that are absorbed by the foliage and translocated to the growing points of the plant.[1][4][5][6] Their herbicidal activity stems from the inhibition of the ACCase enzyme, which is vital for the synthesis of fatty acids in grass weeds.[1][3][7] Fatty acids are essential components of cell membranes; without them, cell formation ceases, leading to a halt in growth and eventual plant death.[1][7] Broadleaf crops possess a different form of the ACCase enzyme that is not affected by these herbicides, which accounts for their selectivity.[1][7] Symptoms of herbicide application, such as yellowing and reddening of the leaves, typically appear within 5 to 10 days, with complete weed death occurring in 10 to 20 days, depending on the weed species and its growth stage.[1]

ACCase Inhibition Pathway cluster_plant_cell Grass Weed Cell cluster_herbicide Herbicide Action AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids CellMembranes Cell Membranes FattyAcids->CellMembranes PlantGrowth Plant Growth CellMembranes->PlantGrowth PlantDeath Plant Death PlantGrowth->PlantDeath ACCase->MalonylCoA Herbicide Haloxyfop or Clethodim Inhibition Inhibition Herbicide->Inhibition Inhibition->ACCase Blocks Enzyme

Caption: Mechanism of action for ACCase-inhibiting herbicides.

Efficacy Comparison on Common Grass Weeds

The effectiveness of haloxyfop and clethodim can vary depending on the target grass species, its growth stage, and environmental conditions.

Table 1: General Efficacy of Haloxyfop and Clethodim on Various Grass Weeds

Weed SpeciesHaloxyfop EfficacyClethodim EfficacyNotes
Annual Grasses
Barnyardgrass (Echinochloa crus-galli)Excellent[3][8]Excellent[1]Both are highly effective.
Crabgrass (Digitaria spp.)Good[8]Good to Excellent[1][5]Sethoxydim may provide slightly better control of crabgrass than clethodim.[5]
Foxtail (Setaria spp.)GoodExcellent[1]Clethodim is noted for excellent control of giant foxtail.[9]
Goosegrass (Eleusine indica)Good to Excellent[8][10][11]Good to Excellent[12]Resistance to both herbicides has been reported in some goosegrass populations.[13][14]
Annual Ryegrass (Lolium rigidum)Good[3]GoodResistance is a significant issue.
Volunteer Cereals (Corn, Wheat, Barley)Excellent[3]Excellent[1]Both are effective options for controlling volunteer cereal crops.
Perennial Grasses
Bermudagrass (Cynodon dactylon)GoodGood to Excellent[1]Clethodim is generally considered one of the better options for perennial grass control.[5]
Johnsongrass (Sorghum halepense)Good[3]Good to Excellent[1]Control is most effective on actively growing plants.
Quackgrass (Elymus repens)GoodGood to Excellent[1]Multiple applications may be necessary for complete control.
Sourgrass (Digitaria insularis)More effective than clethodim[15]Effective, but less so than haloxyfop[15]Haloxyfop's contribution in tank mixtures was more significant for controlling sourgrass.[15]
Annual Bluegrass (Poa annua)Not effectiveEffective[5]Clethodim is the only one of the common graminicides that controls annual bluegrass.[5]

Efficacy ratings are generalized from available data. Always consult product labels for specific weed control claims.

Application Rates and Timing

Proper application is critical for maximizing the efficacy of both herbicides. Application rates can vary based on the target weed, its size, and the specific product formulation.

Table 2: General Application Guidelines for Haloxyfop and Clethodim

ParameterHaloxyfopClethodim
Application Timing Post-emergence, when grass weeds are actively growing.[3]Post-emergence, when grass weeds are actively growing (typically 2-6 leaf stage for annuals).[1][7]
Typical Application Rate (Active Ingredient) 75 to 135 g/ha.[8][10][11]9 to 16 oz/acre (approximately 60 to 120 g a.i./ha).[16][17]
Adjuvants A crop oil concentrate (COC) or non-ionic wetter is essential for best results.[3]A crop oil concentrate (COC) is always recommended at 1% v/v.[2][9]
Rainfastness Rain-free period of at least 1 hour is required.[3]Rain-free period of at least 1 hour is required.[1][2]

Factors Influencing Efficacy

Several factors can impact the performance of haloxyfop and clethodim in the field:

  • Weed Growth Stage: Both herbicides are most effective on young, actively growing grasses.[1][2] Control can decrease significantly as weeds become larger and more mature.[9] For instance, clethodim provided 90% control of Texas panicum at the 10- to 15-cm stage, but this dropped to 67% at the 20- to 30-cm stage.[9]

  • Environmental Conditions: Herbicide performance is generally reduced when weeds are under stress from drought, extreme temperatures, or water-logged soil.[2][3][18] Plants under moisture stress tend to have thicker cuticles, which reduces herbicide absorption.[18][19] Conversely, conditions that favor active plant growth, such as warm temperatures (up to 30-35°C), adequate soil moisture, and high humidity, enhance herbicide uptake and translocation.[18][20][21]

  • Adjuvants: The use of adjuvants like crop oil concentrate (COC) or methylated seed oil (MSO) is crucial for increasing herbicide absorption and efficacy.[2][3][9]

  • Tank Mixtures: Tank mixing with other herbicides, particularly broadleaf herbicides, can sometimes lead to reduced grass control, a phenomenon known as antagonism.[12][22] It is often recommended to apply graminicides and broadleaf herbicides at least a week apart.[3]

Experimental Protocols for Herbicide Efficacy Trials

Standardized protocols are essential for accurately evaluating and comparing the efficacy of herbicides. A typical whole-plant bioassay conducted in a greenhouse or field setting follows a structured workflow.

Methodology for a Whole-Plant Bioassay:

  • Seed Collection and Germination: Collect seed samples from weed populations, ensuring they are mature and representative.[23] Germination methods will vary depending on the weed species and any seed dormancy requirements.[23]

  • Plant Cultivation: Transplant seedlings at a similar growth stage into pots filled with a suitable substrate.[23] Maintain the plants under controlled greenhouse conditions with appropriate light, temperature, and irrigation until they reach the target growth stage for treatment.[23]

  • Experimental Design: A randomized block design is commonly used, with multiple replications for each treatment.[8]

  • Herbicide Application: Prepare herbicide solutions accurately. Apply herbicides at various doses using a calibrated sprayer to ensure uniform coverage.[8][23] Treatments typically include a weedy check (untreated) and a weed-free check for comparison.[8]

Herbicide Efficacy Trial Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Application cluster_data 3. Data Collection & Analysis A Seed Collection (Target Weed Species) B Germination & Seedling Growth A->B C Transplanting to Pots B->C D Growth to Target Stage (e.g., 2-4 leaf) C->D E Randomized Block Design D->E F Herbicide Application (Haloxyfop, Clethodim, Control) E->F G Visual Efficacy Ratings (e.g., 21 & 28 DAT) F->G H Biomass Measurement (Dry Weight) F->H I Data Analysis (Weed Control Efficiency) G->I H->I

Caption: A typical workflow for conducting herbicide efficacy experiments.

Herbicide Resistance

A critical consideration in the use of ACCase inhibitors is the development of herbicide-resistant weed biotypes.[3] Continuous use of herbicides with the same mode of action selects for naturally occurring resistant individuals in a weed population.[3] Resistance to one ACCase inhibitor, such as haloxyfop (an "fop"), can sometimes confer cross-resistance to others, including clethodim (a "dim").[13][14] Studies have identified goosegrass populations with multiple resistance to both haloxyfop and clethodim.[13][14]

Conclusion

Both haloxyfop and clethodim are highly effective post-emergence graminicides that play a crucial role in modern weed management. Their shared mechanism of action makes them potent tools against a broad spectrum of grass weeds. However, their efficacy on specific species can differ. For example, haloxyfop has shown greater efficacy against sourgrass, while clethodim is uniquely effective against annual bluegrass.[5][15]

The ultimate success of either herbicide is heavily dependent on proper application timing, targeting small and actively growing weeds, using appropriate adjuvants, and considering environmental conditions.[2][3][9][18] The growing challenge of herbicide resistance underscores the need for integrated weed management strategies, including the rotation of herbicide modes of action, to ensure the long-term viability of these valuable chemical tools.

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Haloxyfop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (-)-Haloxyfop, a pyridine-based herbicide. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, minimizing environmental impact and maintaining regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, consult the product's Safety Data Sheet (SDS) and adhere to all PPE requirements. Proper PPE is critical to prevent exposure during handling and disposal procedures.

Required Personal Protective Equipment:

  • Gloves: Elbow-length, chemical-resistant PVC gloves.[1]

  • Eye Protection: A face shield or safety goggles.[1][2]

  • Protective Clothing: Cotton overalls buttoned to the neck and wrist, and a washable hat.[1] A chemical-resistant apron should be worn when mixing, loading, or cleaning up spills.

  • Respiratory Protection: Not typically required with adequate ventilation, but if vapors are generated, a self-contained breathing apparatus should be used.[1]

Unused Product and Contaminated Material Disposal

The primary guideline for chemical waste is to minimize its generation. However, when disposal of unused this compound or contaminated materials is necessary, it must be treated as hazardous waste. On-site disposal of the concentrated product is not acceptable.[3]

Step-by-Step Disposal Protocol:

  • Consult Regulations: Always consult local, state, and federal hazardous waste regulations before initiating disposal.[4][5][6] Disposal procedures must be in compliance with the requirements of Local or State Waste Management Authorities.[1]

  • Do Not Dispose Down Drains: Never pour this compound down a sink, toilet, or any other drain.[1][6] This substance is very toxic to aquatic life with long-lasting effects, and wastewater treatment facilities may not be equipped to handle it.[4][6]

  • Package for Disposal:

    • Carefully collect unused this compound and any contaminated materials (e.g., absorbent from spills, contaminated labware) into a suitable, sealable, and clearly labeled container.[7]

    • Label the container clearly as "Hazardous Waste: Contains this compound".

  • Engage a Licensed Contractor: Arrange for disposal through a licensed hazardous-waste disposal contractor or take it to an approved hazardous waste collection site.[6]

Spill Management

In the event of a spill, immediate containment and cleanup are crucial to prevent environmental contamination and personnel exposure.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Contain the Spill: Stop the leak if it is safe to do so. Use absorbent materials such as sand, clay, cat litter, or vermiculite to contain the spill.[1][3][8] Prevent the spillage from entering drains, sewers, or waterways using earthen bunds or absorbent bunding.[1][9]

  • Absorb and Collect: Once the material is absorbed, sweep or scoop it up and place it into a sealable, labeled container for disposal as hazardous waste.[2][8]

  • Decontaminate the Area:

    • Wash the spill area with an alkali detergent and water or a strong soap and water solution.[1][8]

    • A neutralization step using a bleach or caustic soda ash solution can follow the initial wash.[1]

    • Collect all wash and rinse liquids by absorbing them with an inert material and place this into the hazardous waste container.[1][8]

  • Launder Clothing: Thoroughly launder any contaminated protective clothing before storage or re-use.[1][5]

Empty Container Disposal

Empty containers must be properly decontaminated before disposal to prevent residual chemical exposure.[6] Do not reuse empty containers for any other purpose.[9][10]

Container Decontamination and Disposal:

  • Triple or Pressure Rinse: The standard procedure is to triple rinse or, preferably, pressure rinse the empty container.[3][8]

    • Triple Rinse: Empty the container into the spray tank or a collection vessel. Fill the container about one-quarter full with water, recap, and shake for 10 seconds. Pour the rinsate into the spray tank or a collection vessel for later use or proper disposal. Repeat this procedure two more times.[11]

    • Pressure Rinse: Hold the container upside down and insert a pressure-rinsing nozzle. Rinse for at least 30 seconds.[11]

  • Add Rinsate to Application Mix: The rinsate (rinse water) should be added to a spray tank for application, ensuring no waste is generated.[3][6][9]

  • Render Unusable: After rinsing, make the container unusable by breaking, crushing, or puncturing it.[1][8]

  • Final Disposal:

    • Recycling: If a container recycling program like drumMUSTER is available, return the clean, dry container to a designated collection point.[2]

    • Approved Landfill: If recycling is not an option, dispose of the crushed container in a local authority landfill or an approved waste management facility.[2][8][9]

    • Burial (Last Resort): In the absence of an approved facility, some guidelines permit burying the empty packaging 500 mm below the surface in a designated disposal pit, clear of waterways and vegetation. This should only be a last resort and must be in compliance with local regulations.[1][3][8] Empty containers should not be burnt.[2][8]

Quantitative Data

The following tables summarize key quantitative data regarding the environmental fate and ecotoxicity of Haloxyfop. This information underscores the importance of preventing its release into the environment.

Table 1: Environmental Fate of Haloxyfop

ParameterValueConditionsSource
Soil Half-Life 55-100 daysDepends on soil type[1][5][12]
Typically 14 daysData for haloxyfop-R methyl[3]
Water Half-Life 33 daysat pH 5[1][5][12]
5 daysat pH 7[1][5][12]
A few hoursat pH 9[1][5][12]

Table 2: Ecotoxicity of Haloxyfop and its Esters

OrganismEndpointValueSubstanceSource
Fish (Rainbow Trout) LC50 (96 hr)0.7 mg/LHaloxyfop-R methyl[3]
Fish (Bluegill Sunfish) LC50 (96 hr)0.28 mg/LHaloxyfop-ethoxyethyl[12]
Aquatic Invertebrate (Daphnia magna) LC50 (48 hr)6.12 mg/LHaloxyfop-R methyl[3]
Aquatic Plant (Algae) EC50 (5 days)1.72 mg/LHaloxyfop-R methyl[3]
Birds (Bobwhite Quail) LD501159 mg/kgHaloxyfop-R methyl[3]
Bees LD50>100 µ g/bee Haloxyfop-R methyl[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Initial Handling & Assessment cluster_waste Waste Stream Management cluster_spill Spill Response cluster_container Container Decontamination cluster_final Final Disposal start This compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type spill Spill or Leak waste_type->spill Spill unused Unused Product or Contaminated Labware waste_type->unused Product/Material empty Empty Container waste_type->empty Container contain_spill 1. Contain Spill (Use inert absorbent) spill->contain_spill hw_container Package & Label as Hazardous Waste unused->hw_container rinse 1. Triple or Pressure Rinse empty->rinse collect_spill 2. Collect Absorbed Material contain_spill->collect_spill decon_area 3. Decontaminate Area (Detergent/Alkali Wash) collect_spill->decon_area decon_area->hw_container collect_rinsate 2. Collect Rinsate for Reuse rinse->collect_rinsate puncture 3. Puncture/Crush Container collect_rinsate->puncture container_disposal Recycle or Dispose in Approved Landfill puncture->container_disposal final_disposal Dispose via Licensed Hazardous Waste Contractor hw_container->final_disposal

Caption: Workflow for this compound waste disposal.

References

Personal protective equipment for handling (-)-Haloxyfop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of (-)-Haloxyfop in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE based on information from safety data sheets.

Body Part Personal Protective Equipment Specifications and Recommendations
Hands Chemical-resistant glovesElbow-length PVC or nitrile gloves are recommended. Leather or fabric gloves are unsuitable as they can absorb the chemical.[1][2] Always wash the exterior of gloves before removal.
Body Protective clothingCotton overalls buttoned to the neck and wrist are the minimum requirement.[1][2] For mixing or handling concentrates, a chemical-resistant apron is also necessary.
Eyes/Face Eye and face protectionA face shield or chemical splash goggles should be worn, especially when there is a risk of splashing.[1][2]
Respiratory Respiratory ProtectionUse in a well-ventilated area is crucial.[3] If handling large quantities or in a poorly ventilated space, a respirator with an appropriate organic vapor cartridge may be required.
Feet FootwearChemical-resistant boots should be worn. Pants should be worn over the boots to prevent spills from entering.

Quantitative Safety Data

The following table presents key quantitative safety data for this compound, compiled from various safety data sheets.

Parameter Value Species Notes
Oral LD50 (Haloxyfop-R-methyl) 300 - 623 mg/kgRatHarmful if swallowed.[4]
Dermal LD50 (Haloxyfop-R-methyl) >2000 mg/kgRatLow toxicity via skin contact.[4]
Inhalation LC50 (similar formulation) 4.7 mg/L (4hr)RatHigh vapor concentrations may cause central nervous system depression.[4]
Eye Irritation Mild IrritantRabbitMay cause eye irritation.[5]
Skin Irritation Non-irritating to Mild IrritantRabbit/RatMay cause skin irritation upon prolonged contact.[5]

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for the safe preparation of a standard solution of this compound in a laboratory setting.

Objective: To prepare a 1 mg/mL standard solution of this compound in a suitable solvent.

Materials:

  • This compound (analytical standard)

  • Appropriate solvent (e.g., acetone, methanol)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE: lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing:

    • Tare a clean, dry weighing boat on the analytical balance.

    • Carefully weigh the desired amount of this compound standard into the weighing boat.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed this compound to a volumetric flask of the desired volume.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer it to the volumetric flask.

    • Add solvent to the volumetric flask until it is approximately half-full.

    • Swirl the flask gently to dissolve the solid.

  • Dilution to Volume:

    • Once the solid is completely dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the volumetric flask with the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the standard solution in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Decontamination and Waste Disposal:

    • Thoroughly clean all glassware and equipment used with an appropriate detergent and water.

    • Dispose of all waste, including gloves and weighing boats, in a designated hazardous waste container according to institutional and local regulations.

Operational Plans

Handling and Storage
  • Handling: Use this compound in a well-ventilated area or a chemical fume hood.[3] Avoid contact with skin and eyes.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[1]

  • Storage: Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[6] Store separately from food, feed, and incompatible materials such as strong oxidizing agents.[6]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Absorb: For liquid spills, use an inert absorbent material such as sand, vermiculite, or cat litter.[1]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a detergent and water solution. Collect the cleaning solution for disposal as hazardous waste.

  • Dispose: Dispose of all contaminated materials according to local and state government regulations.[3]

Disposal Plan
  • Unused Product: Dispose of unused this compound as hazardous waste. On-site disposal is not acceptable. Contact a licensed waste disposal company.

  • Empty Containers: Triple or pressure rinse empty containers with a suitable solvent.[4] Add the rinsate to the spray tank or dispose of it as hazardous waste.[4] Puncture and dispose of the container in a landfill, if permitted by local regulations, or return it to the supplier.[4]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Area & Equipment Check DonPPE 2. Don Appropriate PPE Weigh 3. Weigh Compound DonPPE->Weigh Dissolve 4. Dissolve & Dilute Weigh->Dissolve Store 5. Label & Store Properly Dissolve->Store Decon 6. Decontaminate Equipment Store->Decon Waste 7. Dispose of Waste Decon->Waste DoffPPE 8. Doff PPE Correctly Waste->DoffPPE

Caption: Workflow for the safe laboratory handling of this compound.

SpillResponse Spill Spill Occurs Assess Assess Situation (Size, Location, Hazard) Spill->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area & Call Emergency Services IsMajor->Evacuate Yes MinorSpill Minor Spill Procedure IsMajor->MinorSpill No DonPPE Don Spill Response PPE MinorSpill->DonPPE Contain Contain Spill DonPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Decision-making workflow for a this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Haloxyfop
Reactant of Route 2
Reactant of Route 2
(-)-Haloxyfop

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.